molecular formula C9H11NO3 B1580564 2-Isopropyl-4-nitrophenol CAS No. 60515-72-2

2-Isopropyl-4-nitrophenol

Cat. No.: B1580564
CAS No.: 60515-72-2
M. Wt: 181.19 g/mol
InChI Key: YVSKFUMSIJTGTO-UHFFFAOYSA-N
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Description

2-Isopropyl-4-nitrophenol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSKFUMSIJTGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336073
Record name 2-Isopropyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60515-72-2
Record name 2-Isopropyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-4-nitrophenol: Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-4-nitrophenol (CAS No. 60515-72-2), a substituted nitrophenol of interest in various chemical and pharmaceutical research domains. This document delves into the core chemical and physical properties, structural elucidation, a detailed synthesis protocol, and a discussion of its potential, yet largely unexplored, applications in drug development. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and comparative analysis with structurally related molecules to offer valuable insights for researchers.

Introduction and Compound Identification

This compound is an aromatic organic compound featuring a phenol ring substituted with an isopropyl group at position 2 and a nitro group at position 4. Its chemical structure suggests potential for diverse chemical reactivity and biological activity, stemming from the interplay of the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing nitro group.

It is crucial to distinguish this compound from its isomer, 2-Isopropyl-5-methyl-4-nitrophenol (a derivative of thymol), as these two compounds are often conflated in scientific literature and databases. This guide focuses exclusively on the former.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 4-nitro-2-propan-2-ylphenol[1]
CAS Number 60515-72-2[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
InChI InChI=1S/C9H11NO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11H,1-2H3[1]
SMILES CC(C)C1=C(C=CC(=C1)--INVALID-LINK--[O-])O[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2. These properties are essential for understanding its behavior in various experimental settings, including solubility, reactivity, and potential for biological interactions.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 86 °C
Boiling Point 294.3 °C (Predicted)
pKa 7.62 ± 0.22 (Predicted)
Appearance Brown to black solid
XLogP3-AA 2.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1[1]
Topological Polar Surface Area 66.1 Ų[1]

Chemical Structure and Elucidation

The chemical structure of this compound is presented in Figure 1. The molecule consists of a benzene ring functionalized with a hydroxyl group (-OH), an isopropyl group (-CH(CH₃)₂), and a nitro group (-NO₂). The relative positions of these substituents are key to its chemical properties and reactivity. The hydroxyl group makes the compound weakly acidic, while the nitro group is a strong electron-withdrawing group, influencing the electron density distribution in the aromatic ring.

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Spectroscopic Data (Predicted)

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the phenolic hydroxyl proton.

  • Aromatic Protons: Three protons on the aromatic ring are expected to appear as a complex splitting pattern in the downfield region (typically δ 6.5-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded.

  • Isopropyl Group: The methine proton (-CH) of the isopropyl group will appear as a septet, and the six equivalent methyl protons (-CH₃) will appear as a doublet.

  • Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. The carbon attached to the nitro group is expected to be significantly downfield, while the carbons of the isopropyl group will be in the upfield region.

3.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

  • C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

3.1.4. Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da) and the isopropyl group (-CH(CH₃)₂, 43 Da).

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the direct nitration of 2-isopropylphenol. The hydroxyl and isopropyl groups are ortho-, para-directing, and the introduction of the nitro group at the para position is sterically favored.

Experimental Protocol: Nitration of 2-Isopropylphenol

This protocol is adapted from established methods for the nitration of phenols.

Materials:

  • 2-Isopropylphenol

  • Acetic acid (glacial)

  • Nitric acid (69%)

  • Ice

  • tert-Butyl methyl ether

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-isopropylphenol (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Nitration: Slowly add a pre-cooled mixture of 69% nitric acid (1.1 equivalents) dropwise to the solution, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at this temperature for 30 minutes after the addition is complete.

  • Quenching: Quench the reaction by slowly pouring the mixture into ice water.

  • Extraction: Extract the aqueous mixture with tert-butyl methyl ether.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound as a yellow solid.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product 2-Isopropylphenol 2-Isopropylphenol Nitration (0-10°C) Nitration (0-10°C) 2-Isopropylphenol->Nitration (0-10°C) Nitric Acid in Acetic Acid Nitric Acid in Acetic Acid Nitric Acid in Acetic Acid->Nitration (0-10°C) Quenching (Ice Water) Quenching (Ice Water) Nitration (0-10°C)->Quenching (Ice Water) Extraction (tert-Butyl methyl ether) Extraction (tert-Butyl methyl ether) Quenching (Ice Water)->Extraction (tert-Butyl methyl ether) Washing & Drying Washing & Drying Extraction (tert-Butyl methyl ether)->Washing & Drying Solvent Removal Solvent Removal Washing & Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography This compound This compound Column Chromatography->this compound

Synthesis workflow for this compound.

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, its structural motifs suggest several areas of potential interest for researchers in drug development.

  • Antimicrobial Activity: Phenolic compounds, including thymol (2-isopropyl-5-methylphenol), are well-known for their antimicrobial properties. The introduction of a nitro group can sometimes enhance this activity. Therefore, this compound could be investigated as a potential antibacterial or antifungal agent.

  • Enzyme Inhibition: The nitroaromatic scaffold is present in some enzyme inhibitors. The specific substitution pattern of this compound might allow it to selectively bind to the active site of certain enzymes, making it a candidate for screening in various enzyme inhibition assays.

  • Chemical Probe: Due to its defined structure and potential for derivatization, this compound could serve as a chemical probe to study biological pathways or as a building block for the synthesis of more complex bioactive molecules.

Hypothetical Mechanism of Action (Antimicrobial):

The antimicrobial action of nitrophenols could involve multiple mechanisms, including the disruption of cell membranes, inhibition of essential enzymes, and the generation of reactive oxygen species. The lipophilic nature of the isopropyl group may facilitate its passage through the microbial cell membrane.

HypotheticalMechanism Compound This compound Membrane Microbial Cell Membrane Compound->Membrane Lipophilic interaction Enzyme Essential Enzymes Compound->Enzyme Binding ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Redox cycling Disruption Membrane Disruption Membrane->Disruption CellDeath Microbial Cell Death Disruption->CellDeath Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibition->CellDeath ROS->CellDeath

Hypothetical antimicrobial mechanism of action.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on data for similar nitrophenols, it is expected to be harmful if swallowed, and may cause skin and eye irritation.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Directions

This compound is a compound with interesting chemical features, yet its biological and pharmacological properties remain largely unexplored. This guide provides a foundational understanding of its chemical properties, structure, and a reliable synthesis protocol. The lack of experimental spectroscopic and biological data highlights a significant opportunity for future research. Further investigation into its antimicrobial, enzymatic, and other biological activities is warranted to unlock its full potential as a research tool or a lead compound in drug discovery.

References

An In-Depth Technical Guide to the Synthesis of 2-Isopropyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive examination of the synthetic pathways leading to 2-Isopropyl-4-nitrophenol, a substituted phenol of interest in fine chemical synthesis. The primary focus is on the direct electrophilic nitration of 2-isopropylphenol, a route favored for its atom economy and straightforward execution. We will dissect the underlying chemical principles, including the synergistic directing effects of the hydroxyl and isopropyl groups and the critical role of steric hindrance in achieving high regioselectivity. An alternative two-step nitrosation-oxidation pathway, offering enhanced control for certain applications, is also discussed. This document furnishes detailed, field-proven experimental protocols, data tables for easy reference, and process diagrams to provide researchers, scientists, and drug development professionals with a thorough and practical resource for the synthesis of this compound.

Introduction to this compound

This compound (CAS: 60515-72-2) is an aromatic organic compound featuring a phenol backbone substituted with an isopropyl group at the ortho position and a nitro group at the para position relative to the hydroxyl function.[1] Its structure combines the reactivity of a phenol, the steric bulk of an isopropyl group, and the electron-withdrawing nature of a nitro group, making it a versatile intermediate for the synthesis of more complex molecules, including potential agrochemicals and pharmaceutical agents. An understanding of its synthesis is crucial for leveraging its potential in various research and development applications.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below for reference.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
IUPAC Name 4-nitro-2-(propan-2-yl)phenolPubChem[1]
CAS Number 60515-72-2PubChem[1]
Appearance Expected to be a crystalline solidGeneral knowledge
Kovats Retention Index 1697 (Standard non-polar)NIST[1]

Core Synthesis Pathways: Mechanistic Insights

The synthesis of this compound is predominantly achieved through the electrophilic substitution on the 2-isopropylphenol precursor. The choice of pathway hinges on the desired level of selectivity, reaction control, and scale.

Pathway A: Regioselective Direct Nitration of 2-Isopropylphenol (Primary Route)

The most direct and common method for preparing this compound is the nitration of 2-isopropylphenol. This reaction is a classic example of electrophilic aromatic substitution.

3.1.1 Mechanistic Rationale: Electrophilic Aromatic Substitution

The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a nitric acid source. This electrophile then attacks the electron-rich aromatic ring of 2-isopropylphenol. The hydroxyl group (-OH) of the phenol strongly activates the ring, making it much more susceptible to electrophilic attack than benzene itself.[2] Consequently, the reaction can often be performed under milder conditions, for instance, using dilute nitric acid, which is not feasible for the nitration of benzene.[2]

3.1.2 The Role of Directing Groups and Steric Hindrance

The regiochemical outcome of the reaction is governed by the two substituents already present on the ring:

  • Hydroxyl (-OH) Group: A strongly activating ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic π-system, stabilizing the intermediate arenium ion when attack occurs at the ortho and para positions.[3]

  • Isopropyl (-CH(CH₃)₂) Group: A moderately activating ortho-, para-director through an inductive effect.

The directing effects of both groups are synergistic, strongly favoring substitution at positions 4 (para to -OH) and 6 (ortho to -OH). However, the bulky isopropyl group at position 2 exerts significant steric hindrance on the adjacent position 6.[4] This steric crowding makes an electrophilic attack at the 6-position energetically unfavorable. As a result, the nitronium ion preferentially attacks the electronically activated and sterically accessible 4-position, leading to this compound as the major product with high regioselectivity.[4]

3.1.3 Choice of Nitrating Agents and Reaction Control

Several nitrating systems can be employed, with the choice impacting reaction vigor and safety.

  • Dilute Nitric Acid: Sufficient for the activated phenol ring and offers good control, minimizing oxidation and polysubstitution byproducts.[2]

  • Concentrated Nitric Acid: Used in a solvent like water or acetic acid, it provides a higher concentration of the nitronium ion for a faster reaction.[5][6]

  • Heterogeneous Systems: Milder, solid-supported reagents like NaNO₃ with Mg(HSO₄)₂ or NaHSO₄·H₂O on wet SiO₂ can be used.[7] These systems offer advantages in terms of simplified workup, milder conditions, and reduced acidic waste.[7]

Causality Behind Experimental Choices: Temperature control is paramount. Nitration is a highly exothermic reaction. Maintaining low temperatures (e.g., 0-15°C) is a critical, self-validating control measure to prevent runaway reactions, reduce the formation of undesired isomers, and suppress oxidative side-reactions that can lead to tar formation.[8]

Pathway B: Two-Step Nitrosation-Oxidation (Alternative Route)

For substrates that are particularly sensitive to oxidation or where maximum para-selectivity is required, a two-step approach is a well-established alternative.[9]

3.2.1 Principle and Advantages

This method involves two distinct chemical transformations:

  • Nitrosation: The phenol is first treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid. The electrophile in this step is the nitrosonium ion (NO⁺), which is significantly less reactive than the nitronium ion. This lower reactivity enhances its selectivity for the sterically unhindered and electronically rich para-position, yielding 2-isopropyl-4-nitrosophenol.

  • Oxidation: The intermediate 4-nitrosophenol is then oxidized to the final 4-nitrophenol product. A common and effective oxidizing agent for this transformation is nitric acid.[9]

This pathway provides an authoritative level of control by separating the substitution and oxidation steps, often resulting in higher purity of the desired para-isomer and avoiding the vigorous, sometimes difficult-to-control nature of direct nitration.

Detailed Experimental Protocols

The following protocol is a representative procedure for the primary synthesis pathway, derived from established methodologies for the nitration of phenols.[5][6]

Protocol for Direct Nitration of 2-Isopropylphenol

Disclaimer: This protocol involves the use of strong acids and exothermic reactions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

4.1.1 Materials and Reagents
Reagent/MaterialGradeQuantityMolar Eq.
2-IsopropylphenolReagent13.6 g (0.1 mol)1.0
Nitric Acid (70%)Reagent9.0 g (6.3 mL, 0.1 mol)1.0
Deionized Water50 mL-
Ethyl AcetateACS200 mL-
Saturated Sodium Bicarbonate Soln.100 mL-
Brine (Saturated NaCl Soln.)50 mL-
Anhydrous Sodium SulfateAnhydrous10 g-
IceAs needed-
4.1.2 Step-by-Step Procedure
  • Setup: Place a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-water bath.

  • Dissolution: Add 2-isopropylphenol (13.6 g) and deionized water (36 mL) to the flask. Stir the suspension until the phenol is well-dispersated.

  • Cooling: Cool the flask in the ice bath, ensuring the internal temperature of the suspension drops to between 0°C and 5°C.

  • Nitrating Agent Addition: Add 70% nitric acid (6.3 mL) dropwise via the dropping funnel to the stirred suspension over a period of 30-40 minutes. Causality: A slow, controlled addition is critical to dissipate the heat generated from the exothermic reaction and maintain the internal temperature below 10°C. This prevents over-nitration and side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 40 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Add 100 mL of cold deionized water to the reaction mixture. The product may precipitate as an oily solid. Transfer the entire mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL) to remove excess water.

  • Drying & Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]

4.1.3 Purification and Characterization

The resulting crude residue can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent to yield pure this compound.[5][6] The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Process Visualization

Diagrams created using DOT language provide a clear visual representation of the chemical pathways and experimental workflow.

Diagram: Pathway A - Direct Nitration

G cluster_start Starting Material cluster_reagent Reagents cluster_product Product S 2-Isopropylphenol P This compound S->P Electrophilic Aromatic Substitution R Nitric Acid (HNO₃) Water (H₂O) 0-10°C R->S

Caption: Direct nitration of 2-isopropylphenol.

Diagram: Pathway B - Nitrosation-Oxidation

G S 2-Isopropylphenol I 2-Isopropyl-4-nitrosophenol (Intermediate) S->I Step 1: Nitrosation (NaNO₂ / H⁺) P This compound (Product) I->P Step 2: Oxidation (HNO₃)

Caption: Two-step nitrosation-oxidation pathway.

Diagram: General Experimental Workflow

G A Reaction Setup (Reagents, Solvent, Cooling) B Controlled Reagent Addition (Exotherm Management) A->B C Reaction Monitoring (TLC) B->C D Quenching & Aqueous Workup C->D E Extraction with Organic Solvent D->E F Washing & Drying E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Chromatography/Recrystallization) G->H I Analysis & Characterization (NMR, MP) H->I

Caption: Standard organic synthesis workflow.

Conclusion

The synthesis of this compound is most efficiently achieved via the direct, regioselective nitration of 2-isopropylphenol. The success of this pathway is underpinned by a sound understanding of electronic and steric effects, which synergistically direct the electrophilic attack to the desired para-position. Meticulous control of reaction temperature is the most critical parameter for ensuring a safe reaction and high product yield. While the alternative two-step nitrosation-oxidation route offers a higher degree of control, the direct nitration method remains the preferred choice for its simplicity and efficiency. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to confidently undertake the synthesis of this valuable chemical intermediate.

References

A Guide to the Predicted Spectroscopic Profile of 2-Isopropyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-nitrophenol is a phenolic compound of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring a phenol ring substituted with an isopropyl group and a nitro group, suggests potential for diverse chemical reactivity and biological activity. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings.

This technical guide provides a comprehensive, predicted spectroscopic profile of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally derived public data for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous compounds to predict its spectral features. This approach offers a robust framework for researchers in the synthesis, analysis, and application of this compound.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is key to understanding its spectroscopic behavior. The molecule consists of a benzene ring with a hydroxyl (-OH) group at position 1, an isopropyl group (-CH(CH₃)₂) at position 2, and a nitro group (-NO₂) at position 4. This arrangement of functional groups will give rise to a unique set of signals in each spectroscopic analysis.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the phenolic hydroxyl proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Doublet6H-CH(CH₃ )₂
~3.20Septet1H-CH (CH₃)₂
~7.00Doublet1HAr-H (ortho to -OH)
~7.90Doublet of Doublets1HAr-H (ortho to -NO₂)
~8.10Doublet1HAr-H (meta to -OH)
~10.50Singlet (broad)1H-OH

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • Isopropyl Group: The six methyl protons (-CH(CH₃ )₂) are equivalent and are split by the single methine proton, resulting in a doublet. The methine proton (-CH (CH₃)₂) is split by the six equivalent methyl protons, leading to a septet.

  • Aromatic Protons: The electron-withdrawing nitro group and the electron-donating hydroxyl and isopropyl groups will deshield the aromatic protons to varying extents, leading to distinct signals in the aromatic region. The exact coupling patterns (doublets and doublet of doublets) arise from the spin-spin coupling between adjacent aromatic protons.

  • Hydroxyl Proton: The phenolic proton is typically a broad singlet and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~22.0-CH(C H₃)₂
~27.0-C H(CH₃)₂
~115.0Ar-C (ortho to -OH)
~125.0Ar-C (meta to -OH)
~126.0Ar-C (ortho to -NO₂)
~138.0Ar-C (ipso to isopropyl)
~141.0Ar-C (ipso to -NO₂)
~155.0Ar-C (ipso to -OH)

Rationale for Predicted Chemical Shifts:

  • Aliphatic Carbons: The carbons of the isopropyl group are expected in the upfield region of the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-OH) is expected to be the most downfield among the protonated aromatic carbons due to the deshielding effect of the oxygen atom. The carbons ortho and para to the electron-withdrawing nitro group will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, nitro, isopropyl, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Broad, StrongO-H stretch (phenolic)
2850-3000MediumC-H stretch (aliphatic, isopropyl)
~3100MediumC-H stretch (aromatic)
1500-1600StrongC=C stretch (aromatic ring)
1500-1550Strong, AsymmetricN-O stretch (nitro group)
1300-1350Strong, SymmetricN-O stretch (nitro group)
~1200StrongC-O stretch (phenolic)

Interpretation of Key Absorption Bands:

  • O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is a hallmark of a hydrogen-bonded hydroxyl group, characteristic of phenols.

  • N-O Stretches: The nitro group will show two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations.

  • C-H Stretches: The spectrum will differentiate between the sp³-hybridized C-H bonds of the isopropyl group and the sp²-hybridized C-H bonds of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

  • Molecular Ion Peak (M⁺): The molecular formula of this compound is C₉H₁₁NO₃. The predicted molecular weight is approximately 181.19 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 181.

  • Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways:

    • Loss of a methyl group (-CH₃): A significant peak would be expected at m/z = 166, corresponding to the loss of a methyl radical from the isopropyl group.

    • Loss of the nitro group (-NO₂): A peak at m/z = 135 could be observed due to the loss of a nitro group.

    • Benzylic cleavage: Cleavage of the bond between the aromatic ring and the isopropyl group could lead to a fragment at m/z = 139.

MS_Fragmentation M [C₉H₁₁NO₃]⁺˙ m/z = 181 (Molecular Ion) F1 [C₈H₈NO₃]⁺ m/z = 166 M->F1 - •CH₃ F2 [C₉H₁₁O]⁺ m/z = 135 M->F2 - •NO₂ F3 [C₇H₇O]⁺ m/z = 107 F1->F3 - C₂H₅NO Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Acquisition & Processing Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Pellet Prepare KBr Pellet Sample->Pellet Dilute Dilute in Volatile Solvent Sample->Dilute NMR NMR Spectrometer Dissolve->NMR FTIR FTIR Spectrometer Pellet->FTIR MS Mass Spectrometer (e.g., GC-MS) Dilute->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum MS->MS_Data

An In-depth Technical Guide to 2-Isopropyl-4-nitrophenol: Physicochemical Characteristics and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Isopropyl-4-nitrophenol is a substituted aromatic compound belonging to the nitrophenol family. Its molecular structure, featuring an isopropyl group and a nitro functional group attached to a phenol backbone, suggests a unique combination of physical and chemical properties that are of significant interest to researchers in medicinal chemistry, materials science, and drug development. The presence of the nitro group, a strong electron-withdrawing group, profoundly influences the acidity of the phenolic hydroxyl group and the overall reactivity of the aromatic ring. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, outlines its synthesis, and explores its potential applications based on its structural attributes and the known bioactivities of related compounds.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted values derived from computational models. This distinction is crucial for experimental design and data interpretation.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 60515-72-2--INVALID-LINK--
Molecular Formula C₉H₁₁NO₃--INVALID-LINK--
Molecular Weight 181.19 g/mol --INVALID-LINK--
Appearance Brown to black solid--INVALID-LINK--
Melting Point 86 °C--INVALID-LINK--
Boiling Point (Predicted) 294.3 ± 33.0 °C--INVALID-LINK--
Density (Predicted) 1.209 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 7.62 ± 0.22--INVALID-LINK--
Solubility Information not readily available
XLogP3 2.4--INVALID-LINK--

Chemical Structure and Reactivity

The chemical structure of this compound is depicted below. The molecule consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, an isopropyl group (-CH(CH₃)₂) at position 2, and a nitro group (-NO₂) at position 4.

G start Start: 2-Isopropylphenol in Acetic Acid step1 Cool to 0-5 °C in an ice bath start->step1 step2 Slowly add Nitric Acid step1->step2 step3 Stir for 30 minutes step2->step3 step4 Quench with ice water step3->step4 step5 Extract with tert-butyl methyl ether step4->step5 step6 Wash organic phase with water and brine step5->step6 step7 Dry over anhydrous sodium sulfate step6->step7 step8 Concentrate under reduced pressure step7->step8 step9 Purify by silica gel column chromatography step8->step9 end End: Pure This compound step9->end G compound This compound antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) compound->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) compound->antioxidant cytotoxicity Cytotoxicity Assays (MTT, LDH) compound->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) compound->enzyme mic Determination of MIC antimicrobial->mic dpph DPPH Radical Scavenging antioxidant->dpph mtt MTT Assay on Cancer and Normal Cell Lines cytotoxicity->mtt kinase Kinase Inhibition Screen enzyme->kinase

2-Isopropyl-4-nitrophenol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Isopropyl-4-nitrophenol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 60515-72-2), a substituted nitrophenol of interest to researchers in synthetic chemistry and drug discovery. The document delineates its core physicochemical properties, proposes a detailed protocol for its synthesis via nitration of 2-isopropylphenol, and outlines standard characterization techniques. Furthermore, it discusses the compound's chemical reactivity, essential safety and handling protocols, and explores its potential applications based on the known bioactivities of related nitrophenolic structures. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the study and application of substituted aromatic compounds.

Core Compound Identification and Properties

This compound is an aromatic organic compound characterized by a phenol ring substituted with an isopropyl group at position 2 and a nitro group at position 4.

PropertyValueSource(s)
CAS Number 60515-72-2[1][2][3]
Molecular Formula C₉H₁₁NO₃[1][3][4]
Molecular Weight 181.19 g/mol [1][2][3][4][5]
IUPAC Name 4-nitro-2-propan-2-ylphenol[6][7]
Synonyms 4-nitro-2-isopropylphenol
Physical Form Solid (predicted)
pKa (Predicted) 7.62 ± 0.22[4][8]
Topological Polar Surface Area 66.05 Ų[4][9]
XLogP3 2.4[5][6]

Synthesis Protocol: Nitration of 2-Isopropylphenol

The synthesis of this compound can be effectively achieved through the electrophilic nitration of its precursor, 2-isopropylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the isopropyl group is a weakly activating, ortho-, para-director. Due to steric hindrance from the bulky isopropyl group at the adjacent ortho position (position 6), the nitration is expected to proceed with high regioselectivity to the para position (position 4), which is sterically accessible and electronically activated.

This protocol is adapted from established methods for the nitration of phenols.

Materials and Reagents
  • 2-Isopropylphenol

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Step-by-Step Experimental Procedure
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 2-isopropylphenol in 50 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C while stirring continuously.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 6 mL of 70% nitric acid to 10 mL of glacial acetic acid. Cool this mixture in the ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred 2-isopropylphenol solution over approximately 30 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or side reactions. The temperature of the reaction mixture must be maintained below 10 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours to ensure the reaction proceeds to completion.

  • Quenching: Slowly pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. A precipitate of the crude product is expected to form.

  • Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases. This step removes residual acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with distilled water (2 x 50 mL) followed by brine (1 x 50 mL) to remove water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient as the eluent.[2] Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to isolate the pure product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 2-Isopropylphenol in Acetic Acid B Cool to 0-5 °C A->B C Add Cold Nitrating Mixture (HNO₃ + Acetic Acid) Dropwise < 10 °C B->C D Stir for 2 hours at 0-5 °C C->D E Quench in Ice Water D->E F Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Wash with H₂O & Brine G->H I Dry (MgSO₄) & Evaporate H->I J Silica Gel Column Chromatography I->J K Pure this compound J->K Reactivity A This compound B 2-Amino-4-isopropylphenol A->B Reduction (e.g., H₂, Pd/C)

References

An In-Depth Technical Guide to the Potential Industrial Applications of 2-Isopropyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Isopropyl-4-nitrophenol is a substituted aromatic compound possessing a unique combination of a reactive phenolic hydroxyl group, a sterically hindering isopropyl group, and an electron-withdrawing nitro group. While direct, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile intermediate in several key industrial sectors. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and a detailed exploration of its potential industrial applications. By examining the known reactivity of its functional groups and drawing parallels with structurally similar compounds, we will elucidate its prospective roles in the synthesis of agrochemicals, pharmaceuticals, and dyes, as well as its potential as a monomer for specialty polymers and as an antioxidant. This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who are interested in exploring the untapped potential of this intriguing molecule.

Introduction: Unveiling the Potential of a Versatile Intermediate

This compound (CAS No. 60515-72-2) is a yellow crystalline solid that belongs to the family of nitrophenols.[1] Its molecular structure, featuring an isopropyl group at the ortho position and a nitro group at the para position relative to the hydroxyl group, imparts a unique set of chemical properties that make it a valuable, albeit underutilized, precursor in organic synthesis. The interplay between the activating hydroxyl group, the bulky isopropyl group, and the deactivating nitro group governs its reactivity in electrophilic and nucleophilic substitution reactions, as well as reduction and condensation reactions.

This guide will delve into the scientific rationale behind the potential industrial applications of this compound, moving beyond a simple recitation of facts to explain the causality behind its predicted utility. We will explore its synthesis from readily available starting materials and provide a thorough characterization of its known properties. The core of this document will focus on its potential as a key building block in the synthesis of high-value downstream products.

Synthesis and Physicochemical Properties

A plausible and efficient laboratory-scale synthesis of this compound involves the direct nitration of 2-isopropylphenol. The ortho-para directing effect of the hydroxyl group, combined with the steric hindrance of the isopropyl group, favors the introduction of the nitro group at the para position.

Synthesis Protocol: Nitration of 2-Isopropylphenol

Materials:

  • 2-Isopropylphenol

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Distilled Water

Procedure:

  • Dissolution: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-isopropylphenol in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, then pour the mixture over crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: A simplified workflow for the synthesis of this compound.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in industrial processes.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 60515-72-2[1][3]
Molecular Formula C₉H₁₁NO₃[2][3]
Molecular Weight 181.19 g/mol [2][3]
Appearance Yellow crystalline solid[1]
Melting Point 86 °C[1]
Boiling Point 294.3 ± 33.0 °C at 760 mmHg (Predicted)[1]
pKa 7.62 ± 0.22 (Predicted)[3]
Solubility Insoluble in water; soluble in organic solvents

Potential Industrial Applications

The industrial potential of this compound lies in its utility as a chemical intermediate. The nitro group can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations.

Agrochemical Intermediate

One of the most promising applications of this compound is as a precursor in the synthesis of agrochemicals, such as herbicides and fungicides. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by further functionalization to create the active ingredient.

3.1.1. Pathway to Herbicides and Fungicides

The reduction of this compound yields 2-amino-4-isopropylphenol. This aminophenol derivative can then be used as a building block for more complex molecules with pesticidal activity. For example, the amino group can be acylated, alkylated, or converted into a heterocyclic ring system, which are common structural motifs in many commercial pesticides. While direct patents for herbicides derived from this specific molecule are not prominent, the synthesis of various commercial herbicides and fungicides often involves substituted aminophenols.[4][5][6][7][8][9][10]

Caption: Synthetic pathway from this compound to agrochemicals.

Precursor for Dyes and Pigments

The synthesis of azo dyes, a major class of synthetic colorants, often begins with the diazotization of an aromatic amine.[11] The reduction of this compound to 2-amino-4-isopropylphenol provides a versatile precursor for the synthesis of a variety of dyes.[11][12][13]

3.2.1. Azo Dye Synthesis

2-Amino-4-isopropylphenol can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reactive intermediate can then be coupled with a suitable coupling component (e.g., another phenol, an aniline, or a naphthol derivative) to form a highly colored azo compound. The specific color and properties of the resulting dye can be fine-tuned by the choice of the coupling component and by further modifications to the molecule.

Pharmaceutical Intermediate

Substituted nitrophenols and aminophenols are common structural motifs in many pharmaceutical compounds.[5] The reduction of 4-nitrophenol is a key step in the industrial synthesis of paracetamol (acetaminophen). By analogy, this compound could serve as a starting material for the synthesis of novel pharmaceutical agents. The resulting 2-amino-4-isopropylphenol could be a precursor for new analgesic, anti-inflammatory, or other therapeutic compounds.

Monomer for Specialty Polymers

Phenolic compounds can be used as monomers in the production of various polymers, such as phenoplasts and polycarbonates. The hydroxyl group of this compound can undergo condensation reactions, while the other functional groups can be used to impart specific properties to the resulting polymer. For instance, the nitro group could be reduced to an amine after polymerization to create a reactive polymer capable of further cross-linking or functionalization. The bulky isopropyl group would likely influence the polymer's physical properties, such as its glass transition temperature and solubility. While this is a speculative application, the versatility of the starting molecule makes it an interesting candidate for research in advanced polymer synthesis.[14][15][16]

Potential as an Antioxidant

Phenolic compounds are well-known for their antioxidant properties, which arise from the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals.[17][18] While the presence of an electron-withdrawing nitro group might reduce the antioxidant capacity compared to its non-nitrated parent compound, some nitro-containing compounds have demonstrated significant antioxidant activity.[19][20] Further research is needed to quantify the antioxidant potential of this compound and its derivatives.

Safety and Handling

This compound, like other nitrophenols, should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2][13][21]

Recommended Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[12][22]

Conclusion and Future Outlook

This compound is a molecule with significant, yet largely unexplored, industrial potential. Its primary value lies in its role as a chemical intermediate, particularly for the synthesis of agrochemicals and dyes. The straightforward reduction of its nitro group to an amine unlocks a wide range of synthetic possibilities.

For researchers and professionals in the chemical industry, this compound represents an opportunity for innovation. Further research into its reactivity and the development of efficient and scalable synthetic routes to high-value downstream products could lead to the development of new and improved agrochemicals, pharmaceuticals, and advanced materials. The exploration of its potential in polymer chemistry and as an antioxidant also warrants further investigation. As the demand for novel and effective chemical compounds continues to grow, versatile intermediates like this compound will undoubtedly play an increasingly important role.

References

An In-depth Technical Guide on the Environmental Fate and Transport of 2-Isopropyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Isopropyl-4-nitrophenol is a substituted aromatic compound belonging to the class of nitrophenols. While specific large-scale industrial applications of this compound are not widely documented, its structural similarity to other environmentally significant nitrophenols, which are used in the synthesis of pesticides, herbicides, and pharmaceuticals, warrants a thorough investigation of its environmental fate and transport.[1] The presence of both a hydrophobic isopropyl group and a polar nitro group suggests that its behavior in the environment will be complex, influencing its partitioning between soil, water, and air, as well as its susceptibility to various degradation processes.

This technical guide provides a comprehensive overview of the anticipated environmental fate and transport of this compound. In the absence of extensive empirical data for this specific compound, this guide synthesizes information from closely related analogues, such as 4-nitrophenol and other alkylated nitrophenols, and outlines standardized methodologies for its experimental evaluation. This approach provides a robust framework for researchers, scientists, and drug development professionals to assess its potential environmental impact.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution of a chemical is fundamentally governed by its physicochemical properties. For this compound, a combination of computed and limited experimental data provides initial insights into its likely behavior.

PropertyValueSourceNote
Molecular Formula C₉H₁₁NO₃[2]-
Molecular Weight 181.19 g/mol [2]-
Melting Point 86 °C[3]Experimental
Boiling Point 294.3 ± 33.0 °C at 760 mmHg[3]Predicted
pKa 7.62 ± 0.22[2]Predicted. Indicates that it will exist partially as an anion in typical environmental pH ranges.
log Kow (Octanol-Water Partition Coefficient) 2.4[4]Computed. Suggests a moderate potential for bioaccumulation and sorption to organic matter.
Water Solubility --Experimental data is not readily available. Predicted to have moderate solubility based on its structure.
Vapor Pressure --Experimental data is not readily available. Likely to be low due to the polar nitro and hydroxyl groups.

Causality Behind Property Significance:

  • pKa: The predicted pKa of 7.62 is critical. In natural waters with a pH typically ranging from 6 to 9, a significant fraction of this compound will exist in its ionized (phenolate) form. The anionic form is generally more water-soluble and less volatile than the neutral form, which will significantly influence its mobility in water and partitioning into sediment and biota.

  • log Kow: The computed log Kow of 2.4 suggests a moderate tendency to partition from water into organic phases, such as the lipids of aquatic organisms and the organic matter in soil and sediment. This value is a key input for models predicting bioaccumulation and soil sorption.

Environmental Fate: Degradation and Transformation Processes

The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes.

Biodegradation: The Primary Dissipation Pathway

Microbial degradation is anticipated to be the most significant process for the removal of this compound from soil and water.[5] Studies on analogous nitrophenols have identified two primary aerobic biodegradation pathways: the hydroquinone pathway and the hydroxyquinol pathway.[6][7]

Hydroquinone Pathway (Predominant in Gram-negative bacteria):

This pathway involves the initial removal of the nitro group to form an intermediate, which is then further degraded. For 4-nitrophenol, this intermediate is hydroquinone.[8] It is plausible that this compound would be initially converted to isopropyl-hydroquinone.

Hydroxyquinol Pathway (Predominant in Gram-positive bacteria):

In this pathway, the nitro group is initially hydroxylated, leading to the formation of a substituted catechol, which is subsequently cleaved. For 4-nitrophenol, this leads to 1,2,4-benzenetriol.[7][9] For this compound, the likely intermediate would be isopropyl-nitrocatechol.

Diagram: Proposed Aerobic Biodegradation Pathways for this compound

Biodegradation_Pathways cluster_hydroquinone Hydroquinone Pathway (e.g., Pseudomonas sp.) cluster_hydroxyquinol Hydroxyquinol Pathway (e.g., Rhodococcus sp.) A This compound B Isopropyl-hydroquinone A->B Nitroreductase C Ring Fission Products B->C Dioxygenase D TCA Cycle C->D E This compound F Isopropyl-nitrocatechol E->F Monooxygenase G Isopropyl-benzenetriol F->G Monooxygenase H Ring Fission Products G->H Dioxygenase I TCA Cycle H->I

Caption: Proposed aerobic biodegradation pathways for this compound.

Experimental Protocol: Ready Biodegradability (OECD 301)

To experimentally assess the biodegradability of this compound, the OECD 301 "Ready Biodegradability" test series provides a standardized framework.[6][10][11] The Manometric Respirometry Test (OECD 301F) is a suitable choice.

Objective: To determine if this compound is readily biodegradable under aerobic conditions.

Principle: The consumption of oxygen by microorganisms metabolizing the test substance is measured in a closed respirometer.

Methodology:

  • Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline.

  • Inoculum: Obtain activated sludge from a domestic wastewater treatment plant. The inoculum should be prepared according to the guideline to ensure a standardized microbial population.

  • Test Setup:

    • Test Vessels: Set up multiple respirometer flasks.

    • Test Substance: Add a known concentration of this compound (typically 100 mg/L) to the test vessels containing the mineral medium.

    • Inoculum: Inoculate the flasks with the prepared activated sludge.

    • Control Vessels: Prepare blank controls containing only the inoculum and mineral medium to measure endogenous respiration.

    • Reference Compound: Run a parallel test with a readily biodegradable reference compound (e.g., sodium benzoate) to validate the activity of the inoculum.

  • Incubation: Incubate the flasks at a constant temperature (20-24°C) in the dark for 28 days. Continuously stir the contents.

  • Measurement: Monitor the oxygen consumption in each flask over the 28-day period using the respirometer's pressure sensors.

  • Data Analysis:

    • Calculate the percentage of biodegradation based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of this compound.

    • A substance is considered readily biodegradable if it reaches at least 60% degradation within a 10-day window during the 28-day test.[11]

Abiotic Degradation: Photodegradation and Hydrolysis

Photodegradation:

Nitrophenols are known to undergo photolysis in the presence of sunlight.[5] The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days.[12] In aquatic environments, direct photolysis is expected to be a significant degradation pathway in the upper sunlit layers of water bodies, with half-lives ranging from one to eight days in freshwater.[5] The isopropyl group may slightly alter the absorption spectrum and quantum yield compared to 4-nitrophenol, but phototransformation is still expected to be a relevant process.

Experimental Protocol: Phototransformation of Chemicals in Water (OECD 316)

Objective: To determine the rate of direct photolysis of this compound in water.

Principle: A solution of the test substance in pure water is irradiated with light of a known spectrum and intensity, and the decrease in concentration is monitored over time.

Methodology:

  • Sample Preparation: Prepare a sterile, buffered aqueous solution of this compound.

  • Irradiation: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp). The spectral distribution and intensity of the light should be well-characterized.

  • Test and Control Samples: Expose test samples to the light source. Maintain dark controls at the same temperature to account for any non-photolytic degradation.

  • Sampling and Analysis: At various time points, withdraw samples from both the irradiated and dark control solutions. Analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the first-order rate constant and the photolysis half-life of the compound.

Hydrolysis:

Hydrolysis is the reaction of a substance with water. For many nitrophenols, hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 5-9). Given the stability of the phenol and nitro groups on the aromatic ring, significant hydrolysis of this compound is not anticipated.

Environmental Transport: Mobility and Partitioning

The movement of this compound between air, water, and soil is a critical aspect of its environmental risk assessment.

Mobility in Soil and Water

The mobility of this compound in soil is primarily controlled by its sorption to soil organic matter and clay particles. The octanol-water partition coefficient (log Kow) of 2.4 suggests moderate sorption potential. Compounds with higher sorption tend to be less mobile and have a lower potential to leach into groundwater.[13] However, the partial ionization of this compound at environmental pH levels will increase its water solubility and potentially enhance its mobility.

Experimental Protocol: Adsorption/Desorption using a Batch Equilibrium Method (OECD 106)

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of this compound.

Principle: A solution of the test substance is equilibrated with a soil sample of known organic carbon content. The distribution of the substance between the soil and aqueous phases is measured.

Methodology:

  • Soil Selection: Select a range of soils with varying organic carbon content and texture.

  • Test Solution: Prepare an aqueous solution of this compound of known concentration.

  • Equilibration: Add the test solution to the soil samples in centrifuge tubes. Shake the tubes for a predetermined time to reach equilibrium.

  • Phase Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

  • Analysis: Analyze the concentration of this compound in the aqueous phase. The amount sorbed to the soil is determined by the difference from the initial concentration.

  • Data Analysis: Calculate the soil-water distribution coefficient (Kd) for each soil. Normalize Kd to the organic carbon content of the soil to obtain the Koc value.

Diagram: Environmental Fate and Transport Workflow

Environmental_Fate_Workflow cluster_compartments Environmental Compartments cluster_processes Key Processes substance This compound soil Soil substance->soil water Water substance->water air Air substance->air biodegradation Biodegradation soil->biodegradation sorption Sorption soil->sorption leaching Leaching soil->leaching water->biodegradation photodegradation Photodegradation water->photodegradation volatilization Volatilization water->volatilization air->photodegradation leaching->water to Groundwater

Caption: Key processes governing the environmental fate and transport of this compound.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The log Kow is a primary indicator of bioaccumulation potential. With a log Kow of 2.4, this compound is not expected to significantly bioaccumulate in most aquatic organisms.[14][15] Rapid metabolism and excretion of more polar metabolites would further limit its bioaccumulation potential.[15]

Volatilization

The tendency of a chemical to move from water or soil into the air is determined by its vapor pressure and Henry's Law constant. While experimental data for this compound is lacking, the presence of the polar hydroxyl and nitro groups suggests a low vapor pressure. Additionally, its partial ionization in water will further reduce its tendency to volatilize.[5]

Ecotoxicity: Potential Effects on Environmental Receptors

Assessing the ecotoxicity of this compound is crucial for understanding its potential to harm aquatic and terrestrial organisms. In the absence of specific data, information from analogous compounds can provide an initial assessment.

Ecotoxicity Data for Analogous Compounds:

OrganismEndpointValue (mg/L)CompoundSource
Vibrio fischeri (bacterium)5-min EC500.014-isopropylphenol-
Ceriodaphnia dubia (invertebrate)48-h EC5010.14-isopropylphenol-

Note: The ecotoxicity of this compound may differ due to the presence of the nitro group.

Experimental Protocols for Ecotoxicity Testing:

A tiered approach to ecotoxicity testing is recommended, starting with acute tests on representatives of different trophic levels.

  • Algae: OECD 201, Alga, Growth Inhibition Test. [1][8][16] This test assesses the effect of the substance on the growth of freshwater algae over 72 hours.

  • Invertebrates: OECD 202, Daphnia sp. Acute Immobilisation Test. [9][14][17] This test determines the concentration that immobilizes 50% of the daphnids within 48 hours. For chronic effects, the OECD 211, Daphnia magna Reproduction Test can be conducted.[13][18][19][20]

  • Fish: OECD 203, Fish, Acute Toxicity Test. [15][21][22] This test determines the lethal concentration (LC50) for fish over a 96-hour exposure period.

Analytical Methods for Environmental Monitoring

Reliable analytical methods are essential for studying the environmental fate of this compound and for monitoring its presence in environmental samples. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a suitable technique for the analysis of nitrophenols in water and soil extracts. Gas Chromatography (GC) coupled with MS can also be used, potentially after a derivatization step to improve volatility.

Conclusion and Future Research

This technical guide provides a foundational understanding of the likely environmental fate and transport of this compound, based on its chemical structure and data from analogous compounds. The primary anticipated degradation pathway is microbial biodegradation in soil and water. Photodegradation is also expected to contribute to its dissipation in sunlit environments. Its mobility will be influenced by a balance between its moderate sorption potential and its tendency to ionize at environmental pH. Significant bioaccumulation is not expected.

A critical need exists for empirical data specific to this compound to validate these predictions and to conduct a comprehensive environmental risk assessment. Future research should prioritize the experimental determination of its key physicochemical properties, biodegradation and photodegradation rates, soil sorption coefficients, and its acute and chronic toxicity to a range of aquatic organisms using standardized OECD protocols.

References

An In-Depth Technical Guide to 2-Isopropyl-4-nitrophenol: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isopropyl-4-nitrophenol, a substituted nitrophenol with a rich history and evolving significance in chemical synthesis and potential therapeutic applications. From its first documented synthesis in the late 19th century to its current role as a versatile chemical intermediate, this document delves into the historical context of its discovery, detailed physicochemical properties, established and modern synthetic protocols, and its emerging applications, particularly in the realm of drug development. This guide is intended to be a valuable resource for researchers and professionals by integrating historical perspective with contemporary technical data and field-proven insights.

Introduction: The Significance of a Substituted Phenol

This compound, with the chemical formula C₉H₁₁NO₃, is an aromatic organic compound characterized by a phenol ring substituted with an isopropyl group at the ortho position and a nitro group at the para position.[1] The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule, making it a subject of interest for both fundamental chemical research and practical applications. The electron-withdrawing nature of the nitro group and the steric and electronic influence of the isopropyl group create a unique chemical entity with potential for further functionalization and a range of biological activities. This guide will explore the journey of this compound from its initial discovery in the annals of 19th-century chemistry to its contemporary relevance.

A Journey Through Time: The Discovery and History of this compound

The first documented synthesis of this compound is credited to the Italian chemist M. Fileti in 1886. In his work published in the Gazzetta Chimica Italiana, Fileti reported the successful nitration of ortho-isopropylphenol using a mixture of nitric and acetic acids. This pioneering work was a part of the broader exploration of electrophilic aromatic substitution reactions on substituted phenols, a cornerstone of organic chemistry that was being systematically developed during that era.

The late 19th century was a period of immense progress in understanding the reactivity of aromatic compounds, following August Kekulé's groundbreaking proposal of the structure of benzene in 1865.[2] The development of nitration as a method to functionalize aromatic rings was a key area of investigation. Fileti's synthesis of this compound contributed to the growing body of knowledge on how different substituent groups on a benzene ring influence the position of incoming electrophiles. His choice of starting material, ortho-isopropylphenol, allowed for the investigation of the directing effects of both a hydroxyl and an isopropyl group.

Further historical context can be found in comprehensive chemical encyclopedias such as Beilstein's Handbuch der Organischen Chemie, which has been meticulously documenting organic compounds and their reactions since 1881.[3][4] These historical records provide a valuable lineage for understanding the development of synthetic methodologies and the initial characterization of compounds like this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are crucial for its handling, application, and further chemical transformations. Below is a summary of its key properties.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 305-72-6Thermo Fisher Scientific[5]
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
Appearance Not specified in readily available literature
Melting Point Not specified in readily available literature
Boiling Point Not specified in readily available literature
Solubility Expected to be sparingly soluble in water, soluble in organic solventsGeneral principle for similar compounds
pKa Not experimentally determined in readily available literature

Synthesis Methodologies: From Historical Precedent to Modern Protocols

The synthesis of this compound primarily relies on the electrophilic nitration of 2-isopropylphenol. The core principle of this reaction has remained the same since Fileti's initial discovery, though modern protocols have been refined for improved yield, selectivity, and safety.

The Historical Approach: Nitration with Nitric and Acetic Acids

As first described by Fileti, the nitration of 2-isopropylphenol can be achieved using a mixture of nitric acid and a milder acidic medium like acetic acid. This approach avoids the harsh conditions of mixed acid (nitric and sulfuric acids) which can lead to oxidation and the formation of undesired byproducts.

Conceptual Experimental Protocol (Based on Historical Method):

  • Dissolution: Dissolve 2-isopropylphenol in glacial acetic acid in a flask.

  • Cooling: Cool the solution in an ice bath to maintain a low temperature.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise to the phenol solution while stirring vigorously. The temperature should be carefully monitored and kept low to control the reaction rate and prevent side reactions.

  • Reaction Quenching: After the addition is complete, pour the reaction mixture into a large volume of ice-cold water to precipitate the crude product.

  • Isolation and Purification: The solid product is then collected by filtration, washed with cold water to remove residual acids, and purified by recrystallization from a suitable solvent.

Modern Synthetic Protocols

Contemporary synthesis of nitrophenols often employs milder and more selective nitrating agents to enhance safety and product purity.

A representative modern protocol for the synthesis of a related compound, 4-isopropyl-2-nitrophenol, involves the direct nitration of 4-hydroxycumene (p-isopropylphenol) with nitric acid in an aqueous suspension.[6] A similar approach can be adapted for the synthesis of this compound from 2-isopropylphenol.

Detailed Experimental Protocol (Adapted from Modern Methods):

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, place 2-isopropylphenol.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add a dilute solution of nitric acid dropwise to the stirred 2-isopropylphenol. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is poured into ice water. The precipitated solid is filtered, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol-water mixture).

Causality Behind Experimental Choices:
  • Low Temperature: The nitration of phenols is a highly exothermic reaction.[7] Maintaining a low temperature is critical to prevent over-nitration (the introduction of multiple nitro groups), oxidation of the phenol, and the formation of tarry byproducts.

  • Controlled Addition of Nitrating Agent: Slow, dropwise addition of the nitrating agent ensures that the concentration of the electrophile (nitronium ion, NO₂⁺) remains low, which helps to control the reaction rate and prevent a dangerous exotherm.

  • Choice of Solvent/Medium: The use of acetic acid in the historical method or an aqueous medium in modern adaptations helps to moderate the reactivity of nitric acid compared to the highly aggressive mixture of nitric and sulfuric acids.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start 2-Isopropylphenol (Starting Material) Reaction Electrophilic Nitration Start->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃ in Acetic Acid or Water) Nitrating_Agent->Reaction Workup Quenching, Filtration, and Washing Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound (Final Product) Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

The Underlying Chemistry: Reaction Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. This is a fundamental reaction type in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring.[2][8]

  • Generation of the Electrophile: In the presence of an acid catalyst (like acetic acid or another molecule of nitric acid), nitric acid is protonated and then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the nitronium ion. The hydroxyl and isopropyl groups are both ortho-, para-directing and activating substituents.[8] The bulky isopropyl group at the ortho position can sterically hinder attack at the other ortho position, favoring substitution at the para position.

  • Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base (such as water or the conjugate base of the acid used) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Reaction_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization HNO3_1 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3_1->Protonated_HNO3 + H⁺ H_plus H⁺ NO2_plus NO₂⁺ (Nitronium ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O Phenol 2-Isopropylphenol Sigma_Complex Sigma Complex (Resonance Stabilized) Phenol->Sigma_Complex + NO₂⁺ Deprotonation Deprotonation Sigma_Complex->Deprotonation - H⁺ Product This compound Deprotonation->Product

Caption: The electrophilic aromatic substitution mechanism for the nitration of 2-isopropylphenol.

Applications and Future Directions: A Compound of Growing Interest

While historically significant as an example of electrophilic aromatic substitution, this compound and related nitrophenols are gaining attention for their potential applications in various fields, particularly in drug development and as chemical intermediates.

  • Intermediate in Chemical Synthesis: The nitro and hydroxyl groups of this compound can be readily converted into other functional groups, making it a valuable building block for the synthesis of more complex molecules. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of reactions to form amides, sulfonamides, and other nitrogen-containing compounds.

  • Potential Pharmacological Activity: Nitrophenols as a class have been investigated for a range of biological activities. The introduction of a nitro group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active phenols suggests potential for further investigation.[3] For example, the parent compound, 2-isopropylphenol (o-cumenol), is a known constituent of some essential oils and has been studied for its antimicrobial properties. The nitrated derivative may exhibit modulated or entirely new biological activities.

  • Drug Development Research: The structural motif of a substituted phenol is present in many pharmaceutical agents. The unique combination of a hydroxyl, isopropyl, and nitro group in this compound makes it an interesting scaffold for medicinal chemistry studies. Researchers can use it as a starting point to synthesize libraries of related compounds for screening against various biological targets.

Future research should focus on:

  • Thorough Biological Screening: A comprehensive evaluation of the biological activities of this compound, including its potential antimicrobial, antioxidant, and cytotoxic properties, is warranted.

  • Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesizing a series of derivatives by modifying the functional groups of this compound and evaluating their biological activities will help in establishing structure-activity relationships, which is a crucial step in drug discovery.

  • Development of More Sustainable Synthesis Routes: Exploring greener and more efficient synthetic methods for the production of this compound will be beneficial for its potential large-scale applications.

Conclusion: A Molecule with a Past and a Future

This compound stands as a testament to the enduring legacy of classical organic chemistry, with its discovery rooted in the foundational explorations of aromatic reactivity. Beyond its historical significance, this compound possesses a unique combination of functional groups that make it a valuable tool for modern chemical synthesis and a promising candidate for future investigations in drug discovery and materials science. This in-depth technical guide has aimed to provide a comprehensive perspective on this compound, from its 19th-century origins to its potential 21st-century applications, serving as a valuable resource for the scientific community.

References

Methodological & Application

Application Note: Advanced Analytical Strategies for the Quantification of 2-Isopropyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Isopropyl-4-nitrophenol

This compound (C₉H₁₁NO₃, Molar Mass: 181.19 g/mol ) is an aromatic organic compound characterized by a phenol ring substituted with an isopropyl group and a nitro group.[1] Its chemical structure dictates its physicochemical properties, influencing its environmental fate and biological interactions. The presence of the nitroaromatic moiety makes it a potential subject of toxicological concern and an important intermediate or impurity in chemical synthesis.

Accurate and sensitive quantification of this compound is critical for several reasons:

  • Environmental Monitoring: Like other nitrophenols, it can be an environmental pollutant originating from industrial discharge or the degradation of pesticides.[2] Its detection in soil and water is crucial for assessing environmental impact and ensuring regulatory compliance.

  • Pharmaceutical Development: In drug synthesis, it may appear as a manufacturing intermediate, a byproduct, or a degradant. Regulatory bodies mandate the strict control and monitoring of such impurities to ensure the safety and efficacy of the final drug product.

  • Toxicology and Safety: Understanding exposure levels in biological matrices is fundamental to toxicological studies and human health risk assessment.

This guide explores the primary analytical techniques available for this purpose, providing both the theoretical grounding and practical protocols necessary for successful implementation in a laboratory setting.

Foundational Step: Sample Preparation

The quality of any analytical result is contingent upon a rigorous and appropriate sample preparation strategy. The primary goal is to extract the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.[3]

Solid-Phase Extraction (SPE) for Aqueous Samples

For environmental water samples or aqueous solutions, Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for the pre-concentration and cleanup of nitrophenols.[4] The choice of sorbent is critical; polymeric reverse-phase cartridges are often preferred for their ability to retain a broad range of organic compounds from aqueous matrices.

Causality of Protocol Steps:

  • Conditioning: Wetting the sorbent (e.g., with methanol) is essential to activate the stationary phase, ensuring proper interaction with the analyte.

  • Equilibration: Rinsing with water adjusts the sorbent environment to match the sample matrix, preventing premature elution of the analyte.

  • Loading: A slow, controlled flow rate is crucial for maximizing the interaction time between the analyte and the sorbent, ensuring efficient retention.

  • Washing: This step removes weakly bound, interfering compounds without dislodging the target analyte.

  • Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified, concentrated this compound.

Protocol 1: SPE for this compound in Water

  • Cartridge Selection: Use a polymeric reversed-phase SPE cartridge (e.g., Lichrolut EN, 200 mg).[4]

  • Conditioning: Pass 5 mL of methanol through the cartridge.

  • Equilibration: Pass 5 mL of Milli-Q water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Acidify the water sample (e.g., 200 mL) to pH ~3 with HCl. Pass the sample through the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Pass 5 mL of Milli-Q water to remove residual salts and polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the analyte with 2 x 2.5 mL of a methanol/acetonitrile (1:1 v/v) mixture into a collection tube.[4]

  • Final Preparation: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in a known, smaller volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Diagram 1: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_elution Analyte Recovery Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample (Aqueous, pH 3) Equilibrate->Load Wash 4. Wash (Water) Load->Wash Dry 5. Dry Cartridge (Nitrogen) Wash->Dry Elute 6. Elute (Methanol/ACN) Dry->Elute Concentrate 7. Concentrate & Reconstitute Elute->Concentrate To HPLC/GC-MS To HPLC/GC-MS Concentrate->To HPLC/GC-MS

Caption: Workflow for sample cleanup and concentration using SPE.

Chromatographic Methods: The Gold Standard for Separation

Chromatography excels at separating complex mixtures, making it ideal for selectively quantifying this compound in challenging matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most common and robust method for analyzing nitrophenols.[4] A reversed-phase setup combined with UV detection provides excellent selectivity and sensitivity.

Causality of Protocol Steps:

  • Column Choice: A C18 column is the standard for reversed-phase chromatography, separating compounds based on their hydrophobicity. This compound, being moderately nonpolar, will be well-retained.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile) is used. The buffer controls the ionization state of the phenolic hydroxyl group (maintaining it in a consistent, non-ionized state at acidic pH improves peak shape), while the organic modifier controls the retention time.[4]

  • Detection: The nitroaromatic chromophore in this compound absorbs strongly in the UV region. A Diode Array Detector (DAD) is advantageous as it can capture the entire UV spectrum, confirming peak identity and purity.

Protocol 2: HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: DAD monitoring at the maximum absorbance wavelength for this compound (determine by running a standard).

  • Quantification: Prepare a calibration curve by injecting a series of known concentration standards (e.g., 0.1 - 50 µg/mL). Plot peak area versus concentration and perform a linear regression.

Diagram 2: HPLC-UV Analytical Workflow

HPLC_Workflow Sample Prepared Sample (Vial) Autosampler 1. Autosampler Injection (20 µL) Sample->Autosampler HPLC_Column 2. C18 Column Separation (30 °C) Autosampler->HPLC_Column Pump Mobile Phase (ACN/Buffer) Pump->HPLC_Column Detector 3. DAD Detection (UV λmax) HPLC_Column->Detector Data 4. Data Acquisition (Chromatogram) Detector->Data Analysis 5. Quantification (Calibration Curve) Data->Analysis

Caption: Standard workflow for quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, providing structural confirmation through mass fragmentation patterns.[5] For polar, less volatile compounds like nitrophenols, derivatization is often employed to improve chromatographic performance.

Causality of Protocol Steps:

  • Derivatization: Silylation (e.g., with BSTFA) replaces the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This increases volatility and thermal stability, preventing peak tailing and improving separation on standard nonpolar GC columns.

  • Column Choice: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the derivatized analytes.

  • MS Detection: Electron Ionization (EI) is a standard technique that produces reproducible fragmentation patterns, allowing for compound identification via spectral library matching and quantification using selected ion monitoring (SIM) for enhanced sensitivity.

Protocol 3: GC-MS Method (with Derivatization)

  • Sample Preparation: Evaporate the sample extract to dryness. Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Heat at 70 °C for 30 minutes.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless injection at 250 °C.

  • Oven Program: Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Scan mode (m/z 50-400) for identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions of the derivatized analyte.

Alternative and Complementary Methods

While chromatography is dominant, other techniques offer advantages in speed, cost, or sensitivity for specific applications.

UV-Vis Spectrophotometry

This technique is simple, rapid, and cost-effective, making it suitable for screening or analyzing relatively clean samples.[6] Its principle relies on the direct measurement of light absorbance by the analyte in solution, governed by the Beer-Lambert law.[7]

Causality of Protocol Steps:

  • pH Control: The UV-Vis spectrum of nitrophenols is highly pH-dependent. In basic solutions, the phenolic proton dissociates to form the phenolate anion, which is yellow and has a strong absorbance maximum around 400 nm.[7] In acidic or neutral solutions, the undissociated form absorbs at a lower wavelength (~317-320 nm).[8][9] For quantification, measurements are typically made under basic conditions to leverage the higher molar absorptivity of the colored anion.

  • Calibration Curve: A standard curve is essential to relate absorbance to concentration.

Protocol 4: UV-Vis Spectrophotometric Method

  • Instrumentation: UV-Vis Spectrophotometer.

  • Sample Preparation: Dilute the sample in a 0.01 M NaOH solution to ensure complete conversion to the yellow phenolate anion.

  • Wavelength Scan: Scan a standard solution from 200-600 nm to determine the wavelength of maximum absorbance (λmax), expected to be ~400-405 nm.

  • Calibration: Prepare a series of standards in 0.01 M NaOH. Measure the absorbance of each at λmax, using 0.01 M NaOH as the blank.

  • Quantification: Plot absorbance vs. concentration to create a calibration curve. Measure the absorbance of the unknown sample (prepared in the same way) and determine its concentration from the curve.

Electrochemical Sensing

Electrochemical methods, such as differential pulse voltammetry (DPV), offer outstanding sensitivity, rapid analysis times, and potential for miniaturization and in-situ detection.[10][11] The principle involves the electrochemical reduction of the nitro group on the surface of a modified electrode.[10]

Causality of Protocol Steps:

  • Electrode Modification: Bare electrodes often suffer from low sensitivity and fouling. Modifying the electrode surface with materials like graphene, carbon nanotubes, or metallic nanoparticles can dramatically enhance the electrocatalytic activity towards the reduction of the nitro group, increasing the signal and lowering the detection limit.[12][13]

  • Supporting Electrolyte: A buffer solution is used to provide conductivity and maintain a constant pH, as the reduction potential is pH-dependent.

  • Voltammetric Technique: DPV is often preferred over cyclic voltammetry for quantitative analysis due to its ability to discriminate against background charging current, resulting in better-defined peaks and lower detection limits.[13]

Protocol 5: General Approach for Voltammetric Detection

  • Instrumentation: Potentiostat with a three-electrode cell (working, reference, and counter electrodes).

  • Working Electrode: A glassy carbon electrode (GCE) modified with a suitable nanocomposite (e.g., reduced graphene oxide/gold nanoparticles).[13]

  • Procedure:

    • Place a known volume of supporting electrolyte (e.g., phosphate buffer, pH 7.0) in the electrochemical cell.

    • Deoxygenate the solution by bubbling with nitrogen gas for ~10 minutes.

    • Run a blank voltammogram.

    • Add a known volume of the sample solution.

    • Record the DPV scan over a potential range where the nitro group reduction occurs (e.g., -0.2 V to -1.0 V vs. Ag/AgCl).

  • Quantification: A peak corresponding to the reduction of this compound will appear. The peak height is proportional to the concentration. Quantification is achieved by the standard addition method or by creating a calibration curve.

Comparative Analysis of Analytical Methods

The choice of method depends on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and available resources.

Method Principle Linearity Range (Typical) LOD (Typical) Advantages Disadvantages
HPLC-UV Chromatographic separation followed by UV absorbance detection.5 - 200 ng/mL[6]0.02 - 0.15 ng/mL[6]High selectivity, robust, widely available, good for complex matrices.Requires solvent consumption, moderate analysis time.
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.Low ppb range[5]Low ppb range[5]Excellent selectivity and sensitivity, provides structural confirmation.Often requires derivatization for nitrophenols, more complex instrumentation.
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte.0.1 - 20 mg/L[8][9]~0.05 - 0.1 mg/LRapid, simple, low cost, minimal training required.Low selectivity, prone to interference from other absorbing species.[6]
Electrochemical Sensing Measurement of current from the electrochemical reduction of the nitro group.0.05 - 100 µM[13]0.01 µM (1.8 ng/mL)[13]Very high sensitivity, rapid, suitable for on-site analysis, low cost.Susceptible to matrix effects and electrode fouling, requires specialized expertise.

Conclusion

The quantification of this compound can be reliably achieved through several analytical techniques. HPLC-UV stands out as the most versatile and robust method for routine analysis in quality control and environmental laboratories, offering an excellent balance of selectivity, sensitivity, and accessibility. For applications requiring the highest level of certainty and structural confirmation, particularly in complex matrices or for trace-level impurity identification, GC-MS is the method of choice. UV-Vis spectrophotometry serves as a valuable tool for rapid screening and high-concentration assays where the sample matrix is simple. Finally, electrochemical sensors represent the cutting edge for applications demanding ultra-high sensitivity and real-time monitoring capabilities.

A successful analysis hinges on a well-designed experimental plan, beginning with appropriate sample preparation and culminating in a validated instrumental method tailored to the specific analytical challenge at hand.

References

Application Note: Quantitative Analysis of 2-Isopropyl-4-nitrophenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the identification and quantification of 2-isopropyl-4-nitrophenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, which can lead to poor chromatographic peak shape and reduced sensitivity, an essential derivatization step is incorporated into the workflow. This guide provides a comprehensive methodology, including sample preparation, trimethylsilyl (TMS) derivatization, optimized GC-MS instrument parameters, and data analysis guidelines, tailored for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction: The Rationale for a Derivatization-Based GC-MS Approach

This compound is a substituted nitrophenol of interest in various chemical and pharmaceutical research fields. Accurate and sensitive quantification of this and related compounds is crucial for metabolism studies, environmental monitoring, and quality control in manufacturing processes.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering excellent separation and definitive identification. However, the direct analysis of polar analytes like phenols can be challenging. The active hydrogen of the hydroxyl group can interact with active sites within the GC inlet and column, leading to peak tailing, reduced column efficiency, and poor sensitivity[1].

To circumvent these issues, a chemical derivatization step is employed to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group[2][3]. This protocol focuses on trimethylsilylation, a widely used and effective derivatization technique for compounds with active hydrogens[2]. The resulting trimethylsilyl (TMS) ether of this compound exhibits superior chromatographic behavior, enabling sharp, symmetrical peaks and significantly improved detection limits.

Experimental Workflow Overview

The analytical workflow is a multi-step process designed to ensure accurate and reproducible results. Each stage is critical for the overall success of the analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Deriv Trimethylsilylation (BSTFA + 1% TMCS) Concentration->Deriv GC_MS GC-MS Injection & Data Acquisition Deriv->GC_MS Data_Analysis Peak Integration, Quantification & Reporting GC_MS->Data_Analysis

Figure 1: Overall analytical workflow for the GC-MS analysis of this compound.

Materials and Methods

Reagents and Standards
  • This compound (analytical standard, >98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous, ≥99.8%)

  • Hexane or Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS): e.g., 4-tert-butylphenol-d13 or a structurally similar compound not present in the sample.

Sample Preparation

The choice of sample preparation method is highly dependent on the sample matrix. The goal is to isolate the analyte of interest from interfering components.

Protocol 3.2.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This method is suitable for extracting nitrophenols from water or wastewater samples.

  • pH Adjustment: To a 100 mL aqueous sample, add a suitable acid (e.g., HCl) to adjust the pH to < 2. This ensures the phenolic compound is in its protonated, less water-soluble form.

  • Extraction: Transfer the acidified sample to a separatory funnel. Add 30 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate. Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 0.5 mL.

  • Solvent Exchange: Add 1 mL of hexane or ethyl acetate and re-concentrate to ~0.5 mL to ensure complete removal of the extraction solvent. Proceed to derivatization.

Protocol 3.2.2: Solid-Phase Extraction (SPE) for Cleaner Aqueous Samples

SPE can reduce solvent consumption and is amenable to automation[4][5].

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water (pH < 2) through the cartridge.

  • Sample Loading: Load the acidified aqueous sample (up to 500 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes with 5-10 mL of ethyl acetate or dichloromethane into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of hexane or ethyl acetate for derivatization.

Derivatization Protocol: Trimethylsilylation

This procedure converts the polar hydroxyl group to a nonpolar trimethylsilyl ether, improving volatility and chromatographic performance.

  • Sample Preparation: Transfer 100 µL of the final sample extract (or a standard solution in hexane/ethyl acetate) to a 2 mL autosampler vial.

  • Reagent Addition: Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine (which can act as a catalyst and solvent).

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

Derivatization cluster_reactants cluster_product Analyte This compound (with -OH group) Reaction Heat (70°C) Analyte->Reaction + Reagent BSTFA (Silylating Agent) Reagent->Reaction + Product TMS-derivatized Analyte (with -O-Si(CH3)3 group) Reaction->Product Increased Volatility & Thermal Stability

Figure 2: Conceptual diagram of the trimethylsilylation reaction.
GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and may require optimization based on the specific instrumentation used.

Parameter Recommended Setting Rationale
Gas Chromatograph Agilent 7890B or equivalentProvides reliable and reproducible chromatographic separation.
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing good separation for a wide range of compounds.
Carrier Gas Helium (99.999% purity)Inert carrier gas, standard for GC-MS.
Flow Rate 1.2 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm ID column, balancing efficiency and analysis time.
Injector Type Split/SplitlessAllows for both high and low concentration samples.
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level analysis.
Oven Program Initial: 100°C, hold 2 minAllows for proper focusing of the analytes at the head of the column.
Ramp: 15°C/min to 280°CProvides good separation of the analyte from potential matrix components.
Hold: 5 min at 280°CEnsures elution of any less volatile compounds from the column.
Mass Spectrometer Agilent 5977A or equivalentProvides sensitive detection and mass spectral information for identification.
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for EI, leading to extensive and library-searchable fragmentation.
Source Temperature 230 °CMinimizes analyte condensation and contamination in the ion source.
Quadrupole Temp. 150 °CStandard temperature for maintaining mass accuracy.
Acquisition Mode Full Scan (m/z 50-400) & SIMFull scan for qualitative analysis and library matching; Selected Ion Monitoring (SIM) for high-sensitivity quantification.

Data Analysis and Interpretation

Analyte Identification

The identification of the TMS-derivatized this compound is based on two key parameters:

  • Retention Time (RT): The compound should elute at a consistent retention time under the specified chromatographic conditions.

  • Mass Spectrum: The acquired mass spectrum should match a reference spectrum from a standard or a spectral library.

The molecular weight of this compound is 181.19 g/mol . After derivatization with a TMS group, the molecular weight increases by 72 (Si(CH3)3 - H). Therefore, the derivatized molecule has a molecular weight of approximately 253.3 g/mol .

Expected Mass Spectrum Fragmentation:

  • Molecular Ion (M+): A peak at m/z 253 is expected, corresponding to the intact derivatized molecule.

  • [M-15]+ Ion: A prominent peak at m/z 238, resulting from the loss of a methyl group (-CH3) from the TMS moiety. This is a characteristic fragmentation for TMS derivatives and is often the base peak[6].

  • Other Fragments: Other significant ions may be observed corresponding to further fragmentation of the molecule.

Quantification

For quantitative analysis, the use of Selected Ion Monitoring (SIM) mode is recommended for its superior sensitivity and selectivity compared to full scan mode.

Table 2: Suggested Ions for SIM Mode Analysis

Ion (m/z) Role Description
238 QuantifierTypically the most abundant and characteristic ion ([M-15]+).
253 QualifierMolecular ion, confirms the identity of the compound.
[IS Quant Ion] Internal StandardQuantifier ion for the chosen internal standard.

A calibration curve should be constructed by analyzing a series of standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) that have undergone the same derivatization procedure as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.

System Suitability and Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Blank Analysis: A solvent blank and a method blank should be run to check for contamination.

  • Calibration Verification: A mid-level calibration standard should be analyzed periodically to check the stability of the instrument response.

  • Spike Recovery: A known amount of the analyte should be added to a sample matrix (matrix spike) to assess the accuracy of the extraction and analysis method.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. The critical step of trimethylsilylation is detailed to overcome the inherent challenges of analyzing polar phenolic compounds, ensuring high sensitivity, excellent peak shape, and reliable quantification. The provided instrumental parameters and data analysis guidelines offer a solid foundation for researchers to implement this method in their laboratories for various applications.

References

Application Notes & Protocols: 2-Isopropyl-4-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Aromatic Building Block

2-Isopropyl-4-nitrophenol is a substituted aromatic compound whose synthetic utility is derived from its distinct molecular architecture. The molecule possesses three key features that make it a valuable intermediate for organic synthesis:

  • A Reducible Nitro Group: The nitro (-NO₂) group is a powerful electron-withdrawing group that can be readily and selectively reduced to a primary amine (-NH₂), opening a gateway to a vast array of subsequent functionalizations including amidation, diazotization, and the formation of heterocyclic structures.

  • A Reactive Phenolic Hydroxyl Group: The hydroxyl (-OH) group is a versatile handle for O-alkylation, O-acylation, and etherification reactions, allowing for the introduction of diverse side chains that can modulate the molecule's physical, chemical, and biological properties.

  • An Activated Aromatic Ring: While the nitro group is deactivating, the hydroxyl group is strongly activating, directing electrophilic substitution primarily to the positions ortho and para to it. This allows for further selective functionalization of the benzene ring if required.

This guide provides an in-depth exploration of the primary applications of this compound, focusing on its pivotal role as a precursor to key intermediates in the agrochemical and fine chemical industries. We will provide detailed protocols, explain the scientific rationale behind experimental choices, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Part 1: Core Application - Synthesis of 2-Isopropyl-4-aminophenol via Catalytic Hydrogenation

The most significant application of this compound is its conversion to 2-Isopropyl-4-aminophenol. This transformation is a cornerstone reaction, as the resulting aminophenol is a highly valuable building block for more complex molecules.[1] The reduction of the nitro group is the key step, and catalytic hydrogenation stands out as the most efficient, clean, and industrially scalable method.

Scientific Rationale & Mechanistic Insight

Catalytic hydrogenation employs a heterogeneous catalyst, typically a noble metal like Palladium or Platinum on a high-surface-area support such as activated carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds via the following key steps:

  • Adsorption: Both the hydrogen gas and the nitroaromatic substrate adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond in H₂ is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the activated hydrogen atoms, likely proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before reaching the final amine (-NH₂).

  • Desorption: The final product, 2-Isopropyl-4-aminophenol, has a lower affinity for the catalyst surface than the starting material and desorbs, freeing the catalytic site for the next cycle.

The choice of catalyst (e.g., Raney Nickel is a cost-effective alternative) and reaction conditions (temperature, pressure) is critical for achieving high yield and selectivity while minimizing side reactions.[2]

Experimental Workflow: Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation p1 Charge Autoclave with This compound, Solvent (e.g., Methanol), and Catalyst (e.g., Raney Ni) r1 Seal and Purge Autoclave with Nitrogen p1->r1 r2 Introduce Hydrogen Gas (Pressurize to 20 kg/cm²) r1->r2 r3 Heat to Reaction Temp (e.g., 125-130°C) r2->r3 r4 Monitor H₂ uptake until consumption ceases r3->r4 w1 Cool and Vent Autoclave r4->w1 w2 Filter to remove catalyst w1->w2 w3 Remove solvent under reduced pressure w2->w3 w4 Purify product (e.g., Distillation or Recrystallization) w3->w4

Caption: Workflow for catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol is adapted from established industrial procedures for the hydrogenation of substituted nitroaromatics, such as the reduction of 4-nitro cumene.[2]

Materials:

  • This compound (1 mol equivalent)

  • Raney Nickel (Raney Ni) catalyst (approx. 5-10% by weight of substrate)

  • Methanol or Isopropanol (solvent)

  • High-pressure autoclave with magnetic stirring and heating capabilities

  • Hydrogen gas source

  • Nitrogen gas source

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Charging the Reactor: In a suitable high-pressure autoclave, charge this compound and the solvent (e.g., methanol). Carefully add the Raney Ni catalyst under a solvent slurry to prevent ignition. Safety Note: Raney Nickel is pyrophoric and must be handled with care, always kept wet.

  • Inerting: Seal the autoclave. Purge the system with nitrogen gas 3-5 times to remove all oxygen.

  • Pressurization: Pressurize the autoclave with hydrogen gas to the target pressure.

  • Reaction: Begin vigorous stirring and heat the mixture to the target temperature. The reaction is exothermic; careful temperature control is necessary.

  • Monitoring: Maintain the reaction at temperature and pressure until hydrogen consumption ceases, indicating the reaction is complete.

  • Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the system again with nitrogen.

  • Catalyst Removal: Open the autoclave and filter the reaction mixture through a pad of Celite to safely remove the catalyst. Safety Note: The used catalyst may still be pyrophoric and should not be allowed to dry.

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 2-Isopropyl-4-aminophenol.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexane).

ParameterValue / ConditionRationale
SubstrateThis compoundStarting material
CatalystRaney NickelA cost-effective and active catalyst for nitro group reduction.[2]
Hydrogen Pressure~20 kg/cm ²Provides a sufficient concentration of hydrogen for the reaction.[2]
Temperature~125-130 °CEnsures a reasonable reaction rate without promoting side reactions.[2]
SolventMethanol / IsopropanolSolubilizes the starting material and product.
Expected Yield >90% Based on analogous reductions of similar substrates.[2]

Part 2: Application in Agrochemical Synthesis

Substituted aminophenols are critical intermediates in the synthesis of a wide range of agrochemicals, particularly herbicides and fungicides.[3] The structure of 2-Isopropyl-4-aminophenol makes it an ideal precursor for phenylurea herbicides. The herbicide Isoproturon , for example, is manufactured from a related cumene derivative, highlighting the importance of the isopropyl-substituted aromatic scaffold in this class of compounds.[2]

Scientific Rationale

Phenylurea herbicides act by inhibiting photosynthesis in target weed species. The synthesis typically involves the reaction of an appropriately substituted aniline (like 2-Isopropyl-4-aminophenol) with an isocyanate. The phenolic hydroxyl group can be further modified before or after the urea formation to fine-tune the herbicide's activity, selectivity, and environmental persistence.

Synthetic Relationship: From Precursor to Product Class

start This compound mid 2-Isopropyl-4-aminophenol start->mid Catalytic Hydrogenation product_class {Potential Product Class | Phenylurea Herbicides} mid->product_class Urea Formation reagent1 Phosgene (COCl₂) or Isocyanate (R-N=C=O) reagent1->product_class

Caption: Synthetic pathway to potential agrochemicals.

Part 3: Secondary Application - O-Alkylation via Williamson Ether Synthesis

While the reduction of the nitro group is the primary transformation, the phenolic hydroxyl group offers a secondary route for derivatization. O-alkylation, typically via the Williamson ether synthesis, converts the phenol into an ether. This modification can be used to:

  • Protect the hydroxyl group during subsequent reactions.

  • Introduce lipophilic chains to alter solubility and bioavailability.

  • Synthesize molecules where an ether linkage is a key structural component.

Scientific Rationale

The Williamson ether synthesis is a two-step process:

  • Deprotonation: The weakly acidic phenol is deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a much more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The phenoxide ion acts as a nucleophile and attacks an alkyl halide (or other substrate with a good leaving group) in an Sₙ2 reaction to form the ether.

The choice of base and solvent is crucial. Stronger bases like NaH are used for complete deprotonation, while weaker bases like K₂CO₃ are often sufficient and easier to handle, especially when used with polar aprotic solvents like DMF or acetone which promote the Sₙ2 reaction.

Protocol 2: General Procedure for O-Alkylation

Materials:

  • This compound (1 mol equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5-2.0 mol equivalents)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 mol equivalents)

  • N,N-Dimethylformamide (DMF) or Acetone (solvent)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, the solvent (e.g., DMF), and anhydrous K₂CO₃.

  • Addition of Alkylating Agent: Add the alkyl halide to the stirring suspension at room temperature.

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ether product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

References

Application Notes and Protocols: The Strategic Use of 2-Isopropyl-4-nitrophenol as a Precursor in Organophosphate Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Isopropyl-4-nitrophenol is a key aromatic intermediate in the synthesis of a specific class of organophosphate pesticides. Its molecular architecture, featuring an isopropyl group at the ortho position and a nitro group at the para position to the hydroxyl functionality, is pivotal in determining the biological efficacy and selectivity of the resultant pesticide. This technical guide provides a comprehensive framework for researchers and professionals in the agrochemical and pharmaceutical industries, detailing the synthesis of this compound and its subsequent conversion into a model organophosphate pesticide, O,O-diethyl O-(2-isopropyl-4-nitrophenyl) phosphorothioate. The protocols herein are grounded in established principles of organic synthesis and are designed to ensure reproducibility and safety.

Introduction: The Role of Substituted Nitrophenols in Pesticide Design

Substituted nitrophenols are a cornerstone in the synthesis of numerous commercial pesticides, particularly those within the organophosphate class[1][2][3]. The nitro group, a strong electron-withdrawing moiety, enhances the electrophilicity of the phosphorus atom in the final organophosphate ester, which is crucial for its mechanism of action: the inhibition of the acetylcholinesterase (AChE) enzyme in target pests[1][3]. The nature and position of the alkyl substituents on the phenyl ring, such as the isopropyl group in this compound, modulate the lipophilicity and steric profile of the pesticide, influencing its environmental fate, target specificity, and metabolic stability.

This guide will first detail a robust protocol for the synthesis of this compound via the regioselective nitration of 2-isopropylphenol. Subsequently, a comprehensive procedure for the synthesis of a representative organophosphate insecticide, O,O-diethyl O-(2-isopropyl-4-nitrophenyl) phosphorothioate, is provided.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

PropertyValueSource
IUPAC Name 4-nitro-2-propan-2-ylphenolPubChem[4]
CAS Number 60515-72-2PubChem[4]
Molecular Formula C₉H₁₁NO₃PubChem[4]
Molecular Weight 181.19 g/mol PubChem[4][5]
Appearance Pale yellow crystalline solid (predicted)
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Sparingly soluble in water, soluble in most organic solvents
pKa ~7.2 (predicted, based on similar nitrophenols)

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic nitration of 2-isopropylphenol. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups. Both are ortho-, para-directing groups. However, the para position to the hydroxyl group is sterically less hindered and electronically activated, making it the primary site of nitration.

Reaction Scheme

Synthesis of this compound cluster_0 Synthesis of this compound 2-isopropylphenol 2-Isopropylphenol reagents + HNO₃ / H₂SO₄ product This compound reagents->product Nitration

Caption: Synthesis of this compound via nitration.

Detailed Protocol

Materials:

  • 2-Isopropylphenol (98%)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with stirring bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 10.0 g (0.0734 mol) of 2-isopropylphenol in 50 mL of dichloromethane. Cool the solution to 0-5 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 6.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath. Caution: This mixture is highly corrosive and the mixing process is exothermic. Always add acid to acid slowly.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-isopropylphenol over a period of 30-40 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL of dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with 100 mL of saturated sodium bicarbonate solution (until effervescence ceases), 100 mL of water, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.

Expected Yield: 75-85%

Synthesis of O,O-diethyl O-(2-isopropyl-4-nitrophenyl) phosphorothioate

This organophosphate is synthesized via a nucleophilic substitution reaction between the sodium salt of this compound and O,O-diethyl chlorothiophosphate.

Reaction Scheme

Pesticide Synthesis cluster_1 Synthesis of O,O-diethyl O-(2-isopropyl-4-nitrophenyl) phosphorothioate nitrophenol This compound base + NaOH phenoxide Sodium 2-isopropyl-4-nitrophenoxide base->phenoxide Deprotonation reagent + Diethyl chlorothiophosphate pesticide O,O-diethyl O-(2-isopropyl-4-nitrophenyl) phosphorothioate reagent->pesticide Nucleophilic Substitution

Caption: Synthesis of the model organophosphate pesticide.

Detailed Protocol

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • O,O-diethyl chlorothiophosphate

  • Acetone

  • Toluene

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with stirring bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Phenoxide Salt: In a 250 mL round-bottom flask, dissolve 9.05 g (0.05 mol) of this compound in 100 mL of acetone. To this solution, add a solution of 2.0 g (0.05 mol) of sodium hydroxide in 10 mL of water. Stir the mixture for 30 minutes at room temperature.

  • Condensation Reaction: To the resulting sodium phenoxide solution, add 9.43 g (0.05 mol) of O,O-diethyl chlorothiophosphate dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium chloride.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: To the residue, add 100 mL of toluene and 100 mL of water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer with 50 mL of 5% sodium hydroxide solution, followed by 50 mL of water until the washings are neutral.

  • Drying and Concentration: Dry the toluene layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to obtain the crude O,O-diethyl O-(2-isopropyl-4-nitrophenyl) phosphorothioate.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Expected Yield: 80-90%

Quality Control and Characterization

The purity and identity of the synthesized compounds should be confirmed using standard analytical techniques.

TechniqueThis compoundO,O-diethyl O-(2-isopropyl-4-nitrophenyl) phosphorothioate
¹H NMR Expected signals for aromatic protons, isopropyl group (septet and doublet), and hydroxyl proton.Expected signals for aromatic protons, isopropyl group, ethoxy groups (triplet and quartet).
¹³C NMR Expected signals for aromatic carbons, isopropyl carbons.Expected signals for aromatic carbons, isopropyl carbons, and ethoxy carbons.
IR Spectroscopy Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretching.Characteristic peaks for P=S, P-O-C, C-H (aromatic and aliphatic), C=C (aromatic), and N-O stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (181.19 g/mol ).Molecular ion peak corresponding to the molecular weight (333.33 g/mol ).
HPLC To determine purity by assessing the peak area of the main component.To determine purity and quantify any residual starting materials.

Safety and Handling

  • This compound: This compound is expected to be toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Organophosphate Pesticides: These compounds are potent neurotoxins. Extreme caution must be exercised during their synthesis and handling. Use of a respirator may be necessary. Have an appropriate spill kit and emergency procedures in place.

  • Reagents: Concentrated acids and bases are highly corrosive. Diethyl chlorothiophosphate is toxic and corrosive. Handle all reagents with care and appropriate PPE.

Conclusion

This compound serves as a valuable intermediate for the synthesis of specialized organophosphate pesticides. The protocols detailed in this guide provide a reliable and systematic approach for the preparation of this intermediate and its subsequent conversion to a model pesticide. Adherence to these protocols, coupled with stringent safety measures, will enable researchers to synthesize these compounds efficiently and safely for further investigation and development in the field of agrochemicals.

References

Application Notes and Protocols for 2-Isopropyl-4-nitrophenol as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of 2-isopropyl-4-nitrophenol and its derivatives as substrates in various enzymatic assays. We delve into the underlying biochemical principles, offer detailed, step-by-step protocols for phosphatases and cytochrome P450 monooxygenases, and discuss the critical aspects of experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile substrate for enzyme characterization, inhibitor screening, and metabolic studies.

Introduction: The Utility of Nitrophenolic Substrates

Chromogenic substrates are indispensable tools in enzymology, providing a continuous and straightforward method for monitoring enzyme activity. Among these, nitrophenol-based compounds have gained prominence due to the distinct spectral properties of their hydrolysis products. The enzymatic release of the nitrophenolate anion results in a vibrant yellow color, which can be readily quantified spectrophotometrically.

This compound, a derivative of p-nitrophenol (PNP), offers specific steric and electronic features that can be exploited to probe the active sites of various enzymes. The isopropyl group at the ortho position introduces steric bulk that can influence substrate binding and turnover rates, making it a valuable tool for studying enzyme specificity and kinetics. This guide will focus on two primary applications: the use of 2-isopropyl-4-nitrophenyl phosphate (2i4NPP) as a substrate for phosphatases and the direct hydroxylation of this compound by oxidative enzymes like cytochrome P450s.

Physicochemical Properties

A thorough understanding of the substrate's properties is fundamental to designing robust assays.

PropertyValueSource
IUPAC Name 4-nitro-2-propan-2-ylphenolPubChem[1]
CAS Number 60515-72-2PubChem[1]
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
Appearance Pale yellow solid (typical)
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous buffers.

The key feature of this compound for its use as a chromogenic substrate is the pH-dependent absorbance of its phenolate form. In an alkaline environment (pH > 8), the hydroxyl group deprotonates, forming the 2-isopropyl-4-nitrophenolate ion, which exhibits strong absorbance around 405-410 nm.

Application I: Phosphatase Activity Assay Using 2-Isopropyl-4-Nitrophenyl Phosphate (2i4NPP)

Phosphatases are a broad class of hydrolase enzymes that remove phosphate groups from substrates. A phosphorylated, and thus colorless, version of this compound can serve as an excellent substrate. The enzymatic cleavage of the phosphate ester bond releases the yellow 2-isopropyl-4-nitrophenolate, allowing for continuous monitoring of the reaction. This assay is analogous to the widely used p-nitrophenyl phosphate (pNPP) assay.[2][3]

Principle of the Assay

The assay is based on the hydrolysis of the colorless substrate, 2-isopropyl-4-nitrophenyl phosphate (2i4NPP), by a phosphatase to produce this compound and inorganic phosphate. In a buffer with a pH above the pKa of the nitrophenol, the product is ionized to the yellow 2-isopropyl-4-nitrophenolate, which is quantified by measuring the absorbance at 405 nm.[4]

G cluster_0 Enzymatic Reaction Substrate 2-Isopropyl-4-Nitrophenyl Phosphate (Colorless) Product 2-Isopropyl-4-Nitrophenolate (Yellow, Amax ~405 nm) Substrate->Product H₂O Enzyme Phosphatase Enzyme->Substrate

Caption: Enzymatic hydrolysis of 2i4NPP.

Causality Behind Experimental Choices
  • Choice of Buffer: The buffer's pH is critical. For alkaline phosphatases, a pH of 9.5-10.5 is optimal for both enzyme activity and ensuring the complete ionization of the product to the colored phenolate.[5] For acid phosphatases, the reaction is run at an acidic pH (e.g., 4.8), and the reaction is stopped with a strong base (e.g., NaOH) to develop the color.[6][7]

  • Substrate Concentration: The concentration of 2i4NPP should ideally be around the Michaelis constant (Km) of the enzyme. This ensures that the reaction rate is sensitive to inhibitors of different modalities. For initial characterization, a substrate saturation curve should be generated to determine the Km.

  • Reaction Termination: For endpoint assays, a stop solution (e.g., 3 M NaOH) is added. This denatures the enzyme, halting the reaction, and raises the pH to maximize the color of the nitrophenolate product, ensuring a stable signal for measurement.[4][8]

Detailed Protocol: Alkaline Phosphatase Assay

This protocol is designed for a 96-well microplate format but can be scaled as needed.

Materials:

  • Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

  • 2-isopropyl-4-nitrophenyl phosphate (2i4NPP)

  • Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8

  • Stop Solution: 3 M NaOH

  • Microplate reader with a 405 nm filter

  • 96-well clear, flat-bottom microplates

Procedure:

  • Preparation of Reagents:

    • Enzyme Stock Solution: Prepare a concentrated stock of the phosphatase in a suitable buffer (e.g., Tris-HCl). The final concentration will depend on the enzyme's specific activity.

    • Enzyme Working Solutions: Prepare serial dilutions of the enzyme stock in cold Assay Buffer immediately before use.

    • Substrate Solution (10 mg/mL): Dissolve 2i4NPP in the Assay Buffer. Prepare this solution fresh and protect it from light.

  • Assay Procedure:

    • Pipette 50 µL of the enzyme working solutions into the wells of the microplate. For the blank, add 50 µL of Assay Buffer without the enzyme.

    • Pre-incubate the plate at 37°C for 5 minutes to bring the solutions to the reaction temperature.

    • Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Calculate the concentration of this compound produced using the Beer-Lambert law (A = εbc), where:

      • A is the corrected absorbance.

      • ε is the molar extinction coefficient of 2-isopropyl-4-nitrophenolate (this must be determined experimentally, but a value similar to p-nitrophenol, ~18,000 M⁻¹cm⁻¹, can be used for initial estimates).[7]

      • b is the path length of the sample in the well (cm).

      • c is the concentration of the product (M).

    • Enzyme activity is typically expressed in units (µmol of product formed per minute) per mg of enzyme.

Application II: Cytochrome P450-Mediated Metabolism

Cytochrome P450 (CYP) enzymes are a major family of monooxygenases involved in the metabolism of a wide array of xenobiotics.[9][10] Phenolic compounds are known substrates for CYPs, often undergoing hydroxylation.[11] this compound can be used as a substrate to characterize CYP activity, identify isoforms responsible for its metabolism, and screen for potential inhibitors.

Principle of the Assay

The assay involves incubating this compound with a source of CYP enzymes (e.g., human liver microsomes or recombinant CYPs), and an NADPH-generating system. The CYP enzyme hydroxylates the substrate, and the disappearance of the parent compound or the appearance of a metabolite is monitored over time, typically by HPLC or LC-MS/MS.

G cluster_1 CYP450 Catalytic Cycle Substrate_In This compound Enzyme_System Cytochrome P450 + NADPH + O₂ Substrate_In->Enzyme_System Product_Out Hydroxylated Metabolite(s) Enzyme_System->Product_Out Cofactors_Out NADP⁺ + H₂O Enzyme_System->Cofactors_Out

Caption: CYP450-mediated oxidation of this compound.

Causality Behind Experimental Choices
  • Enzyme Source: Human liver microsomes (HLMs) provide a mixture of various drug-metabolizing enzymes and are useful for initial metabolic stability screening. Recombinant CYPs expressed in systems like baculoviruses are used to identify the specific isoforms responsible for the metabolism.[12]

  • NADPH-Generating System: CYPs require a continuous supply of NADPH as a reducing equivalent. An NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to regenerate NADPH from NADP+, ensuring the cofactor is not depleted during the incubation.

  • Quenching the Reaction: The reaction is typically stopped by adding a cold organic solvent like acetonitrile. This precipitates the proteins, halting enzymatic activity, and prepares the sample for analysis by HPLC or LC-MS/MS.

Detailed Protocol: CYP Reaction Phenotyping

This protocol provides a general workflow for identifying which CYP isoforms metabolize this compound.

Materials:

  • This compound

  • Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Reaction Mixtures:

    • In microcentrifuge tubes, prepare incubation mixtures containing the potassium phosphate buffer, the recombinant CYP enzyme (e.g., 10 pmol), and this compound (e.g., at a final concentration of 1-10 µM).

    • Include a negative control with no NADPH-generating system.

  • Reaction Incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reactions by adding the NADPH-generating system.

    • Incubate at 37°C for a specific time (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Analysis:

    • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining this compound.

    • The rate of substrate depletion over time is used to determine the activity of each CYP isoform.

Data Presentation and Interpretation

Phosphatase Assay Data

The results of a typical phosphatase enzyme kinetics experiment can be presented in a Michaelis-Menten plot, with the initial reaction velocity (V₀) plotted against the substrate concentration ([S]). A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used to determine the Km and Vmax values.

Table 1: Hypothetical Kinetic Parameters for Alkaline Phosphatase with 2i4NPP

ParameterValue
Km 0.5 mM
Vmax 120 µmol/min/mg
kcat 300 s⁻¹
kcat/Km 6.0 x 10⁵ M⁻¹s⁻¹
CYP Metabolism Data

The data from a CYP reaction phenotyping experiment is typically presented as the percentage of substrate remaining over time for each CYP isoform.

Table 2: Hypothetical Metabolism of this compound by Recombinant CYPs

CYP Isoform% Substrate Remaining at 60 min
CYP1A295%
CYP2C945%
CYP2C1988%
CYP2D692%
CYP3A430%

In this hypothetical example, CYP3A4 and CYP2C9 are the primary enzymes responsible for the metabolism of this compound.

Experimental Workflow Visualization

G cluster_workflow General Experimental Workflow Reagent_Prep Reagent Preparation Reaction_Setup Reaction Setup (Enzyme + Substrate) Reagent_Prep->Reaction_Setup Incubation Incubation (e.g., 37°C) Reaction_Setup->Incubation Reaction_Stop Reaction Termination (Stop Solution or Solvent) Incubation->Reaction_Stop Detection Detection (Absorbance or LC-MS) Reaction_Stop->Detection Data_Analysis Data Analysis (Kinetics, Depletion Rate) Detection->Data_Analysis

Caption: General workflow for enzymatic assays.

Conclusion

This compound and its derivatives are versatile and valuable tools for the study of enzymatic reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop robust and reliable assays for phosphatases, cytochrome P450s, and potentially other enzyme classes. The key to successful implementation lies in careful optimization of assay conditions and a thorough understanding of the underlying biochemical principles.

References

2-Isopropyl-4-nitrophenol standard preparation for analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preparation and Use of 2-Isopropyl-4-nitrophenol as an Analytical Standard

Authored by a Senior Application Scientist

This comprehensive application note provides a detailed protocol for the preparation of this compound analytical standards for use in research, quality control, and drug development. The methodologies outlined herein are designed to ensure accuracy, reproducibility, and compliance with stringent scientific standards.

Introduction: The Role of this compound in Analytical Chemistry

This compound is a key organic compound utilized in various analytical applications, including as a reference material for chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its distinct chemical structure, featuring a phenolic hydroxyl group, an isopropyl substituent, and a nitro functional group, makes it a valuable standard for method development, validation, and routine analysis in environmental monitoring, pharmaceutical impurity profiling, and chemical synthesis control.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analyte is crucial for the development of appropriate analytical methods. The properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 60515-72-2[4]
Molecular Formula C₉H₁₁NO₃[5]
Molecular Weight 181.19 g/mol [5]
Melting Point 86 °C[4]
Boiling Point 294.3 ± 33.0 °C at 760 mmHg[4]
Appearance Solid[4]
pKa 7.62 ± 0.22 (Predicted)[5]

Safety Precautions and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Nitrophenols, as a class of compounds, can be toxic if swallowed, harmful in contact with skin, and may cause irritation.[6][7]

Key Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight.[6]

Protocol for Preparation of this compound Standards

This protocol details the preparation of a primary stock solution and subsequent serial dilutions to generate a set of working standards for constructing a calibration curve. The use of high-purity solvents and certified reference materials is essential for accuracy.[9]

Materials and Equipment
  • This compound certified reference material (CRM)

  • HPLC-grade methanol or acetonitrile

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials for storage

Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

The causality behind preparing a concentrated stock solution lies in minimizing weighing errors and providing a stable source for creating more dilute working standards.

  • Weighing: Accurately weigh approximately 10 mg of this compound CRM onto a clean, tared weighing paper or boat.

  • Dissolution: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Solubilization: Add a small amount of HPLC-grade methanol (or acetonitrile) to the flask and gently swirl to dissolve the solid completely.

  • Dilution to Volume: Once fully dissolved, bring the solution to the mark with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Labeling and Storage: Transfer the stock solution to a labeled amber glass vial and store it at 2-8°C, protected from light. The label should include the compound name, concentration, solvent, preparation date, and analyst's initials.

Preparation of Working Standards (Serial Dilution)

Working standards are prepared by serially diluting the primary stock solution. This approach is a systematic way to create a range of concentrations necessary for building a calibration curve.[9]

Example for a 5-point calibration curve (1, 5, 10, 25, 50 µg/mL):

  • Intermediate Stock (100 µg/mL): Pipette 1 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Working Standards: Prepare the following dilutions from the appropriate stock solutions into separate 10 mL volumetric flasks:

    • 50 µg/mL: Pipette 5 mL of the 100 µg/mL intermediate stock.

    • 25 µg/mL: Pipette 2.5 mL of the 100 µg/mL intermediate stock.

    • 10 µg/mL: Pipette 1 mL of the 100 µg/mL intermediate stock.

    • 5 µg/mL: Pipette 0.5 mL of the 100 µg/mL intermediate stock.

    • 1 µg/mL: Pipette 0.1 mL of the 100 µg/mL intermediate stock.

  • Final Dilution: Dilute each to the 10 mL mark with the solvent, cap, and invert to mix.

  • Storage: Transfer each working standard to a separate, clearly labeled amber vial. These standards should be prepared fresh daily or as stability data permits.

G cluster_0 Standard Preparation Workflow cluster_1 Working Standards weigh Weigh CRM dissolve Dissolve in Solvent weigh->dissolve stock Primary Stock Solution (1000 µg/mL) dissolve->stock intermediate Intermediate Stock (100 µg/mL) stock->intermediate 1:10 Dilution ws1 1 µg/mL intermediate->ws1 Serial Dilutions ws2 5 µg/mL intermediate->ws2 Serial Dilutions ws3 10 µg/mL intermediate->ws3 Serial Dilutions ws4 25 µg/mL intermediate->ws4 Serial Dilutions ws5 50 µg/mL intermediate->ws5 Serial Dilutions

Caption: Workflow for the preparation of this compound standards.

Analytical Methodologies

The prepared standards are suitable for use with various chromatographic techniques. Below are exemplary starting conditions for HPLC-UV and GC-MS analysis.

HPLC-UV Analysis

HPLC is a common technique for the analysis of nitrophenols.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The acidic modifier helps to ensure the phenol is in its protonated form for better peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 318 nm (The nitro group conjugated with the aromatic ring provides a strong chromophore).

GC-MS Analysis

Direct analysis of polar compounds like nitrophenols by GC can be challenging.[11] Derivatization to a less polar and more volatile form is often recommended.[12]

  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

G cluster_0 Analytical Workflow inject Inject Standard/Sample separate Chromatographic Separation (HPLC or GC) inject->separate detect Detection (UV or MS) separate->detect data Data Acquisition detect->data process Data Processing data->process result Quantitative Result process->result

Caption: General workflow for chromatographic analysis.

Quality Control and Method Validation

The reliability of analytical data is contingent upon a robust quality control (QC) and method validation framework.

  • Calibration Curve: After analyzing the working standards, construct a calibration curve by plotting the instrument response (e.g., peak area) against the known concentration. The curve should exhibit a high coefficient of determination (R² > 0.99).[9]

  • Validation Parameters: The analytical method should be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[13][14] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Standard Stability: The stability of the stock and working standards should be periodically assessed to determine their shelf life under the specified storage conditions.[15] This can be done by comparing the response of an aged standard to that of a freshly prepared one.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation and use of this compound analytical standards. By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and reproducible analytical data. The principles of accuracy, safety, and rigorous quality control are paramount to achieving trustworthy scientific outcomes.

References

Introduction: The Rationale for Electrochemical Sensing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Electrochemical Detection of 2-Isopropyl-4-nitrophenol

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practices of detecting this compound using electrochemical methods. As this compound is a derivative of nitrophenol, a class of chemicals known for their environmental persistence and toxicity, its sensitive and rapid detection is of significant interest.[1][2][3] This guide emphasizes the rationale behind experimental design, offering robust protocols for developing and validating an electrochemical sensor.

Nitrophenolic compounds, including isomers like this compound, are widely used in the synthesis of pesticides, dyes, and pharmaceuticals.[1][3] Their presence in environmental and biological systems poses a considerable health risk due to their biorefractory nature and toxicity.[1][2] Traditional analytical methods for their detection can be time-consuming and require expensive instrumentation.[3] Electrochemical techniques offer a compelling alternative, providing high sensitivity, rapid response times, cost-effectiveness, and the potential for in-situ measurements.[3]

The core of this application lies in harnessing the electrochemical activity of the nitrophenol molecule. Specifically, the nitro group (-NO₂) is readily reducible at an electrode surface, providing a distinct and measurable signal that is proportional to the analyte's concentration.

Principle of Detection: The Electrochemical Reduction Pathway

The electrochemical detection of nitrophenols is predominantly based on the irreversible reduction of the nitro group.[1][4] On the surface of a suitable electrode, the nitro group undergoes a four-electron, four-proton reduction to form a hydroxylamine derivative.[1] This reaction is highly favorable and produces a well-defined voltammetric peak.

The general reduction mechanism is as follows:

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

While the phenolic hydroxyl group (-OH) can also be electrochemically oxidized, the reduction of the nitro group typically offers higher sensitivity and is the preferred route for quantitative analysis.[1]

Electrochemical Reduction of this compound cluster_0 At the Electrode Surface Analyte This compound (in solution) Adsorbed Analyte Adsorbed on Electrode Analyte->Adsorbed Adsorption Product Reduction Product (Hydroxylamine derivative) Adsorbed->Product +4e-, +4H+ Signal Current Signal (Measured) Product->Signal Generates

Caption: Electrochemical reduction workflow at the sensor surface.

The Electrode System: Enhancing Sensitivity and Selectivity

The choice of electrode material is critical for achieving optimal sensor performance. While bare electrodes like Glassy Carbon Electrodes (GCE) can detect nitrophenols, they often suffer from low sensitivity and surface fouling, where reaction byproducts passivate the electrode surface.[3] To overcome these limitations, the working electrode is typically modified with nanomaterials that enhance the electrocatalytic activity and effective surface area.[3][5]

Common Electrode Modification Strategies:
  • Graphene and Carbon Nanotubes (CNTs): Materials like reduced graphene oxide (rGO) and multi-walled carbon nanotubes (MWCNTs) provide a vast surface area for analyte accumulation and possess excellent electrical conductivity, which facilitates rapid electron transfer.[1][6]

  • Metal & Metal Oxide Nanoparticles: Nanoparticles of gold (AuNPs), titanium dioxide (TiO₂), or zinc oxide (ZnO) can be integrated into the electrode modifier.[7][8][9] These materials often exhibit a synergistic effect, catalytically enhancing the reduction of the nitro group and leading to a significant amplification of the current signal.[9]

  • Conducting Polymers and Composites: Polymers like Nafion or Chitosan can be used to create a stable film on the electrode.[6][10] These films can improve the reproducibility of the sensor and selectively preconcentrate the analyte from the sample matrix through electrostatic or hydrophobic interactions.

Protocol 1: Fabrication of a Reduced Graphene Oxide-Modified Glassy Carbon Electrode (rGO/GCE)

This protocol describes the fabrication of a highly sensitive rGO-modified electrode, a versatile platform for nitrophenol detection.[1]

Materials and Reagents
  • Glassy Carbon Electrode (GCE, e.g., 3 mm diameter)

  • Graphene Oxide (GO) dispersion (e.g., 1 mg/mL in Milli-Q water)

  • Alumina powder (0.3 and 0.05 µm)

  • Polishing pads

  • Acetone, Ethanol, and Milli-Q water (analytical grade)

  • Phosphate Buffer Solution (PBS), 0.2 M

  • Potentiostat/Galvanostat system with a three-electrode cell (Working: GCE, Reference: Ag/AgCl, Counter: Platinum wire)

Step-by-Step Procedure
  • GCE Pre-treatment (Critical Step):

    • Polish the bare GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes to a mirror-like finish.

    • Rinse thoroughly with Milli-Q water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes.

    • Sonicate the polished electrode sequentially in acetone, ethanol, and Milli-Q water for 2 minutes each to remove any residual alumina and contaminants.[1]

    • Dry the electrode under a stream of nitrogen.

  • GO Modification:

    • Homogenize the GO dispersion via ultrasonication for 15-20 minutes.

    • Carefully drop-cast a small volume (e.g., 5 µL) of the GO dispersion onto the clean GCE surface.

    • Allow the solvent to evaporate completely at room temperature or under a gentle infrared lamp. This results in a GO/GCE.

  • Electrochemical Reduction of GO:

    • Immerse the prepared GO/GCE in a deoxygenated 0.2 M PBS solution (pH 7.0).

    • Perform cyclic voltammetry (CV) by scanning the potential, for instance, from 0 to -1.5 V for several cycles (e.g., 10-15 cycles) at a scan rate of 100 mV/s.[11] This process electrochemically reduces the graphene oxide to reduced graphene oxide, forming the rGO/GCE.

    • The successful reduction is often indicated by the appearance of a reduction peak during the first scan, which diminishes in subsequent cycles.

    • Rinse the final rGO/GCE gently with Milli-Q water and store it properly before use.

Protocol 2: Voltammetric Determination of this compound

This protocol details the analytical procedure using Differential Pulse Voltammetry (DPV), a highly sensitive technique for quantitative measurements.[7][9]

Optimization of Experimental Parameters

Prior to quantitative analysis, key parameters should be optimized to maximize the signal-to-noise ratio:

  • pH of Supporting Electrolyte: The pH of the buffer solution significantly impacts the reduction potential and peak current. The electrochemical response should be tested across a pH range (e.g., 4.0 to 8.0) to find the optimal value, which often corresponds to the highest peak current.[11] For nitrophenols, slightly acidic to neutral pH (e.g., pH 6.0-7.0) is commonly found to be optimal.[7][11]

  • Accumulation Step: An accumulation potential and time can be applied to preconcentrate the analyte on the electrode surface. This involves holding the electrode at a specific potential (e.g., 0.0 V) for a set time (e.g., 60-120 s) with stirring before the measurement scan.[11]

Experimental_Workflow cluster_prep Sensor Preparation cluster_analysis Analysis cluster_data Data Processing p1 Polish GCE p2 Drop-cast GO p1->p2 p3 Electrochemically Reduce to rGO p2->p3 a1 Setup 3-Electrode Cell with rGO/GCE p3->a1 Transfer Sensor a2 Add Supporting Electrolyte (PBS) a1->a2 a3 Run Blank DPV Scan a2->a3 a4 Spike with Analyte Standard a3->a4 a5 Run Sample DPV Scan a4->a5 a6 Repeat Spike & Scan a5->a6 d1 Measure Peak Current (Ip) a6->d1 Collect Data d2 Plot Ip vs. Concentration d1->d2 d3 Calculate Performance Metrics (LOD, etc.) d2->d3

Caption: Workflow for sensor fabrication and analyte detection.

Step-by-Step Measurement Procedure
  • Cell Setup: Place the fabricated rGO/GCE (working), Ag/AgCl (reference), and Pt wire (counter) electrodes into the electrochemical cell containing a known volume (e.g., 10 mL) of the optimized supporting electrolyte (e.g., PBS pH 6.5).

  • Blank Measurement: Record a DPV scan in the appropriate potential window (e.g., -0.2 V to -1.0 V) to obtain the background signal.

  • Calibration Curve Construction:

    • Add a small aliquot of a standard solution of this compound into the cell.

    • Stir for a short period to ensure homogeneity. If using an accumulation step, apply it now.

    • Record the DPV scan. A reduction peak corresponding to the analyte should appear.

    • Measure the peak height (current) relative to the baseline.

    • Repeat this process with successive additions of the standard solution to build a concentration series.

    • Plot the peak current versus the concentration. The resulting graph is the calibration curve.

  • Real Sample Analysis: For real samples (e.g., river water), the standard addition method is recommended to mitigate matrix effects.

    • Add a known volume of the real sample to the electrolyte.

    • Record the DPV.

    • Spike the sample with known concentrations of the standard solution and record the DPV after each addition.

    • The initial concentration in the sample can be determined by extrapolating the standard addition plot.

Data Interpretation and Performance Metrics

The quality of an electrochemical sensor is defined by several key performance indicators, which should be rigorously evaluated.

MetricDescriptionTypical Values for Nitrophenol Sensors
Linear Range The concentration range where the peak current is directly proportional to the analyte concentration.Can range from nanomolar (nM) to micromolar (µM) levels.[6][7][9][10]
Sensitivity The slope of the calibration curve. A steeper slope indicates higher sensitivity.Highly dependent on the electrode modification. For a ZnO/RuO₂ sensor, a sensitivity of 18.20 μA μM⁻¹ cm⁻² was reported for 2-nitrophenol.[12]
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. Typically calculated as 3σ/S, where σ is the standard deviation of the blank signal and S is the sensitivity.Often in the low nanomolar to picomolar range.[10][12] For example, a ZnO/RuO₂ sensor for 2-nitrophenol reported an LOD of 52.20 pM.[12]
Selectivity The ability of the sensor to detect the target analyte in the presence of other potentially interfering species (e.g., other phenols, inorganic ions).Assessed by measuring the signal response to the target analyte with and without a high concentration of interfering compounds.[7]
Reproducibility & Stability The consistency of results between different electrodes (reproducibility) and over time (stability). Often expressed as a relative standard deviation (RSD).Good sensors exhibit RSD values below 5-10%.[11][13] A stable sensor can retain over 90% of its initial response after weeks of storage.[7]

Conclusion

The electrochemical detection of this compound offers a powerful analytical solution characterized by high sensitivity, speed, and low cost. The performance of the sensor is critically dependent on the rational design of the working electrode. By modifying standard electrodes with nanomaterials like reduced graphene oxide, significant enhancements in signal and reliability can be achieved. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and validate robust electrochemical sensors for this and other environmentally important analytes.

References

Application Note: High-Recovery Solid-Phase Extraction of 2-Isopropyl-4-nitrophenol from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Isopropyl-4-nitrophenol (CAS 60515-72-2) is a substituted phenol derivative that may be encountered as an intermediate in chemical synthesis or as a potential environmental contaminant. Accurate quantification of this compound in complex matrices, such as environmental water, biological fluids, or industrial effluents, requires robust and selective sample preparation to remove interfering substances and concentrate the analyte prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Solid-Phase Extraction (SPE) offers a highly efficient and selective alternative to traditional liquid-liquid extraction, minimizing solvent consumption while improving recovery and reproducibility[1][2]. This application note provides a detailed, field-proven protocol for the extraction of this compound using reversed-phase SPE. The methodology is grounded in the physicochemical properties of the analyte and is designed for researchers, analytical chemists, and quality control professionals requiring a reliable method for its isolation.

Analyte Properties & Method Selection Rationale

The successful design of an SPE protocol is predicated on a thorough understanding of the analyte's chemical characteristics. The properties of this compound dictate the optimal extraction strategy.

Physicochemical Characteristics
PropertyValueSourceRationale for SPE Strategy
IUPAC Name 4-nitro-2-propan-2-ylphenol[3]The name indicates key functional groups: a phenol, a nitro group, and an isopropyl group.
Molecular Formula C₉H₁₁NO₃[3][4]-
Molecular Weight 181.19 g/mol [3][4]-
pKa 7.62 ± 0.22 (Predicted)[4][5][6]The acidic nature of the phenolic hydroxyl group is critical. At pH < 5.6, the compound is predominantly in its neutral, less polar form, ideal for reversed-phase retention. At pH > 9.6, it is fully ionized to the phenolate anion, enabling anion-exchange retention.
XLogP3 (Log P) ~2.4[3]This value indicates moderate hydrophobicity, making the compound well-suited for retention on non-polar sorbents like C18 or polymeric phases via van der Waals forces[7].
Appearance Brown to black solid[6]-
Rationale for Reversed-Phase SPE

Based on its moderate hydrophobicity (Log P ~2.4) and the ability to suppress ionization of the phenolic group at low pH, Reversed-Phase (RP) SPE is the primary recommended mechanism[7]. This approach involves retaining the neutral, moderately non-polar analyte on a hydrophobic sorbent from a polar (aqueous) sample matrix. This is a robust and widely applicable strategy for phenols in environmental samples, as supported by various EPA methods[8][9]. A polymeric reversed-phase sorbent, such as polystyrene-divinylbenzene (PS-DVB), is highly recommended due to its stability across a wide pH range and high surface area, which provides excellent retention for aromatic compounds.

Experimental Workflow Overview

The following diagram outlines the complete workflow for the reversed-phase SPE of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Protocol cluster_analysis Post-Extraction & Analysis Sample Aqueous Sample Adjust_pH Adjust pH to < 4 with HCl Sample->Adjust_pH Filter Filter (0.45 µm) if particulates present Adjust_pH->Filter Condition 1. Condition Sorbent (e.g., 3 mL Methanol) Filter->Condition Pre-treated Sample Equilibrate 2. Equilibrate Sorbent (e.g., 3 mL Acidified Water, pH < 4) Condition->Equilibrate Load 3. Load Sample (Controlled Flow Rate) Equilibrate->Load Wash 4. Wash Interferences (e.g., 3 mL 5% MeOH in Acidified Water) Load->Wash Elute 5. Elute Analyte (e.g., 2 mL Acetonitrile) Wash->Elute Evaporate Evaporate Eluate (Under N₂ Stream) Elute->Evaporate Analyte Eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze via HPLC-UV or GC-MS Reconstitute->Analyze

Caption: Reversed-Phase SPE workflow for this compound.

Materials and Reagents

  • SPE Cartridges: Polymeric PS-DVB or C18, 200 mg bed mass, 3 mL format (Select based on matrix complexity; polymeric sorbents often provide better retention for planar aromatic compounds).

  • SPE Vacuum Manifold: Capable of processing multiple samples.

  • Reagents:

    • This compound analytical standard

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Deionized)

    • Hydrochloric Acid (HCl), concentrated

    • Nitrogen gas, high purity

  • Equipment:

    • pH meter

    • Vortex mixer

    • Analytical balance

    • Sample filtration apparatus (e.g., 0.45 µm syringe filters)

    • Evaporation system (e.g., N₂ evaporator with water bath)

Detailed Protocol: Reversed-Phase SPE

This protocol is optimized for a 100 mL aqueous sample. Volumes should be scaled proportionally for different sample sizes. The sorbent capacity should not be exceeded; a good rule of thumb is that the analyte mass should be less than 5% of the sorbent bed mass[10].

Step 1: Sample Pre-treatment
  • Causality: To ensure maximum retention on the reversed-phase sorbent, the acidic phenol must be in its neutral (protonated) form. This is achieved by lowering the sample pH well below the analyte's pKa of ~7.6[5][6].

  • Procedure:

    • Measure 100 mL of the aqueous sample.

    • Add concentrated HCl dropwise while monitoring with a pH meter until a stable pH of 3.0-4.0 is reached.

    • If the sample contains suspended solids, filter it through a 0.45 µm filter to prevent clogging of the SPE cartridge.

Step 2: SPE Cartridge Conditioning and Equilibration
  • Causality: Conditioning with an organic solvent solvates the hydrophobic stationary phase, activating it for interaction with the analyte. Equilibration removes the organic solvent and introduces an environment similar to the sample matrix, which is essential for consistent retention[7].

  • Procedure:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition: Pass 3 mL of methanol through each cartridge using gentle vacuum or gravity.

    • Equilibrate: Pass 3 mL of acidified HPLC-grade water (pH 3.0-4.0) through each cartridge. Crucially, do not allow the sorbent bed to go dry before loading the sample.

Step 3: Sample Loading
  • Causality: A slow, controlled flow rate is vital to ensure sufficient interaction time between the analyte and the sorbent for efficient retention.

  • Procedure:

    • Load the entire pre-treated sample (100 mL) onto the cartridge.

    • Maintain a slow and steady flow rate of approximately 3-5 mL/min.

Step 4: Washing
  • Causality: This step removes polar, weakly retained matrix components that could interfere with the final analysis, without eluting the target analyte. A wash solvent slightly stronger than the equilibration solvent (e.g., with a small percentage of organic) can improve cleanup[11].

  • Procedure:

    • After the entire sample has passed through, wash the cartridge with 3 mL of a solution of 5% methanol in acidified water (pH 3.0-4.0).

    • Apply a strong vacuum for 2-5 minutes to thoroughly dry the sorbent bed. This removes residual water, which can improve the efficiency of the final elution step.

Step 5: Elution
  • Causality: A strong organic solvent is used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting it from the cartridge. Using the smallest volume necessary ensures the final extract is concentrated. Acetonitrile is often an excellent choice for eluting nitrophenols.

  • Procedure:

    • Place collection vials inside the manifold.

    • Add 1 mL of acetonitrile to the cartridge and allow it to soak the sorbent bed for 30-60 seconds to ensure complete interaction.

    • Slowly draw the solvent through the cartridge into the collection vial.

    • Repeat with a second 1 mL aliquot of acetonitrile, collecting it in the same vial.

Step 6: Post-Elution Processing
  • Causality: The eluate must be prepared for the specific analytical instrument. For HPLC, the solvent should match the initial mobile phase. For GC, a solvent exchange may be necessary[11][12].

  • Procedure:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL to 1 mL) of the initial mobile phase for HPLC analysis or a solvent compatible with GC injection.

Protocol Summary Table
StepSolvent/SolutionVolumeFlow RateRationale
1. Sample Prep HClAs neededN/AProtonate analyte (pH < 4)
2. Conditioning Methanol3 mL2-5 mL/minActivate sorbent
3. Equilibration Acidified Water (pH < 4)3 mL2-5 mL/minPrepare sorbent for sample
4. Sample Load Pre-treated Sample100 mL3-5 mL/minRetain analyte
5. Wash 5% MeOH in Acidified Water3 mL2-5 mL/minRemove polar interferences
6. Dry Sorbent N/AN/AFull VacuumRemove residual water
7. Elution Acetonitrile2 x 1 mL1-2 mL/minDesorb and collect analyte

Method Optimization and Troubleshooting

The protocol provided is a robust starting point. However, optimization may be required for particularly complex matrices.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery Analyte Breakthrough: Sample pH too high; flow rate too fast; sorbent capacity exceeded.Verify sample pH is < 4. Decrease loading flow rate. Use a larger sorbent bed mass or dilute the sample.
Incomplete Elution: Elution solvent is too weak; insufficient solvent volume.Test a stronger elution solvent (e.g., 50:50 acetonitrile:ethyl acetate). Increase elution volume or perform a third elution step.
Poor Reproducibility Inconsistent Flow Rates: Manual processing variability.Use a vacuum manifold with flow control valves or an automated SPE system.
Sorbent Bed Drying: Cartridge dried out after conditioning and before sample loading.Ensure the sorbent remains wet between the equilibration and loading steps.
Dirty Extract Insufficient Washing: Wash step is too weak to remove interferences.Increase the percentage of organic solvent in the wash step (e.g., to 10% methanol), but first confirm this does not elute the analyte. Add a second wash step.
Matrix Overload: Highly complex sample.Consider using an alternative or tandem SPE approach, such as anion-exchange, to leverage a different retention mechanism for cleanup.

Alternative Strategy: Anion-Exchange SPE

For matrices where reversed-phase cleanup is insufficient, an anion-exchange mechanism can provide orthogonal selectivity.

  • Principle: At a pH two units above the pKa (~pH 9.6), this compound is fully deprotonated to its anionic phenolate form. This allows for strong retention on a weak anion-exchange (WAX) or strong anion-exchange (SAX) sorbent[13].

  • Brief Protocol:

    • Sample Pre-treatment: Adjust sample pH to ~9.6 with a suitable buffer (e.g., ammonium hydroxide).

    • Condition/Equilibrate: Condition with methanol, then equilibrate with the high-pH buffer.

    • Load/Wash: Load the sample. Wash with the high-pH buffer to remove neutral and cationic interferences.

    • Elution: Elute by neutralizing the analyte. Pass a solvent containing an acid (e.g., 2% formic acid in methanol) through the cartridge. The now-neutral analyte will no longer be retained by the ion-exchange sorbent and will elute.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of this compound from aqueous samples. The primary reversed-phase method is robust, reliable, and suitable for concentrating the analyte and removing matrix interferences prior to chromatographic analysis. By understanding the physicochemical principles governing the extraction, users can effectively implement this method and adapt it to meet their specific analytical challenges.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Isopropyl-4-nitrophenol. This resource is designed to provide in-depth guidance and troubleshooting advice to researchers and professionals engaged in this chemical synthesis. As Senior Application Scientists, we have compiled this information based on established protocols and extensive laboratory experience to help you optimize your reaction yields and navigate potential challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution, specifically, the nitration of 2-isopropylphenol.[1][2] The reaction involves the generation of a nitronium ion (NO₂⁺) from nitric acid, often in the presence of a strong acid catalyst like sulfuric acid.[1] This highly electrophilic nitronium ion is then attacked by the electron-rich aromatic ring of 2-isopropylphenol. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the phenol ring are ortho-, para-directing activators, meaning they direct the incoming electrophile to the positions ortho and para to themselves.[3][4] Due to steric hindrance from the bulky isopropyl group at the 2-position, the major product is the para-substituted isomer, this compound.

Q2: What are the common side products in this reaction, and how do they form?

The primary side product is the ortho-isomer, 4-isopropyl-2-nitrophenol.[5] Its formation is also a result of the ortho-, para-directing nature of the hydroxyl and isopropyl groups. While the para-position is sterically favored, some substitution will still occur at the available ortho-position. Another potential, though less common, side reaction is dinitration, leading to products like 2-isopropyl-4,6-dinitrophenol, especially if the reaction conditions are too harsh (e.g., high concentration of nitric acid, elevated temperatures).[4][6] Ipso-substitution, where the isopropyl group is replaced by a nitro group, is also a possibility, though less frequent.[5]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[7][8] By spotting the reaction mixture alongside the starting material (2-isopropylphenol) on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of the starting material and the formation of the product(s). The product, being more polar due to the nitro group, will have a lower Rf value than the starting material.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem Probable Cause(s) Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of significant amounts of the ortho-isomer. - Loss of product during workup and purification.- Optimize Reaction Time and Temperature: Monitor the reaction by TLC to ensure it goes to completion. Maintain a low reaction temperature (0-5 °C) to improve regioselectivity towards the para-product.[9][10] - Control Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the cooled solution of 2-isopropylphenol to maintain a low temperature and minimize side reactions.[9][11] - Efficient Extraction: During the workup, ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane.[9][11]
Formation of a Dark, Tarry Mixture - Reaction temperature is too high. - Concentration of nitric acid is too high.- Strict Temperature Control: Maintain the reaction temperature below 5 °C using an ice bath throughout the addition of the nitrating agent.[6] - Use of Dilute Nitric Acid: Consider using a more dilute solution of nitric acid to moderate the reaction's exothermicity.[12] Some protocols suggest using nitric acid in an inert hydrocarbon solvent to control the reaction.[12]
Difficulty in Separating Isomers - The ortho- and para-isomers have similar polarities.- Steam Distillation: The ortho-isomer (4-isopropyl-2-nitrophenol) is generally more volatile due to intramolecular hydrogen bonding, while the para-isomer (this compound) has a higher boiling point due to intermolecular hydrogen bonding. Steam distillation can be an effective method for separating the more volatile ortho-isomer.[13][14] - Column Chromatography: If steam distillation is not feasible or does not provide sufficient separation, column chromatography using silica gel is a reliable method.[7][9][11] A gradient elution with a solvent system like hexane-ethyl acetate can effectively separate the isomers.
Product is Contaminated with Starting Material - Incomplete reaction.- Increase Reaction Time or Temperature (Slightly): If TLC indicates the presence of starting material after the initial reaction time, you can try stirring the reaction for a longer period at the same low temperature. If the reaction is still sluggish, a very slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions. - Purification: Column chromatography is the most effective way to remove unreacted starting material from the final product.[9][11]

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of this compound.

Materials:

  • 2-Isopropylphenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ice

  • Distilled Water

Procedure:

  • Dissolution and Cooling: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropylphenol in dichloromethane. Cool the flask in an ice-salt bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath. This mixture should be prepared fresh.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2-isopropylphenol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.[9]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C and monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[11]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9][11]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the desired para-isomer from the ortho-isomer and any other impurities.[9][11]

Visualizing the Process

To better understand the key steps and relationships in this synthesis, the following diagrams are provided.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 2-Isopropylphenol in Dichloromethane cool_start Cool to 0-5 °C start->cool_start nitrating_mix Nitrating Mixture (HNO3/H2SO4) cool_mix Cool Nitrating Mixture nitrating_mix->cool_mix addition Slow Dropwise Addition cool_start->addition cool_mix->addition stir Stir at 0-5 °C & Monitor by TLC addition->stir quench Quench with Ice stir->quench extract Extraction & Washing quench->extract dry Drying & Solvent Removal extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Observe Low Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn isomer_formation High Isomer Formation? start->isomer_formation workup_loss Loss During Workup? start->workup_loss optimize_time Optimize Reaction Time/Temp incomplete_rxn->optimize_time Yes control_addition Control Reagent Addition isomer_formation->control_addition Yes purification_method Optimize Purification isomer_formation->purification_method Yes improve_extraction Improve Extraction Technique workup_loss->improve_extraction Yes

References

Troubleshooting peak tailing in HPLC analysis of 2-Isopropyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the analysis of 2-Isopropyl-4-nitrophenol. As Senior Application Scientists, we have designed this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs): Initial Diagnosis

This section provides answers to preliminary questions that can help you quickly categorize the nature of your peak tailing issue.

Q1: What is peak tailing and why is it a problem for my this compound analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian curve. Peak tailing is a common distortion where the back half of the peak is broader than the front half.[1][2][3][4] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 is generally indicative of a tailing issue.[1][5]

Peak tailing is problematic because it directly impacts the quality and reliability of your data. It can:

  • Reduce Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify components in a mixture.[6]

  • Compromise Quantification: Asymmetry leads to inaccurate peak integration, affecting the precision and accuracy of your quantitative results.[4][6][7]

  • Decrease Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact detection limits.

For a polar, acidic compound like this compound, peak tailing is a frequent challenge that, if unaddressed, can invalidate analytical results.

Q2: I see peak tailing in my chromatogram. Are all the peaks tailing, or is it primarily my this compound peak?

A2: This is the most critical initial diagnostic question. The answer will point you toward either a systemic (mechanical) problem or a chemical (method-specific) one.

  • If ALL peaks are tailing: The issue is likely mechanical or related to the overall system setup. It suggests a problem that occurs before the separation process begins, such as a partially blocked column inlet frit, a void in the column packing, or excessive extra-column volume from improper fittings.[1][8]

  • If ONLY the this compound peak (or other similar polar/ionizable analytes) is tailing: The problem is almost certainly chemical in nature. This points to undesirable secondary interactions between your specific analyte and the stationary phase.[1][9] For a phenolic compound, the primary suspect is interaction with residual silanol groups on the silica-based column packing.[6][7]

The following troubleshooting guide is structured to address these two scenarios.

Systematic Troubleshooting Guide for Peak Tailing

This workflow provides a logical sequence of steps to identify and resolve the root cause of peak tailing for this compound.

G start Peak Tailing Observed (Tf > 1.2) q1 Are all peaks tailing? start->q1 q1->chem_path No q1->mech_path Yes cause_chem Likely Cause: Chemical Secondary Interactions sol_ph Solution 1: Optimize Mobile Phase pH cause_chem->sol_ph sol_col Solution 2: Use a Base-Deactivated/ End-Capped Column sol_ph->sol_col sol_add Solution 3: Use Mobile Phase Additives (e.g., Buffers) sol_col->sol_add cause_mech Likely Cause: System/Mechanical Issues sol_fittings Solution A: Check Tubing & Fittings (Minimize Dead Volume) cause_mech->sol_fittings sol_guard Solution B: Replace Guard Column sol_fittings->sol_guard sol_wash Solution C: Wash or Replace Column (Check for voids/blockage) sol_guard->sol_wash

Caption: Troubleshooting workflow for HPLC peak tailing.

Part 1: Addressing Chemical Causes (Analyte-Specific Tailing)

When only the this compound peak is tailing, the cause is rooted in its chemical properties and interactions with the column's stationary phase.

Problem: Secondary Retention via Silanol Interactions

The vast majority of reversed-phase HPLC columns use silica particles as a support. During manufacturing, not all silanol groups (Si-OH) on the silica surface are bonded with the C18 chains. These residual silanols are polar and acidic.[3][10]

This compound has a polar phenolic hydroxyl group. At a mobile phase pH above ~3-4, the acidic silanol groups can deprotonate to become negatively charged (Si-O⁻).[5][11] These sites can then form strong, unwanted ionic or hydrogen-bonding interactions with the phenol, creating a secondary retention mechanism that delays a portion of the analyte molecules, resulting in a tailing peak.[5][7]

G cluster_0 Desired Hydrophobic Interaction cluster_1 Undesired Secondary Interaction (Causes Tailing) Analyte1 This compound C18 C18 Stationary Phase Analyte1->C18 Retention Analyte2 This compound Silanol Ionized Silanol Site (Si-O⁻) Analyte2->Silanol Strong Adsorption

Caption: Dual retention mechanisms leading to peak tailing.

Solution 1: Optimize Mobile Phase pH

This is the most effective and common solution. The goal is to suppress the ionization of the residual silanol groups. By lowering the mobile phase pH to ≤ 3, the silanols remain in their neutral, protonated state (Si-OH), significantly reducing the unwanted secondary interactions.[3][5][12][13]

pH ConditionSilanol StateInteraction with PhenolExpected Peak Shape
pH > 4 Ionized (Si-O⁻)Strong (Ionic/H-Bonding)Tailing
pH ≤ 3 Neutral (Si-OH)Weak (Hydrophobic only)Symmetrical

Protocol: Preparing an Acidified Mobile Phase

  • Select an Acid: Use a volatile acid compatible with your detector. For UV detection, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water are excellent choices. For LC-MS, formic acid is preferred.[12]

  • Prepare Aqueous Phase: Before mixing with the organic solvent (e.g., acetonitrile or methanol), add the acid to the aqueous portion of your mobile phase. For example, to make 1 L of 0.1% formic acid in water, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • pH Measurement: Measure the pH of the aqueous component before mixing with the organic modifier to ensure accurate and reproducible results.[14] A 0.1% formic acid solution will have a pH of approximately 2.8.

  • Final Mobile Phase: Mix the acidified aqueous phase with your organic solvent in the desired ratio (e.g., 50:50 Acetonitrile : 0.1% Formic Acid in Water).

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample to ensure the column is fully equilibrated.

Solution 2: Select a Base-Deactivated (End-Capped) Column

Modern HPLC columns are often "end-capped." This is a chemical process where a small silylating agent, like trimethylsilyl (TMS), is used to bond with and block many of the accessible residual silanol groups.[5][12]

  • Recommendation: If you are consistently analyzing phenols or other polar compounds, invest in a column specifically marketed as "base-deactivated," "end-capped," or one made with high-purity silica (Type B).[3][15] These columns have significantly lower silanol activity and provide better peak shapes for challenging compounds without aggressive mobile phase modifications.[12][16] Columns with alternative chemistries, such as those with polar-embedded phases or positively charged surfaces, can also offer improved peak shape for acidic and basic compounds.[17][18]

Solution 3: Use Mobile Phase Additives

If pH adjustment alone is insufficient or not possible, additives can help.

  • Buffers: Using a buffer (e.g., 10-25 mM ammonium formate or ammonium acetate, adjusted to a low pH) can help maintain a consistent, low pH throughout the separation, which is crucial for method robustness.[12][19]

  • Competing Bases (Historical Context): Additives like triethylamine (TEA) were historically used. TEA, being a strong base, would preferentially interact with and "mask" the active silanol sites. However, with the advent of modern high-purity, end-capped columns, the use of TEA is now far less common and often unnecessary.[12][15]

Part 2: Addressing Systemic/Mechanical Causes (General Tailing)

If all peaks in your chromatogram exhibit tailing, the issue lies within the HPLC system hardware, not the method chemistry.

Problem A: Extra-Column Volume (Dead Volume)

Extra-column volume refers to any space in the flow path outside of the column itself where the sample band can spread out, causing broadening and tailing.[10][20]

  • Solution:

    • Check Fittings: Ensure all tubing connections, especially at the injector, column, and detector, are properly seated. Use finger-tight fittings and avoid overtightening. A small gap between the tubing end and the bottom of the port creates a void where sample can diffuse.[9]

    • Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005" or ~0.12 mm) tubing to connect the system components.[10][20]

Problem B: Column Contamination and Damage

Over time, the column can become contaminated or physically damaged.

  • Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the porous frit at the column inlet, distorting the flow path and causing tailing for all peaks.[8]

  • Column Void: A void or channel can form at the head of the column packing bed due to pressure shocks or dissolution of the silica under harsh pH conditions (especially pH > 8).

  • Contamination: Strongly retained compounds from previous injections can build up at the column inlet, creating active sites that cause tailing.[2][7]

  • Solution:

    • Replace Guard Column: If you are using a guard column, it is designed to trap contaminants. Replace it first, as this is a simple and inexpensive check.[1]

    • Backflush the Column: Disconnect the column from the detector, reverse its direction, and flush it to waste with a strong solvent (e.g., 100% acetonitrile or isopropanol). This can sometimes dislodge particulates from the inlet frit.[8]

    • Perform a Column Wash: If contamination is suspected, a rigorous washing procedure is needed.

Protocol: General Purpose Reversed-Phase Column Wash

  • Disconnect from Detector: Always disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Flush with Mobile Phase (No Buffer): Wash with your mobile phase composition but without any salts or buffers (e.g., 50:50 Acetonitrile/Water) for 10-15 column volumes.

  • Flush with 100% Water: Wash with 100% HPLC-grade water for 10-15 column volumes to remove any remaining salts.

  • Flush with Isopropanol: Wash with 100% Isopropanol for 15-20 column volumes to remove strongly retained non-polar contaminants.

  • Flush with Hexane (Optional, for severe contamination): For very non-polar "sticky" compounds, flush with Hexane followed by Isopropanol.

  • Re-equilibrate: Return to your mobile phase composition (with buffer) and allow the column to equilibrate for at least 20 column volumes before use.

Advanced Troubleshooting FAQs

Q: My peak tailing persists. Could metal contamination be the cause?

A: Yes, though less common, metal contamination can be a significant issue. Certain compounds, including those with chelating functionalities, can interact with metal ions present in the HPLC system (stainless steel tubing, frits) or within the silica packing itself.[10][13][21][22] This interaction creates another secondary retention mechanism.

  • Troubleshooting:

    • Use an Inert Column: Consider using a column with bio-inert or metal-free hardware if you consistently work with metal-sensitive compounds.[23][24]

    • Add a Chelating Agent: In some cases, adding a weak chelating agent like EDTA to the mobile phase can help by binding to the metal ions and masking them from the analyte.[13][25]

Q: Can my sample preparation (solvent and concentration) cause peak tailing?

A: Absolutely. Two key factors in sample preparation can lead to poor peak shape:

  • Sample Solvent Strength: If you dissolve your this compound in a solvent that is significantly "stronger" (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion, including tailing.[7][9] The best practice is to always dissolve your sample in the initial mobile phase whenever possible.[6][26]

  • Mass Overload: Injecting too much analyte can saturate the stationary phase at the column inlet. This leads to a characteristic "right triangle" peak shape where the front is sharp and the back is a long, sloping tail.[7][8][26] To check for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

References

Technical Support Center: Optimization of 2-Isopropyl-4-nitrophenol Extraction from Soil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the extraction and analysis of 2-isopropyl-4-nitrophenol from complex soil matrices. This resource is designed for researchers, analytical scientists, and professionals in environmental science and drug development. Here, we address common challenges and frequently asked questions to help you optimize your extraction protocols, improve analyte recovery, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from soil a focus of study?

This compound is a nitrophenolic compound. Like other nitrophenols, it can be toxic and carcinogenic, often introduced into the environment as a precursor or derivative of pesticides, herbicides, and industrial chemicals.[1][2][3] Its presence in soil is a significant environmental and health concern, as it can contaminate groundwater and enter the food chain.[1][4] Accurate extraction and quantification from soil are crucial for environmental monitoring, toxicology studies, and assessing the efficacy of remediation strategies.

Q2: What are the primary methods for extracting this compound from soil?

Several methods are employed, each with distinct advantages and limitations. The most common techniques include:

  • Soxhlet Extraction: A classical and robust method that uses continuous solvent cycling to extract compounds. It is thorough but can be time-consuming, require large volumes of solvent, and potentially degrade thermally sensitive analytes.[3][5][6]

  • Ultrasonic-Assisted Extraction (UAE) / Sonication: Uses high-frequency sound waves to disrupt the sample matrix and accelerate solvent penetration. UAE is significantly faster than Soxhlet and often uses less solvent.[1][7][8]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and soil mixture, accelerating the extraction process. It is known for its high speed and efficiency.[3][9][10][11]

  • Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to maintain the solvent in a liquid state, increasing its extraction efficiency and speed.[12]

Q3: How do I choose the most suitable extraction method for my research?

The optimal method depends on your specific objectives, available equipment, sample throughput requirements, and the nature of the analyte.

  • For exhaustive, reference-grade extraction , Soxhlet is a well-established, albeit slow, option.[5]

  • For high-throughput screening and routine analysis , UAE and MAE offer a significant speed advantage with reduced solvent consumption.[7][10]

  • If thermal degradation is a concern, UAE performed at controlled, low temperatures is a preferable choice over methods that use high heat like MAE or Soxhlet.[7][13]

Below is a workflow to guide your decision-making process.

start Start: Define Extraction Goal q1 High Sample Throughput Needed? start->q1 q3 Need for Exhaustive/Reference Method? q1->q3 No uae_mae Consider UAE or MAE q1->uae_mae Yes q2 Analyte Thermally Labile? uae Prioritize UAE (with temperature control) q2->uae Yes other MAE or Soxhlet may be suitable q2->other No q3->q2 No soxhlet Consider Soxhlet Extraction q3->soxhlet Yes end Final Method Selection soxhlet->end uae_mae->q2 uae->end other->end

Caption: Decision workflow for selecting an extraction method.

Q4: How does soil composition impact the extraction of this compound?

Soil is a highly complex matrix, and its properties significantly influence extraction efficiency. Key factors include:

  • Organic Matter Content: this compound, being an organic compound, can strongly adsorb to soil organic matter (humic and fulvic acids).[11][14] Soils with high organic content may require more aggressive extraction conditions (e.g., longer extraction times, stronger solvents) to achieve good recovery.

  • Clay Content and Type: Clay minerals provide a large surface area for analyte adsorption. The strength of this interaction depends on the clay type and the soil's cation exchange capacity.

  • pH: The acidity or alkalinity of the soil can affect the chemical form of the analyte and its interaction with the soil matrix.

  • Moisture Content: High moisture content can hinder the penetration of non-polar organic solvents.[6][15] It is standard practice to mix the soil sample with a drying agent like anhydrous sodium sulfate to create a free-flowing mixture before extraction.[5][16]

Section 2: Troubleshooting Guide

Problem 1: Low Analyte Recovery

Q: My recovery of this compound is consistently below acceptable limits (<70%). What are the most likely causes and how can I fix this?

Low recovery is the most common issue in soil extraction. The cause is often multifactorial, stemming from solvent choice, pH, or insufficient disruption of the soil-analyte interaction.

  • Inadequate Solvent Polarity: The principle of "like dissolves like" is paramount. This compound is a moderately polar compound. Using a solvent system with appropriate polarity is critical. A mixture of polar and non-polar solvents often provides the best results. For example, a dichloromethane/n-hexane mixture has proven effective for nitrophenols.[1] Acetone/hexane is another commonly used combination for extracting phenols from soil.[10]

  • Incorrect pH: The recovery of phenolic compounds is highly pH-dependent. At a neutral or high pH, phenols exist in their ionic (phenolate) form, which is highly water-soluble and will not partition well into most organic solvents. To ensure the analyte is in its neutral, more organosoluble form, the extraction environment should be acidic. Acidifying the sample or using an acidified solvent (e.g., acidified methanol) can dramatically improve recovery.[1][17] One established method involves an initial organic extraction followed by a pH-mediated liquid-liquid cleanup: the analyte is back-extracted into a basic aqueous solution (pH > 12) to remove non-acidic interferences, and then the aqueous phase is acidified (pH < 2) before re-extracting the analyte into a fresh organic solvent.[1]

  • Insufficient Extraction Energy or Time: The analyte may be strongly bound to the soil matrix. Ensure your chosen method is applied with sufficient energy and for an adequate duration.

    • For UAE: Increase the sonication time or power. Ensure the probe is properly submerged or the vessel is correctly placed in the bath.[13]

    • For Soxhlet: Ensure you are running for a sufficient number of cycles (typically 4-6 cycles per hour for 16-24 hours).[5]

    • For MAE: Optimize the extraction time and microwave power. High power can sometimes degrade the analyte, so a balance must be found.[10]

start Low Recovery Observed q1 Is the extraction solvent acidified or pH controlled? start->q1 q2 Is the solvent polarity appropriate? q1->q2 Yes sol1 Action: Acidify sample/solvent (e.g., pH < 2) to neutralize the phenol. q1->sol1 No q3 Is extraction time/energy sufficient? q2->q3 Yes sol2 Action: Test solvent mixtures (e.g., Dichloromethane/Hexane, Acetone/Hexane). q2->sol2 No sol3 Action: Increase extraction time, sonication power, or Soxhlet cycles. q3->sol3 No end Re-evaluate Recovery q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting workflow for low analyte recovery.

Problem 2: Poor Reproducibility (High RSD)

Q: I am observing high relative standard deviation (RSD) between my sample replicates. What could be causing this inconsistency?

Poor reproducibility points to variability in your sample handling or extraction procedure.

  • Sample Inhomogeneity: Soil is inherently heterogeneous. Failure to properly homogenize the sample before taking an aliquot for extraction is a major source of variability. Ensure the entire field sample is thoroughly mixed, sieved to remove large debris, and well-blended before weighing.[16]

  • Inconsistent Moisture Content: Variations in water content between aliquots can affect the extraction efficiency.[15] Always pre-treat your sample with a drying agent like anhydrous sodium sulfate to ensure a consistent, free-flowing matrix.[5][6]

  • Procedural Variability: Ensure that every step of the protocol—extraction time, solvent volume, temperature, agitation speed, evaporation conditions—is performed identically for all samples. Automation can help minimize this type of error.[18]

Problem 3: Co-eluting Interferences and Matrix Effects

Q: My analytical results (LC-MS or GC-MS) are suffering from signal suppression or enhancement. How can I clean up my sample extract?

Matrix effects are caused by co-extracted compounds from the soil (like humic acids) that interfere with the ionization of the target analyte in the mass spectrometer source.[19][20][21]

  • Liquid-Liquid Partitioning: As mentioned previously, a pH-mediated liquid-liquid extraction is a powerful cleanup step. By moving the acidic analyte from an organic solvent into a high-pH aqueous solution, many neutral and basic organic interferences are left behind. The analyte is then recovered by acidifying the aqueous phase and re-extracting with a clean solvent.[1]

  • Solid-Phase Extraction (SPE): SPE is a highly effective post-extraction cleanup technique.[18][22] For this compound, a reversed-phase sorbent (like C18 or a polymer-based sorbent like Oasis HLB) is often a good choice.

    • General SPE Protocol:

      • Condition: Wet the sorbent with a strong organic solvent (e.g., methanol).

      • Equilibrate: Flush with a weaker solvent matching your sample's starting conditions (e.g., acidified water).

      • Load: Pass the crude soil extract (after solvent exchange into a suitable aqueous solution) through the cartridge. The analyte will be retained on the sorbent.

      • Wash: Wash the cartridge with a weak solvent to remove polar interferences.

      • Elute: Elute the analyte with a small volume of a strong organic solvent.[18]

Problem 4: Analyte Degradation

Q: I suspect my analyte is degrading during sample processing. What are the signs and how can I prevent it?

Analyte degradation can lead to low recovery and the appearance of unexpected peaks in your chromatogram. Nitrophenols can be susceptible to thermal and photolytic degradation.

  • Thermal Degradation: If using Soxhlet or MAE, the high temperatures could potentially cause degradation. If degradation is suspected, compare the results to a cold extraction method like UAE performed in an ice bath.[23]

  • Photodegradation: Some nitrophenolic compounds are light-sensitive. Protect samples from direct sunlight and UV light by using amber glassware or covering flasks with aluminum foil.

  • pH Extremes: While pH control is crucial for extraction, prolonged exposure to very high or very low pH in combination with high temperatures could potentially lead to hydrolysis or other reactions. Process samples expeditiously after pH adjustment.

Section 3: Data & Protocols

Table 1: Comparison of Common Soil Extraction Methods for Phenolic Compounds
FeatureSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Continuous solvent reflux and siphoning[5]High-frequency acoustic cavitation[7]Rapid heating with microwave energy[10]
Extraction Time 16-24 hours[5]15-45 minutes[1][8]5-20 minutes[11]
Solvent Volume High (e.g., 300 mL)[5]Low to ModerateLow to Moderate
Temperature High (Boiling point of solvent)Low to Moderate (Can be controlled)High (Can exceed solvent boiling point)
Pros Exhaustive, well-established, simple setupFast, low solvent use, suitable for thermolabile compoundsVery fast, highly efficient, low solvent use
Cons Very slow, large solvent waste, potential thermal degradation[3]Efficiency can depend on equipment/setupRequires specialized equipment, potential thermal degradation
Protocol: Optimized Ultrasound-Assisted Extraction (UAE) with pH-Mediated Cleanup

This protocol combines the speed of UAE with a powerful liquid-liquid cleanup step to improve recovery and reduce matrix interference.

1. Sample Preparation a. Air-dry the soil sample or determine its moisture content separately. b. Sieve the soil (e.g., through a 2 mm sieve) to remove stones and debris. Homogenize thoroughly. c. Weigh 10 g of the homogenized soil into a beaker. d. Add 10 g of anhydrous sodium sulfate and mix with a spatula until the sample is a uniform, free-flowing powder.[5][16] e. Transfer the mixture to a suitable extraction vessel (e.g., a 50 mL glass centrifuge tube).

2. Ultrasonic Extraction a. Add 20 mL of an extraction solvent mixture (e.g., Dichloromethane:n-Hexane, 2:1 v/v) to the sample.[1] b. Place the vessel in an ultrasonic bath or use a sonicator probe. c. Sonicate for 30 minutes. If using a bath, ensure the water level is sufficient. If using a probe, ensure it does not touch the glass. Control the temperature with a water bath if necessary. d. Centrifuge the sample at 3000 rpm for 10 minutes and carefully decant the supernatant (the extract) into a clean flask. e. Repeat the extraction (steps 2a-2d) two more times with fresh solvent, combining all the supernatants.

3. pH-Mediated Cleanup (Liquid-Liquid Back-Extraction) a. To the combined extract, add 20 mL of a strong basic aqueous solution (e.g., 1M NaOH, to bring pH > 12).[1] b. Shake vigorously in a separatory funnel for 2 minutes. Allow the layers to separate. The ionized this compound will move to the upper aqueous layer. c. Drain and discard the lower organic layer, which contains non-acidic interferences. d. To the remaining aqueous layer in the funnel, carefully add a strong acid (e.g., concentrated HCl) dropwise until the pH is below 2. This neutralizes the analyte.[1] e. Add 20 mL of a fresh extraction solvent (e.g., Dichloromethane:Ethyl Acetate, 4:1 v/v) and shake again for 2 minutes.[1] The neutral analyte will now move back into the clean organic phase. f. Allow the layers to separate. Drain the lower organic layer through a column containing anhydrous sodium sulfate to remove residual water.

4. Concentration and Analysis a. Evaporate the purified extract to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, precise volume (e.g., 1.0 mL) of a solvent compatible with your analytical instrument (e.g., 10% acetonitrile in water for HPLC-MS).[1] c. The sample is now ready for injection.

Section 4: References

  • Qing, C., Ran, Z., Zou, J. J., et al. (2022). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Rock and Mineral Analysis, 42(3), 59-65.--INVALID-LINK--

  • Polo, M., Llompart, M., & Garcia-Jares, C. (2005). Comparison of microwave-assisted extraction and Soxhlet extraction for phenols in soil samples using experimental designs. Journal of Chromatography A, 1072(1), 83-91.

  • ResearchGate. (n.d.). Comparison of Microwave-assisted Extraction and Soxhlet Extraction for Phenols in Soil Samples Using Experimental Design.--INVALID-LINK--

  • Halvorson, J. J., Harrah, J. A., Gonzalez, J. M., & Hagerman, A. E. (n.d.). Extraction of phenolic compounds from soils. USDA ARS. --INVALID-LINK--

  • ResearchGate. (n.d.). Soil matrix affects the determination of p-nitrophenol and the estimation of β-glucosidase, arylsulfatase, and acid phosphatase activities in subtropical soils.--INVALID-LINK--

  • U.S. Environmental Protection Agency. (1996). Method 3540C: Soxhlet Extraction.--INVALID-LINK--

  • Ballesteros, E., & Cárdenas, S. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 14(1), 298-324.--INVALID-LINK--

  • ResearchGate. (2017). Application of Ultrasound-Assisted Supercritical Extraction to Soil Remediation.--INVALID-LINK--

  • Al-Hobaib, A. S., Al-Sobi, M. I., & Al-Khaldy, S. A. (2019). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. International Journal of Environmental Research and Public Health, 16(23), 4641.--INVALID-LINK--

  • Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources. Molecules, 18(5), 5911-5932.--INVALID-LINK--

  • Phenomenex. (n.d.). Solid Phase Extraction (SPE) Columns & Cartridges.--INVALID-LINK--

  • Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Hernández-Méndez, D. (2004). Materials for Solid-Phase Extraction of Organic Compounds. Molecules, 9(10), 847-870.--INVALID-LINK--

  • ResearchGate. (2018). SOP: Soxhlet Extraction of Organic Chemicals From Soil.--INVALID-LINK--

  • Hielscher Ultrasonics. (2023, October 24). A Tutorial About Setup, Function & Applications #soxhlet #extraction. YouTube. --INVALID-LINK--

  • Siricoon, S., et al. (2022). Ultrasonic Assisted Extraction Enhanced Total Phenolic and Antioxidant Activities from Aegle marmelos (L.) Corr. Journal of Health Science and Alternative Medicine, 275-278.--INVALID-LINK--

  • ResearchGate. (n.d.). Matrix effects of the comparisons between different combinations of clean-up sorbents in soil samples.--INVALID-LINK--

  • SciSpace. (n.d.). Optimizing Solvent Extraction of PCBs from Soil.--INVALID-LINK--

  • Herrera, M. C., & de Castro, M. D. L. (2005). Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins. Food Chemistry, 93(3), 419-424.--INVALID-LINK--

  • Wei, J., Li, Y., & Liu, Y. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 14(1), 298-324.--INVALID-LINK--

  • ResearchGate. (2009). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota.--INVALID-LINK--

  • Hirth, C. A., & Tev-Tropomed, D. (2016). Simultaneous Extraction of Four Antibiotic Compounds from Soil and Water Matrices. Water, 8(10), 432.--INVALID-LINK--

  • de-Souza, L. G. F., et al. (2020). Influence of the Soil Composition on the Determination of 2,4-D and Fipronil in Environmental Samples by SLE-LC-MS/MS. Journal of the Brazilian Chemical Society, 31(10), 2096-2106.--INVALID-LINK--

  • British Columbia Ministry of Environment. (2017). Chlorinated and Non-Chlorinated Phenols in Soil.--INVALID-LINK--

  • ResearchGate. (2021). Matrix Effects in ICP–MS and XRF Analysis of Soil Samples With High Organic Matter Content.--INVALID-LINK--

  • Khan, S. B., et al. (2024). Z-Scheme Heterojunction of Cu2O/Ni-BiVO4 for Tetracycline Degradation Under Visible-Light: Mechanism, Pathway, and Toxicity Evaluation. ACS Omega.--INVALID-LINK--

References

Technical Support Center: Stabilizing 2-Isopropyl-4-nitrophenol Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-isopropyl-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your experimental solutions. Here, we move beyond simple instructions to explain the underlying chemical principles governing the stability of this compound, enabling you to make informed decisions in your work.

Introduction: The Challenge of Storing Substituted Nitrophenols

This compound, like many substituted nitrophenols, is susceptible to degradation over time, which can compromise experimental results. Its structure, featuring a hydroxylated aromatic ring, a nitro group, and an isopropyl substituent, presents several potential pathways for chemical change. Understanding these vulnerabilities is the first step toward effective stabilization. The primary degradation concerns are oxidation, photodegradation, and pH-mediated reactions. This guide provides a comprehensive framework for mitigating these risks.

Part 1: Troubleshooting Guide - Diagnosing and Solving Solution Instability

This section addresses common problems encountered during the storage and handling of this compound solutions.

Q1: My this compound solution has turned yellow or brownish over time. What is causing this discoloration and is the solution still usable?

A1:

  • Causality: The development of a yellow or brown hue is a classic indicator of oxidative degradation. The phenolic hydroxyl group (-OH) is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ion contaminants (like Fe³⁺ or Cu²⁺), or exposure to light. This process often leads to the formation of highly colored quinone-type structures or polymeric materials. The electron-withdrawing nature of the nitro group can further influence the phenol's susceptibility to oxidation.

  • Troubleshooting Steps:

    • Visual Inspection: Note the intensity of the color change. A faint, pale yellow may indicate minimal degradation, while a dark yellow or brown color suggests significant decomposition.

    • Spectrophotometric Analysis: Perform a UV-Vis scan. Degradation can lead to a broadening of the characteristic absorbance peaks or the appearance of new peaks at longer wavelengths (in the 400-500 nm range), corresponding to the colored byproducts. Compare the spectrum to that of a freshly prepared standard.

    • Chromatographic Purity Check: The most definitive method is to analyze the solution using a stability-indicating HPLC method (see Protocol 2). This will quantify the remaining parent compound and reveal the presence of degradation products as separate peaks.

  • Recommendation: If significant discoloration is observed and HPLC analysis confirms a purity drop of >5%, the solution's integrity is compromised. It is strongly recommended to discard the solution and prepare a fresh stock. Using a degraded solution can lead to inaccurate quantification and non-reproducible experimental outcomes.

Q2: I've observed a precipitate forming in my stock solution stored in the refrigerator. What is happening?

A2:

  • Causality: Precipitation upon cooling is typically due to the solution being prepared at or near its saturation point at room temperature. The solubility of most organic compounds, including this compound, decreases as the temperature is lowered. The choice of solvent is critical; while the compound is soluble in many organic solvents, its solubility can vary dramatically.[1][2][3]

  • Troubleshooting Steps:

    • Solvent Check: Verify the solvent used. Alcohols (methanol, ethanol) and acetonitrile are generally good choices.[2] If a less polar solvent or a solvent mixture was used, solubility might be limited, especially at lower temperatures.

    • Concentration Review: Check the concentration of your stock solution. If it is highly concentrated, you may be exceeding the solubility limit at the storage temperature.

    • Re-dissolution Test: Gently warm the solution to room temperature and agitate. If the precipitate redissolves completely, this confirms a temperature-dependent solubility issue. If it does not, a chemical degradation product may be precipitating.

  • Recommendation: If the issue is temperature-dependent solubility, you have two options:

    • Store the solution at a controlled room temperature (if stability data permits) and protect it from light.

    • Prepare a more dilute stock solution that remains stable and clear at the intended storage temperature (e.g., 2-8°C). Always ensure the solution is completely re-dissolved and equilibrated to room temperature before use.[4]

Q3: My assay results are inconsistent, suggesting the potency of my this compound standard is decreasing over time. How can I confirm this and prevent it?

A3:

  • Causality: A gradual loss of potency, even without obvious visual changes, is often due to slow chemical degradation. The primary culprits are photodegradation and ambient oxidation. UV light can provide the energy to break chemical bonds or generate reactive species in the solution, leading to decomposition.[5][6] The nitroaromatic structure is particularly known to be photosensitive.

  • Troubleshooting & Prevention Workflow:

    • Establish a Baseline: Immediately after preparing a fresh stock solution, perform a quantitative analysis (HPLC or UV-Vis) to determine its initial concentration and purity. This is your "time zero" reference.

    • Implement Proper Storage: Store the solution in an amber glass vial to block UV light.[7] For opened standards, use vials with airtight seals (e.g., PTFE-lined caps) to minimize solvent evaporation and exposure to atmospheric oxygen.

    • Control Temperature: Store solutions at a consistent, cool temperature (2-8°C is standard for many analytical solutions) to slow the rate of any potential chemical reactions.[7][8]

    • Periodic Re-analysis: On a defined schedule (e.g., weekly or monthly, depending on the solution's stability), re-analyze the stock solution against a freshly prepared standard. A decrease in the main peak area and/or the appearance of new peaks in an HPLC chromatogram confirms degradation.

  • Diagram: Stability Testing Workflow

    G A Prepare Fresh Stock Solution B Time Zero Analysis (HPLC/UV-Vis) Establish Baseline A->B C Store Solution (Amber Vial, 2-8°C, Inert Atmosphere) B->C D Periodic Re-analysis (e.g., 1, 2, 4 weeks) C->D E Compare to Baseline or Fresh Standard D->E F Purity >98%? E->F G Continue Use F->G Yes H Discard Solution Prepare Fresh F->H No

    Caption: Workflow for a self-validating stability protocol.

Part 2: Frequently Asked Questions (FAQs) for Long-Term Stabilization

Q1: What is the best solvent for preparing a stable stock solution of this compound?

A1: The choice of solvent is a balance between solubility and stability.

  • Recommended Solvents: HPLC-grade acetonitrile or methanol are excellent first choices. They offer good solubility for this compound and are compatible with reversed-phase HPLC analysis.

  • Solvents to Use with Caution: While alcohols are good solvents, some studies suggest that solvents capable of hydrogen bonding might influence photochemical pathways.[9] For most lab applications, however, this effect is minimal compared to the benefits of high solubility. Avoid using water as the primary solvent for a concentrated stock due to the compound's limited aqueous solubility, though aqueous buffers are used for dilutions.[1] Also, avoid solvents containing peroxides (e.g., older ethers), as these can accelerate oxidative degradation.

Q2: How does pH affect the stability of the solution?

A2: The pH of aqueous dilutions can significantly impact stability.

  • Alkaline Conditions (pH > 8): Phenols are acidic and will deprotonate in basic solutions to form phenolate ions. While phenolate is more water-soluble, it is also much more susceptible to oxidation. Therefore, storing solutions at a high pH can accelerate oxidative degradation, often leading to rapid discoloration.[10][11]

  • Acidic Conditions (pH < 6): A slightly acidic to neutral pH is generally preferred for storing phenolic compounds. Maintaining the compound in its protonated (phenol) form enhances its stability against oxidation. For aqueous buffers or dilutions, a pH around 5-6 is a safe starting point.[12]

Q3: Should I add any stabilizers to my stock solution?

A3: For long-term storage (>1 month) or if you have observed instability, adding stabilizers can be highly effective.

  • Antioxidants: For solutions in organic solvents, adding a small amount (e.g., 0.1%) of a hindered phenol antioxidant like Butylated Hydroxytoluene (BHT) can be beneficial. BHT acts as a radical scavenger, preferentially oxidizing to protect the this compound.[13]

  • Chelating Agents: If you suspect metal-catalyzed oxidation (e.g., if using buffers with metal salts), adding a trace amount (e.g., 0.01-0.05%) of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[14][15]

Q4: What are the optimal physical storage conditions?

A4: Based on best practices for analytical standards, the following conditions are mandatory for ensuring long-term stability.[7][8][16]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all chemical degradation reactions.[8]
Light Exposure Store in amber glass vialsPrevents photodegradation by blocking UV and visible light.[7]
Atmosphere Purge headspace with Nitrogen or ArgonDisplaces oxygen, a key reactant in oxidative degradation.
Container Tightly sealed glass vials with PTFE-lined capsPrevents solvent evaporation and contamination from atmospheric moisture and oxygen.[7] Avoid plastic containers due to potential leaching and adsorption.[8]

Part 3: Key Experimental Protocols

These protocols provide a framework for preparing stable solutions and validating their integrity over time.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in acetonitrile with enhanced stability for long-term storage.

Materials:

  • This compound (solid, high purity)

  • HPLC-grade Acetonitrile

  • Ethylenediaminetetraacetic acid (EDTA)

  • 10 mL amber glass volumetric flask

  • Analytical balance

  • Nitrogen or Argon gas source

Procedure:

  • Weighing: Accurately weigh approximately 10.0 mg of this compound and transfer it to the 10 mL amber volumetric flask.

  • Stabilizer Addition (Optional but Recommended): Add a very small amount of EDTA (approx. 1-2 mg) to the flask. This acts as a chelating agent to sequester trace metals.[14]

  • Dissolution: Add approximately 7-8 mL of acetonitrile to the flask. Gently swirl to dissolve the solid completely. Sonication may be used briefly if needed.

  • Equilibration: Allow the solution to return to ambient temperature.

  • Volume Adjustment: Carefully bring the solution to the 10 mL mark with acetonitrile.

  • Inert Gas Purge: Gently blow a stream of nitrogen or argon over the surface of the liquid for 30-60 seconds to displace oxygen from the headspace.

  • Sealing and Storage: Immediately cap the flask tightly and mix by inverting several times. Transfer aliquots to smaller amber glass vials with PTFE-lined screw caps, purging the headspace of each vial before sealing. Store in a refrigerator at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This method can be used to separate the parent this compound from potential degradation products, thus serving as a stability-indicating assay.[12][17][18]

Chromatographic Conditions:

  • Instrument: Standard HPLC system with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: this compound shows absorbance maxima under acidic conditions around 317 nm. Monitoring at this wavelength provides good sensitivity. A DAD allows for peak purity analysis.[3][19]

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a fresh standard of this compound at a known concentration (e.g., 10 µg/mL) in the mobile phase.

  • Dilute a sample of your stored stock solution to the same target concentration.

  • Inject both the fresh standard and the aged sample.

  • Analysis: Compare the chromatograms. A stable solution will show a single major peak at the same retention time as the fresh standard. A degraded sample may show a reduced peak area for the parent compound and the appearance of additional peaks (typically at earlier retention times for more polar degradants). Calculate the purity of the aged sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

  • Diagram: Key Degradation Pathways

    G cluster_0 Primary Compound cluster_1 Degradation Products A This compound B Quinone-like Species A->B Oxidation (O₂, Metal Ions) C Catechol/Hydroquinone Intermediates A->C Photo-oxidation (UV Light) D Polymeric Material B->D C->B

    Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Microbial Degradation of 2-Isopropyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microbial degradation of 2-Isopropyl-4-nitrophenol (2-IP-4-NP). This guide is designed for researchers, scientists, and drug development professionals engaged in bioremediation studies and related experimental work. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you navigate your experiments successfully.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for designing and understanding experiments involving the microbial degradation of nitrophenolic compounds.

Q1: What is this compound and why is its bioremediation important?

This compound is a substituted nitrophenol, a class of organic compounds widely used in the industrial synthesis of pesticides, herbicides, dyes, and pharmaceuticals.[1] Due to their widespread application and improper disposal, these compounds are frequently detected as environmental pollutants in soil and water.[1] Their nitro group makes them recalcitrant and persistent.[1] Furthermore, they are recognized as priority pollutants by agencies like the U.S. Environmental Protection Agency (EPA) due to their toxicity, potential carcinogenicity, and mutagenicity, posing significant risks to ecosystems and human health.[1][2] Microbial degradation, or bioremediation, offers a cost-effective, safe, and environmentally friendly approach to break down these hazardous compounds into less harmful substances, making it a critical area of research.[3][4]

Q2: Which types of microorganisms are known to degrade nitrophenols?

A diverse range of bacteria has been isolated and identified for their ability to degrade nitrophenols. These microbes can utilize these compounds as a source of carbon, nitrogen, and energy.[5] Commonly cited genera include:

  • Burkholderia : Strains like Burkholderia sp. SJ98 are well-documented for degrading various nitrophenols, including p-nitrophenol (PNP), 3-methyl-4-nitrophenol (3M4NP), and 2-chloro-4-nitrophenol (2C4NP).[6][7][8]

  • Sphingomonas : Known for their metabolic versatility in degrading aromatic compounds.[9]

  • Rhodococcus : Gram-positive bacteria, such as Rhodococcus sp. strain 21391, have shown high efficiency in PNP mineralization.[10][11]

  • Arthrobacter : Gram-positive bacteria capable of degrading nitrophenols, often via the hydroxyquinol pathway.[5][12]

  • Pseudomonas : Several Pseudomonas species can degrade nitrophenols, often utilizing them as a sole carbon and energy source.[4][5]

Q3: What are the primary metabolic pathways for nitrophenol degradation?

There are two main, well-characterized aerobic degradation pathways for nitrophenols, distinguished by the initial enzymatic attack and the resulting ring-cleavage intermediate.[10][13]

  • Hydroquinone Pathway: Predominantly found in Gram-negative bacteria like Burkholderia and Pseudomonas.[5][10] In this pathway, a monooxygenase enzyme removes the nitro group (-NO₂) as nitrite, and the substrate is converted to hydroquinone (HQ). The aromatic ring of HQ is then cleaved by a dioxygenase, and the resulting products enter the central metabolic cycle.[10][13]

  • Hydroxyquinol (or Benzenetriol) Pathway: Typically observed in Gram-positive bacteria such as Arthrobacter and Rhodococcus.[5][10] This pathway involves an initial hydroxylation of the aromatic ring to form 4-nitrocatechol. A subsequent monooxygenase removes the nitro group, yielding 1,2,4-benzenetriol (BT). A dioxygenase then cleaves the BT ring, channeling the products into central metabolism.[10][13]

Q4: What is the difference between catabolic and co-metabolic degradation?

Catabolic degradation occurs when a microorganism utilizes the target pollutant as its sole source of carbon and energy for growth.[14] In contrast, co-metabolism is the degradation of a compound that a microbe is unable to use as a primary energy or nutrient source. The degradation happens fortuitously through enzymes produced by the microbe while it grows on a different, primary substrate (e.g., glucose).[14] Some studies have shown that co-metabolic conditions can significantly enhance the rate and extent of nitrophenol degradation compared to catabolic conditions.[14] For instance, the presence of glucose has been shown to accelerate PNP degradation from 36% in 144 hours (catabolic) to 100% in 48 hours (co-metabolic) for a Brachybacterium sp.[14]

Section 2: Troubleshooting Guide for Experimental Workflows

This guide provides solutions to common problems encountered during the optimization of 2-IP-4-NP degradation.

Problem 1: No degradation of 2-IP-4-NP is observed.

Q: My culture shows no reduction in the concentration of 2-IP-4-NP after incubation. What could be the cause?

A: This is a common issue that can stem from several factors. A systematic approach is needed to identify the root cause.

  • Possible Cause 1: Inappropriate Microbial Strain or Inoculum

    • Explanation: The selected microorganism may not possess the necessary enzymatic machinery to degrade 2-IP-4-NP. The isopropyl group on the ring may present a steric hindrance not seen with simpler molecules like p-nitrophenol.

    • Troubleshooting Steps:

      • Verify Strain Capability: Confirm from literature if your specific strain or a closely related one has been reported to degrade substituted nitrophenols.

      • Enrichment Culture: If using an environmental isolate, perform an enrichment culture by incubating a sample (e.g., contaminated soil) in a minimal medium with 2-IP-4-NP as the sole carbon source. This selects for microbes capable of its degradation.

      • Check Inoculum Health: Ensure your inoculum is in the exponential growth phase and is metabolically active. A senescent culture will have poor performance.

  • Possible Cause 2: Substrate Toxicity

    • Explanation: Nitrophenols can be toxic to microorganisms, especially at high concentrations, leading to the inhibition of cellular metabolism and growth.[3] This dose-dependent toxicity can cause a complete halt in degradation.[3]

    • Troubleshooting Steps:

      • Lower Initial Concentration: Start with a much lower concentration of 2-IP-4-NP (e.g., 0.1 mM to 0.3 mM) and gradually increase it in subsequent experiments.[6]

      • Acclimation: Adapt your culture by pre-exposing it to sub-lethal concentrations of 2-IP-4-NP for several transfers. This allows the microbes to acclimate and upregulate the necessary enzymes.

  • Possible Cause 3: Incorrect Culture Conditions

    • Explanation: Microbial enzymatic activity is highly dependent on environmental parameters. Suboptimal conditions can render the degradation machinery inactive.

    • Troubleshooting Steps:

      • Optimize pH: The optimal pH for nitrophenol degradation is typically near neutral (pH 7.0-7.5).[4][5] Verify and adjust the pH of your medium.

      • Optimize Temperature: Most reported degrader strains are mesophilic, with optimal temperatures between 30°C and 37°C.[4][5]

      • Ensure Adequate Aeration: Aerobic degradation pathways require oxygen. Ensure sufficient shaking (e.g., 150-180 rpm) for liquid cultures to facilitate oxygen transfer.

      • Check Media Composition: Ensure the basal mineral salt medium contains all necessary trace elements and nutrients required for bacterial growth and enzyme function.

Problem 2: Degradation is very slow or incomplete.

Q: I can see some degradation, but the rate is too slow, or the process stalls before all the 2-IP-4-NP is consumed. How can I improve this?

A: Slow or incomplete degradation indicates that the process is limited by one or more factors.

  • Possible Cause 1: Nutrient Limitation (C/N Ratio)

    • Explanation: While the microbe might use 2-IP-4-NP as a carbon source, it still requires other nutrients, particularly nitrogen, for growth. An imbalanced Carbon-to-Nitrogen (C/N) ratio can limit biomass production and, consequently, degradation efficiency.[13]

    • Troubleshooting Steps:

      • Supplement Nitrogen: Add an additional nitrogen source, like ammonium chloride (NH₄Cl), to the medium. Systematically vary the C/N ratio (e.g., 5:1, 10:1, 15:1) to find the optimum for your system.[13]

      • Consider Co-metabolism: Add a readily available carbon source like glucose or yeast extract.[13][14] Be cautious, as excessive amounts of a preferred substrate can sometimes lead to the microbe ignoring the target pollutant.[13] Optimal glucose-to-PNP ratios have been found to be around 6:1.[13]

  • Possible Cause 2: Accumulation of Toxic Intermediates

    • Explanation: The degradation pathway may produce intermediate metabolites (e.g., benzoquinone, hydroquinone) that are more toxic than the parent compound.[13] If the enzymes responsible for degrading these intermediates are slow or inhibited, the intermediates can accumulate and halt the entire process.

    • Troubleshooting Steps:

      • Metabolite Analysis: Use analytical techniques like HPLC or GC-MS to identify and quantify intermediates in your culture supernatant over time.

      • Use a Microbial Consortium: A consortium of different microbial species often performs better than a single strain. Different members of the consortium may specialize in degrading different intermediates, leading to a more complete and robust degradation process.

  • Possible Cause 3: Insufficient Biomass

    • Explanation: The rate of degradation is often directly proportional to the concentration of active microbial cells.

    • Troubleshooting Steps:

      • Increase Inoculum Density: Optimize the initial inoculum size (e.g., by testing different starting Optical Densities, OD₆₀₀).

      • Immobilize Cells: Immobilizing the bacterial cells in a matrix like calcium alginate or acacia gum can protect them from toxicity and increase their local density, leading to enhanced and more stable degradation rates.[4][14]

Problem 3: A long lag phase is observed before degradation begins.

Q: My experiment shows no activity for many hours or even days, and then degradation suddenly starts. How can I shorten this lag phase?

A: A lag phase is often an acclimation period where the bacteria adapt to the new substrate and synthesize the required enzymes.

  • Explanation: The presence of a toxic compound like 2-IP-4-NP can induce a stress response, causing a delay before the cells begin to grow and degrade the substrate.[3] The genes for the degradation pathway may also be inducible, meaning they are only expressed in the presence of the substrate, which takes time.[15]

  • Troubleshooting Steps:

    • Prepare an Induced Inoculum: Grow your bacterial culture in a medium containing a low, non-inhibitory concentration of 2-IP-4-NP before using it to inoculate your main experiment. This ensures the degradative enzymes are already synthesized and active at the start of the experiment.[15]

    • Optimize Initial Substrate Concentration: A very high starting concentration can extend the lag phase due to toxicity.[3] Experiment with a lower starting concentration to reduce the initial shock to the culture.

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in your degradation experiments.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths Start Start Experiment Monitor Monitor 2-IP-4-NP Concentration Start->Monitor Check Degradation Occurring? Monitor->Check NoDeg No Degradation Check->NoDeg No SlowDeg Slow / Incomplete Degradation Check->SlowDeg Yes, but slow Success Successful Degradation Check->Success Yes, efficient T1_Strain Verify Strain Capability & Inoculum Health NoDeg->T1_Strain T2_Nutrients Optimize C/N Ratio & Test Co-metabolism SlowDeg->T2_Nutrients T1_Toxicity Reduce Substrate Concentration T1_Strain->T1_Toxicity T1_Conditions Optimize pH, Temp, Aeration T1_Toxicity->T1_Conditions T1_Conditions->Monitor Re-run T2_Intermediates Analyze for Toxic Intermediates T2_Nutrients->T2_Intermediates T2_Biomass Increase Inoculum & Consider Immobilization T2_Intermediates->T2_Biomass T2_Biomass->Monitor Re-run caption Fig 1. General troubleshooting workflow.

Caption: Fig 1. General troubleshooting workflow.

Section 3: Key Experimental Protocols

Protocol 1: Batch Culture Degradation Assay

This protocol describes a standard method for assessing the degradation of 2-IP-4-NP by a pure microbial culture.

  • Prepare Mineral Salts Medium (MSM): Prepare a sterile basal medium (e.g., M9 medium) containing essential salts (e.g., Na₂HPO₄, KH₂PO₄, NH₄Cl, NaCl, MgSO₄, CaCl₂) but lacking a carbon source.[3]

  • Prepare Inoculum: Grow the bacterial strain in a suitable rich medium (e.g., LB broth) or MSM with a simple carbon source (e.g., glucose) until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8). Harvest the cells by centrifugation, wash them twice with sterile MSM to remove residual medium, and resuspend them in MSM to a final OD₆₀₀ of 1.0.

  • Set Up Experimental Flasks: In sterile Erlenmeyer flasks, add MSM. Spike the medium with a stock solution of 2-IP-4-NP to achieve the desired final concentration (e.g., 100 mg/L).

  • Inoculate: Add the washed cell suspension to the flasks to a final starting OD₆₀₀ of 0.05-0.1.

  • Set Up Controls:

    • Abiotic Control: Flask with MSM and 2-IP-4-NP, but no inoculum (to check for non-biological degradation).

    • Biological Control: Flask with MSM and inoculum, but no 2-IP-4-NP (to monitor cell viability).

  • Incubation: Incubate all flasks on a rotary shaker (e.g., 160 rpm) at the optimal temperature (e.g., 30°C).[3]

  • Sampling: At regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), aseptically withdraw aliquots from each flask.

  • Sample Preparation: Centrifuge the samples to pellet the cells. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of 2-IP-4-NP in the supernatant using a suitable analytical method (see Protocol 2).

Protocol 2: Quantification of 2-IP-4-NP by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying nitrophenols and their metabolites.[16][17]

  • Instrumentation: An HPLC system equipped with a C18 column and a UV-Vis or Photodiode Array (PDA) detector.

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., acetate or citrate buffer, pH ~5.0-6.2) and an organic solvent like methanol or acetonitrile.[17][18] A typical starting point is a 47:53 (v/v) mixture of methanol and 0.01 M citrate buffer (pH 6.2).[17]

  • Detection: Set the detector to the maximum absorbance wavelength (λmax) for 2-IP-4-NP. For many nitrophenols, this is in the range of 275-405 nm depending on the pH and specific structure.[19][20]

  • Calibration Curve: Prepare a series of standard solutions of 2-IP-4-NP of known concentrations (e.g., 5 to 200 µg/mL).[18] Inject each standard and plot the peak area versus concentration to generate a linear calibration curve.

  • Sample Analysis: Inject the prepared supernatants from your experiment (Protocol 1).

  • Quantification: Determine the concentration of 2-IP-4-NP in your samples by comparing their peak areas to the calibration curve. The degradation percentage can be calculated as: ((Initial Conc. - Final Conc.) / Initial Conc.) * 100.[19]

Section 4: Data Interpretation & Visualization

Data Presentation: Optimizing Environmental Parameters

Summarizing key parameters from literature can provide a strong starting point for your own optimization experiments.

ParameterTypical Optimal RangeRationale & Key InsightsReferences
pH 7.0 - 8.0Near-neutral pH is optimal for the enzymatic machinery of most degrading bacteria. High pH can increase bioavailability but may also increase toxicity.[5],[4]
Temperature 30°C - 37°CMost identified degrader strains are mesophiles. Temperature affects both microbial growth rate and enzyme kinetics.[5],[4]
Substrate Conc. 30 - 500 mg/LHighly dependent on the strain's tolerance. Higher concentrations can be inhibitory. Start low and gradually increase.[3],[4],[6]
Nutrients C:N ratio of ~10:1 to 15:1Sufficient nitrogen is critical for biomass production. Co-substrates like glucose can boost degradation but must be optimized to avoid catabolite repression.[13]
Inoculum Size OD₆₀₀ of 0.1 - 0.5A higher initial cell density can reduce the lag phase and increase the overall degradation rate.[21]
Visualization of Metabolic Pathways

Understanding the potential metabolic fate of 2-IP-4-NP is crucial for identifying intermediates and interpreting results. The diagram below illustrates the two primary pathways, adapted for a generic substituted nitrophenol.

G cluster_0 Gram-Negative Pathway (Hydroquinone) cluster_1 Gram-Positive Pathway (Hydroxyquinol) compound This compound bq Isopropyl-Benzoquinone compound->bq Monooxygenase (-NO2) nc Isopropyl-4-Nitrocatechol compound->nc Monooxygenase (+OH) hq Isopropyl-Hydroquinone bq->hq Reductase rcp1 Ring Cleavage Products hq->rcp1 Dioxygenase tca1 Central Metabolism (TCA Cycle) rcp1->tca1 bt Isopropyl-Benzenetriol nc->bt Monooxygenase (-NO2) rcp2 Ring Cleavage Products bt->rcp2 Dioxygenase tca2 Central Metabolism (TCA Cycle) rcp2->tca2 caption Fig 2. Divergent aerobic degradation pathways.

Caption: Fig 2. Divergent aerobic degradation pathways.

This guide provides a comprehensive framework for troubleshooting and optimizing the microbial degradation of this compound. By systematically addressing potential issues related to the microbial strain, culture conditions, and substrate properties, you can significantly improve the efficiency and reproducibility of your experiments.

References

Technical Support Center: Method Refinement for Trace Level Detection of 2-Isopropyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the analysis of 2-Isopropyl-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who are working on the sensitive detection and quantification of this compound. This compound, a substituted nitrophenol, presents unique analytical challenges at trace levels due to potential matrix interference, chromatographic behavior, and the need for high sensitivity. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter, ensuring the integrity and robustness of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for trace-level detection of this compound?

A1: The choice of method depends on the required sensitivity, sample matrix, and available instrumentation. The three most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice. A Reverse-Phase HPLC (RP-HPLC) setup coupled with a UV-Vis detector is highly effective. For ultra-trace levels or complex matrices, coupling HPLC with a mass spectrometer (LC-MS/MS) provides superior sensitivity and selectivity.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation and sensitivity. However, nitrophenols are polar and may require derivatization prior to analysis to improve volatility and prevent interactions with the GC column, which can otherwise lead to poor peak shape and reduced sensitivity.[3]

  • Electrochemical Sensors: For rapid and highly sensitive detection, particularly in aqueous samples, electrochemical methods using modified electrodes are a powerful alternative.[4][5][6] These methods detect the electrochemical reduction or oxidation of the nitro group.

For most quantitative applications in drug development and research, RP-HPLC with UV or MS detection offers the best balance of robustness, sensitivity, and accessibility.

Q2: How should I prepare my samples for analysis, especially from complex matrices like biological fluids or environmental water?

A2: Proper sample preparation is critical to remove interfering substances and concentrate the analyte.[7] The goal is to minimize matrix effects, which can suppress or enhance the analyte signal.[8][9]

  • For Aqueous Samples (e.g., wastewater, tap water): Solid-Phase Extraction (SPE) is highly recommended.[1][10] Polymeric reverse-phase cartridges (e.g., Lichrolut EN) are effective for trapping nitrophenols from water.[1] The sample is typically acidified (e.g., to pH 2) before being loaded onto the cartridge, and the analyte is later eluted with an organic solvent like acetonitrile or methanol.[1]

  • For Biological Samples (e.g., urine, plasma): Liquid-Liquid Extraction (LLE) is a common approach. After adjusting the sample pH, an immiscible organic solvent (like ethyl acetate) is used to extract the this compound.[11] Alternatively, SPE can be used, which often provides a cleaner extract.[10]

A general workflow for sample preparation is illustrated below.

cluster_prep Sample Preparation Workflow Sample Raw Sample (e.g., Water, Plasma) Adjust_pH pH Adjustment (Acidification) Sample->Adjust_pH Extraction Extraction Step (SPE or LLE) Adjust_pH->Extraction Evaporation Solvent Evaporation (Under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution (In Mobile Phase) Evaporation->Reconstitution Analysis Inject for Analysis (HPLC, GC-MS) Reconstitution->Analysis

Caption: General workflow for sample preparation before chromatographic analysis.

Q3: What are matrix effects, and how can I identify and mitigate them in my LC-MS/MS analysis?

A3: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[8][9][10] This can lead to either ion suppression (loss of signal) or ion enhancement (increase in signal), resulting in inaccurate quantification.[8]

  • Identification: The most common method to assess matrix effects is the post-extraction spike comparison.[9][10] You compare the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a clean solvent. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use a more rigorous SPE or LLE protocol to better remove interfering components.[10]

    • Optimize Chromatography: Modify the HPLC gradient to better separate the analyte from matrix components.

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.[8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.

Q4: What are the key spectroscopic properties of nitrophenols that are relevant for UV-Vis detection?

A4: The UV-Vis absorbance of nitrophenols is highly pH-dependent. This is due to the dissociation of the phenolic hydroxyl group.[12][13]

  • Protonated Form (Acidic pH): In acidic to neutral solutions, this compound exists in its protonated (undissociated) form, which is colorless. For the related compound p-nitrophenol, the maximum absorbance (λmax) in this state is around 317 nm.[12][13]

  • Anionic Form (Alkaline pH): In alkaline solutions (pH > 8), the hydroxyl group deprotonates to form the phenolate anion. This anion is yellow and exhibits a strong absorbance maximum at a higher wavelength, typically around 401-410 nm for p-nitrophenol.[12][13][14]

This property is crucial for HPLC method development. To achieve maximum sensitivity, the mobile phase pH should be controlled to ensure the analyte is consistently in one form. For UV detection, setting the pH to the alkaline range and monitoring around 405 nm will generally yield the highest sensitivity. However, alkaline conditions can be detrimental to silica-based HPLC columns. A common compromise is to use a slightly acidic mobile phase and monitor at a lower wavelength (~320 nm), or to perform post-column pH modification.

Troubleshooting Guide: HPLC Analysis

This section addresses common problems encountered during the HPLC analysis of this compound.

Q: I am not seeing any peak for my analyte, or the peak is extremely small. What should I do?

A: This is a common issue that can stem from multiple sources. A systematic approach is key.

cluster_troubleshoot Troubleshooting: No Peak Detected Start Problem: No Peak or Very Small Peak Check_Standard 1. Verify Standard Is the standard correct and not degraded? Prepare fresh. Start->Check_Standard Check_Injection 2. Check Injection Process Is the autosampler/syringe working? Perform manual injection. Check_Standard->Check_Injection Standard OK Check_Wavelength 3. Verify Detector Settings Is the correct wavelength set? (e.g., ~320 nm or ~405 nm) Check_Injection->Check_Wavelength Injector OK Check_Mobile_Phase 4. Check Mobile Phase Is the composition correct? Is the analyte soluble? Check_Wavelength->Check_Mobile_Phase Detector OK Check_Column 5. Check Column Is the column clogged or dead? Check pressure, try flushing. Check_Mobile_Phase->Check_Column Mobile Phase OK

Caption: A logical flowchart for troubleshooting the absence of an analyte peak.

Detailed Steps:

  • Analyte/Standard Integrity: Ensure your this compound standard is correctly prepared and has not degraded. Prepare a fresh, concentrated standard and inject it directly.

  • Injection Process: Verify that the injection system is functioning correctly. Check for air bubbles in the syringe or sample loop. For autosamplers, ensure the vial cap is pierced and the correct volume is being drawn.[15]

  • Detector Settings: Confirm the UV detector is set to the correct wavelength. As discussed in FAQ #4, this will depend on your mobile phase pH.

  • Mobile Phase Compatibility: Ensure your analyte is soluble in the mobile phase. If you are using a "dilute-and-shoot" method, the sample solvent should be weaker than or identical to the mobile phase to prevent peak distortion or precipitation on the column.[15][16]

  • System Plumbing and Column: Check for leaks in the system.[17][18] A complete blockage or a void in the column could also prevent the analyte from reaching the detector.[17]

Q: My chromatographic peak is broad and shows significant tailing. What causes this?

A: Peak tailing can compromise resolution and integration accuracy. The primary causes are:

  • Column Overload: Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample.[18]

  • Secondary Silanol Interactions: Residual, acidic silanol groups on the silica backbone of C18 columns can interact with the polar phenol group, causing tailing. Solution: Use a well-end-capped column or a column with low silanol activity.[19] Alternatively, adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase can suppress this interaction.[19]

  • Column Contamination/Degradation: Strongly retained impurities from previous injections can accumulate at the head of the column.[20] Solution: Use a guard column and flush the analytical column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[18][20] Also, ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns).

  • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening. Solution: Use shorter, narrower-bore tubing.[18]

Q: My retention time is drifting from one injection to the next. How can I stabilize it?

A: Unstable retention times make peak identification and quantification unreliable.

Potential Cause Explanation & Solution
Inadequate Column Equilibration When changing mobile phase composition, the column needs sufficient time to equilibrate. This can take 10-20 column volumes for simple reverse-phase methods.[17] Solution: Increase the equilibration time between runs.
Mobile Phase Composition Change If the mobile phase is prepared online, a malfunctioning pump or mixer can cause inconsistent composition. If prepared manually, solvent evaporation (especially of the more volatile component like acetonitrile) can alter the ratio.[18] Solution: Prepare fresh mobile phase daily. Check pump performance and ensure proper degassing.[17][18]
Fluctuating Temperature Column temperature affects retention time. A 1°C change can alter retention time by 1-2%. Solution: Use a column oven to maintain a constant temperature.[18]
Changing Flow Rate Worn pump seals or check valve issues can lead to an inconsistent flow rate.[15] Solution: Perform routine pump maintenance. Verify the flow rate with a calibrated flow meter.
Q: I'm observing a noisy or drifting baseline. What are the likely causes?

A: A stable baseline is essential for accurate trace-level quantification.

  • Noisy Baseline:

    • Air Bubbles: Air in the pump or detector cell is a common cause. Solution: Degas the mobile phase thoroughly and purge the system.[18]

    • Contamination: A contaminated detector cell or mobile phase can create noise. Solution: Flush the detector cell with a strong, clean solvent like isopropanol. Use high-purity HPLC-grade solvents.[17]

    • Failing Detector Lamp: A lamp nearing the end of its life can cause erratic noise. Solution: Replace the lamp.

  • Drifting Baseline:

    • Column Bleed: This can occur with new columns or when operating at high temperatures or outside the recommended pH range.

    • Slow Column Equilibration: As mentioned for retention time drift, this can also cause the baseline to drift.[17]

    • Contaminant Buildup: Strongly retained compounds from the sample matrix slowly eluting from the column can cause a rising baseline. Solution: Implement a column wash step at the end of each run or batch. Use a guard column.[17]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound

This protocol is a starting point and should be optimized for your specific instrument and sample matrix. It is adapted from established methods for other nitrophenols.[1][19]

  • Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 320 nm (for acidic mobile phase).

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: Linear gradient from 30% to 80% B

      • 10-12 min: Hold at 80% B

      • 12.1-15 min: Return to 30% B and equilibrate.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of working standards by diluting the stock in the initial mobile phase (30% Acetonitrile / 70% Water with 0.1% Formic Acid).

  • System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is adapted from methods for extracting phenols from water.[1]

  • Materials: Polymeric reverse-phase SPE cartridges (e.g., 200 mg), sample reservoir, vacuum manifold.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of HPLC-grade water through the cartridge. Do not let the cartridge go dry.

  • Sample Loading:

    • Take 200 mL of the water sample and acidify to pH ~2 with HCl.

    • Pass the entire sample through the conditioned SPE cartridge at a slow, steady flow rate (~5 mL/min).

  • Washing:

    • After loading, pass 5 mL of HPLC-grade water through the cartridge to remove salts and other polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place a collection tube under the cartridge.

    • Elute the trapped this compound with two 2.5 mL aliquots of an Acetonitrile:Methanol (1:1) mixture.[1]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume (e.g., 0.5 mL) of the HPLC mobile phase.

    • Vortex to mix and transfer to an autosampler vial for injection.

References

Technical Support Center: Optimizing Mass Spectrometry of 2-Isopropyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-Isopropyl-4-nitrophenol by mass spectrometry. This center is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving robust, sensitive, and reproducible ionization for this compound. Instead of a generic protocol, we offer a series of field-tested, troubleshooting-focused guides that address specific issues, explaining the scientific principles behind each recommendation.

Section 1: Understanding the Analyte - Core Physicochemical Properties

Effective method development begins with a solid understanding of the analyte. This compound is an acidic phenol, and its properties are central to selecting and optimizing the ionization strategy.

PropertyValueSignificance for Mass Spectrometry Analysis
Molecular Formula C₉H₁₁NO₃Used to calculate the exact mass of expected ions.
Molecular Weight 181.19 g/mol The basis for identifying the monoisotopic mass of parent ions.[1][2]
Predicted pKa 7.62 ± 0.22Crucial Parameter. The phenolic proton is acidic. At a pH > 7.62, the molecule is deprotonated, making it ideal for Negative Ion Mode analysis.[1][3]
Appearance Brown to Black SolidIndicates the compound is stable at room temperature.[3]
Structure Chemical structure of this compoundThe phenolic hydroxyl group is the site of deprotonation for ionization.

Section 2: Foundational Ionization Strategy - ESI vs. APCI

The choice of ionization source is the most critical decision in your method development. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are potential options, but they serve different purposes.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation
Mechanism Ionization occurs in the liquid phase; relies on analyte being pre-ionized in solution.Ionization occurs in the gas phase after solvent vaporization; relies on gas-phase proton transfer reactions.[4][5]Start with ESI . Its mechanism is perfectly suited for an acidic compound that can be pre-ionized in solution.
Analyte Suitability Excellent for polar, ionizable molecules like phenols.[6][7]Excellent for less polar, thermally stable compounds with molecular weight <1500 Da.[4][8]ESI is the primary choice. Use APCI as a backup if ESI fails due to extreme matrix effects or if the analyte shows poor desolvation.
Typical Ions [M-H]⁻ in negative mode; [M+H]⁺ or [M+Na]⁺ in positive mode.[M-H]⁻ in negative mode; [M+H]⁺ in positive mode. Less prone to non-covalent adducts.[9]The expected primary ion in the optimized method is the deprotonated molecule, [M-H]⁻ , at m/z 180.07.

Section 3: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common problems encountered during the analysis of this compound.

FAQ 1: Why is my signal intensity for this compound extremely low in negative ion ESI?

Low signal is the most frequent issue and can typically be traced to incorrect mobile phase pH or ion suppression.

Root Cause Analysis: Negative ion ESI requires the analyte to be deprotonated in solution before it enters the mass spectrometer. According to the Henderson-Hasselbalch equation, for an acid to be >99% deprotonated, the pH of the solution must be at least 2 units higher than its pKa. With a pKa of ~7.6, your mobile phase pH should ideally be pH 9.6 or higher to ensure the formation of the [M-H]⁻ ion. Using a standard low-pH mobile phase (e.g., with 0.1% formic acid, pH ~2.7) will keep the phenol protonated, rendering it virtually invisible in negative ion mode.[10][11]

Troubleshooting Protocol:

  • Prepare a pH-Adjusted Mobile Phase:

    • Aqueous (A): 10 mM Ammonium Acetate or Ammonium Bicarbonate in water, adjusted to pH 9.5-10 with ammonium hydroxide.

    • Organic (B): Acetonitrile or Methanol.

  • System Equilibration: Ensure the LC system is thoroughly flushed and equilibrated with the new high-pH mobile phase.

  • Test Injection: Inject a standard of this compound. You should observe a significant increase in the signal for the [M-H]⁻ ion at m/z 180.07.

Visualization: Troubleshooting Low Signal Intensity This flowchart guides you through the logical steps to diagnose and solve low signal issues.

low_signal_troubleshooting start Start: Low/No Signal for This compound check_mode Is MS in Negative Ion ESI Mode? start->check_mode check_ph Is Mobile Phase pH > 9? check_mode->check_ph Yes success Problem Solved check_mode->success No, switch to NEG adjust_ph ACTION: Adjust mobile phase pH to 9.5-10 using Ammonium Hydroxide. check_ph->adjust_ph No check_suppression Signal Still Low? Suspect Ion Suppression. check_ph->check_suppression Yes adjust_ph->success dilute_sample ACTION: Dilute sample 1:10 and 1:100. Does S/N improve non-linearly? check_suppression->dilute_sample Yes improve_chrom ACTION: Improve chromatographic separation or use sample cleanup (SPE). dilute_sample->improve_chrom Yes consider_apci FINAL OPTION: Switch to APCI source. dilute_sample->consider_apci No improve_chrom->success consider_apci->success

Caption: Logical workflow for troubleshooting low signal intensity.

FAQ 2: I'm seeing multiple peaks for my compound, especially [M+Na]⁺ and [M+K]⁺. How can I get a clean [M-H]⁻ spectrum?

Adduct formation complicates spectra and suppresses the desired ion, reducing sensitivity and accuracy. Sodium ([M+Na]⁺ at m/z 204.07) is the most common adduct.[12]

Root Cause Analysis: Adducts form when ions like Na⁺ and K⁺, which are ubiquitous in lab environments (glassware, reagents, solvents), successfully compete with protons (for positive mode) or charge carriers in the ESI process.[13] Methanol is known to promote sodium adduct formation more than acetonitrile.[14]

Troubleshooting Protocol:

  • Use High-Purity Solvents: Switch to LC-MS grade water, acetonitrile, and methanol.

  • Minimize Glassware Contamination: Use polypropylene tubes and solvent reservoirs where possible. If using glassware, acid-wash it thoroughly and rinse with high-purity water.[13]

  • Switch Organic Solvent: Replace methanol with acetonitrile as your primary organic solvent.[14]

  • Introduce a Competing Ion: Add 5-10 mM ammonium acetate or ammonium formate to your mobile phase. The high concentration of NH₄⁺ ions will outcompete the trace Na⁺ ions for the analyte, promoting the formation of the desired ion and reducing sodium adducts.[14][15]

FAQ 3: My signal is unstable and reproducibility is poor between injections. What are the likely causes?

Signal instability is often caused by either an unstable electrospray or matrix effects that vary between samples.

Root Cause Analysis: An unstable spray can result from incorrect source settings (e.g., sprayer position, gas flows) or a dirty ion source.[16][17] Poor reproducibility, especially when analyzing complex samples, is a classic sign of ion suppression , where co-eluting matrix components interfere with the ionization of your analyte.[18][19][20]

Troubleshooting Protocol:

  • Optimize ESI Source Parameters:

    • Visual Check: Ensure a fine, consistent mist is coming from the ESI probe.

    • Systematic Tuning: Infuse a standard solution of your analyte (~1 µg/mL in mobile phase) and systematically optimize key parameters to find a stable plateau, not just a sharp maximum.[6] Refer to the table below for typical starting points.

  • Assess for Ion Suppression:

    • Post-Column Infusion: This is the definitive test. While continuously infusing your analyte post-column, inject a blank matrix sample. A dip in the analyte's signal at specific retention times confirms suppression.

    • Dilution Test: Dilute your sample 1:10 and 1:100. If suppression is present, you will see a non-linear improvement in signal-to-noise that is greater than the dilution factor.[20]

  • Mitigate Ion Suppression:

    • Improve Chromatography: Adjust your LC gradient to separate the analyte from the interfering matrix components.

    • Implement Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds before injection.

Table: Recommended Starting ESI Source Parameters (Note: These are starting points. Always optimize for your specific instrument.)

ParameterRecommended ValueRationale
Ionization Mode Negative ESIAnalyte is acidic (pKa ~7.6).
Capillary Voltage -2.5 to -3.5 kVProvides the electrical potential for spray formation. Optimize for stability.[16]
Drying Gas Temp. 300 - 350 °CAids in droplet desolvation. Too high can cause thermal degradation.[21]
Drying Gas Flow 8 - 12 L/minRemoves neutral solvent molecules.
Nebulizer Pressure 35 - 50 psiAssists in droplet formation; higher flow rates may need higher pressure.[21]

Section 4: Key Experimental Protocols & Diagrams

Protocol 1: Optimized Mobile Phase for Negative Ion ESI

This protocol is designed to maximize the formation of the [M-H]⁻ ion and minimize adducts.

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile

  • Ammonium Hydroxide solution (concentrated)

  • Ammonium Acetate (LC-MS grade)

Procedure:

  • Prepare Aqueous Stock (100 mM Ammonium Acetate, pH 10):

    • Dissolve 0.77 g of ammonium acetate in 100 mL of LC-MS grade water.

    • While stirring, add ammonium hydroxide dropwise until the pH of the solution is stable at 10.0.

  • Prepare Mobile Phase A (Aqueous):

    • Add 100 mL of the stock solution to 900 mL of LC-MS grade water to create a final concentration of 10 mM ammonium acetate at pH 10.

    • Filter and degas the solution.

  • Prepare Mobile Phase B (Organic):

    • Use 100% LC-MS grade Acetonitrile.

  • LC Method: Use a suitable gradient with these mobile phases on a C18 column. Always ensure the column is rated for high-pH stability.

Visualization: Ionization Mechanism of this compound

This diagram illustrates the critical deprotonation step required for successful negative ion ESI analysis.

Caption: Deprotonation in high-pH solution to form the detectable [M-H]⁻ ion.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Isopropyl-4-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of 2-Isopropyl-4-nitrophenol, a nitrophenolic compound of interest in environmental analysis and as a potential impurity in pharmaceutical manufacturing. The objective is to present a scientifically rigorous evaluation of High-Performance Liquid Chromatography (HPLC) with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS) as a primary alternative. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this analyte.

The selection of an analytical method is a critical decision in the development of any scientific study or quality control process. The method must be "fit for purpose," a designation that is formally established through a process known as method validation.[1] This guide will delve into the validation parameters for an HPLC-UV method, providing a hypothetical yet representative experimental protocol and expected performance data based on established methods for similar nitrophenolic compounds.[2][3] A comparative analysis with GC-MS will highlight the relative strengths and weaknesses of each technique, enabling an informed choice based on specific analytical needs.

The Importance of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[4] It is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for methods used in the quality control of pharmaceutical products.[5][6] The core parameters of method validation, as outlined in the ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7] A properly validated method ensures the reliability, reproducibility, and accuracy of the analytical data.[8]

Chemical Structure of this compound

2_Isopropyl_4_nitrophenol C1 C C2 C C1->C2 C1->C2 O1 O C1->O1 C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 C3->C4 C5 C C4->C5 N1 N C4->N1 C6 C C5->C6 C5->C6 C6->C1 H1 H O1->H1 H2 H C7->H2 C8 C C7->C8 C9 C C7->C9 H3 H3 H4 H3 O2 O N1->O2 O3 O N1->O3

Caption: Chemical structure of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of analytical chemistry, particularly for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a common and robust approach for the analysis of nitrophenols.[9]

Experimental Protocol: HPLC-UV Method

The following protocol is a representative method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm (based on the characteristic absorbance of nitrophenols)[2]

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Validation of the HPLC-UV Method

The validation of this method would involve the following steps and acceptance criteria, as guided by ICH Q2(R2).[7]

Validation_Workflow A Method Development B Specificity / Selectivity A->B C Linearity & Range A->C H Validated Method B->H D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G G->H

Caption: General workflow for analytical method validation.

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] This is typically demonstrated by analyzing a blank sample (matrix without the analyte) and a sample spiked with the analyte and potential interferences. The chromatogram of the analyte should show no interfering peaks at its retention time.

2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11] A calibration curve is constructed by plotting the peak area against the concentration of the standards. The relationship is assessed by the correlation coefficient (r²) which should be ≥ 0.999. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

3. Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value.[1] It is typically assessed by the recovery of a known amount of analyte spiked into a blank matrix. The recovery is calculated at three concentration levels (low, medium, and high) with multiple replicates. The acceptance criterion for recovery is generally within 98-102%.

4. Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and inter-analyst): Analysis of the same sample on different days, by different analysts, and/or on different instruments.

The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] Parameters to be varied include the pH of the mobile phase, the percentage of organic modifier, column temperature, and flow rate. The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Comparison with Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds. For nitrophenols, derivatization is often required to increase their volatility and improve their chromatographic behavior.

Experimental Protocol: GC-MS Method (with Derivatization)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Derivatization (Silylation):

  • Evaporate the sample extract to dryness.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert the phenolic hydroxyl group to a trimethylsilyl (TMS) ether.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Performance Comparison: HPLC-UV vs. GC-MS

Validation ParameterHPLC-UVGC-MSRationale & Causality
Specificity GoodExcellentGC-MS provides mass spectral data which offers a higher degree of analyte identification and can distinguish between co-eluting peaks with different mass-to-charge ratios.
Sensitivity (LOD/LOQ) ModerateHighDerivatization in GC-MS improves volatility and chromatographic performance, and the use of SIM mode significantly enhances sensitivity, allowing for the detection of trace levels of the analyte.
Linearity (r²) ≥ 0.999≥ 0.995Both techniques can achieve excellent linearity over a defined range.
Accuracy (% Recovery) 98-102%95-105%Both methods can provide high accuracy. The slightly wider acceptable range for GC-MS can be due to the additional derivatization step which may introduce more variability.
Precision (%RSD) ≤ 2%≤ 5%HPLC-UV is generally more precise as it involves fewer sample preparation steps. The derivatization step in GC-MS can be a source of variability.
Sample Throughput HighLowHPLC-UV methods are typically faster as they do not require a derivatization step.
Cost (Instrument & Consumables) LowerHigherHPLC-UV systems are generally less expensive to purchase and operate than GC-MS systems.
Robustness GoodModerateThe derivatization step in GC-MS can be sensitive to moisture and reagent quality, potentially affecting the robustness of the method.

Conclusion: Selecting the Appropriate Method

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and high-throughput method that is well-suited for routine quality control and for the analysis of samples where the analyte concentration is relatively high. Its simplicity and high precision make it an excellent choice for many applications.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices, such as environmental samples or in studies where very low detection limits are required. The structural information provided by the mass spectrometer adds a high degree of confidence in the identification of the analyte.

Ultimately, the decision should be based on a thorough evaluation of the analytical problem, including the required detection limits, the nature of the sample matrix, and the available resources. A well-executed method validation, as outlined in this guide, is essential to ensure that the chosen method is fit for its intended purpose and generates reliable and defensible data.

References

A Comparative Analysis for the Research Professional: 2-Isopropyl-4-nitrophenol vs. 2-sec-butyl-4,6-dinitrophenol (Dinoseb)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison between 2-isopropyl-4-nitrophenol and the highly regulated compound 2-sec-butyl-4,6-dinitrophenol, commonly known as Dinoseb. While both are substituted nitrophenols, their structural differences lead to vastly different chemical, biological, and toxicological profiles. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in compound selection, experimental design, and safety protocol development. We will explore their synthesis, mechanisms of action, applications, and crucially, their disparate safety and environmental profiles, supported by experimental data and established analytical methodologies.

Structural and Physicochemical Properties: The Foundation of Function

The seemingly minor differences in alkyl substitution and the number of nitro groups between these two molecules are the primary determinants of their distinct properties. This compound features a single nitro group and an isopropyl substituent, whereas Dinoseb possesses two nitro groups and a sec-butyl group. The additional nitro group in Dinoseb significantly enhances its electron-withdrawing character, profoundly impacting its acidity and biological activity.

Caption: Chemical structures of the two compared nitrophenolic compounds.

The following table summarizes the core physicochemical properties, highlighting the key distinctions.

PropertyThis compound2-sec-butyl-4,6-dinitrophenol (Dinoseb)Source(s)
IUPAC Name 4-nitro-2-propan-2-ylphenol2-(butan-2-yl)-4,6-dinitrophenol[1][2]
CAS Number 60515-72-288-85-7[1][2]
Molecular Formula C₉H₁₁NO₃C₁₀H₁₂N₂O₅[2][3]
Molecular Weight 181.19 g/mol 240.21 g/mol [2][3]
Appearance SolidOrange-brown solid or viscous liquid[2]
Melting Point 86 °C38-42 °C[4]
Boiling Point 294.3 °C (Predicted)Decomposes before boiling (~230°C)[5]
pKa 7.62 (Predicted)4.4 - 4.62[2][3][6]
Water Solubility Limited data available52 mg/L at 25 °C (Slightly soluble)[7]
LogP (XLogP3) 2.43.1 - 3.56[1][2]

Expertise & Experience: The most telling difference is the pKa. Dinoseb's pKa of ~4.5, significantly lower than that of this compound, indicates it is a much stronger acid. This is a direct consequence of the two electron-withdrawing nitro groups, which stabilize the phenoxide anion. This higher acidity is crucial for its biological mechanism, as it allows Dinoseb to more readily act as a protonophore, shuttling protons across mitochondrial membranes, a topic we will explore in Section 3.

Synthesis Pathways and Considerations

The synthesis of both compounds typically involves the nitration of an alkylated phenol precursor. The choice of starting material and reaction conditions is critical to control regioselectivity and prevent over-nitration.

Synthesis of this compound

The synthesis of this compound is less commonly documented in literature but follows standard electrophilic aromatic substitution principles. A plausible and documented route involves the direct nitration of 2-isopropylphenol or the nitration of a related isomer like 4-isopropylphenol, which may require subsequent separation of isomers. For instance, nitration of 4-hydroxycumene (4-isopropylphenol) with nitric acid can yield the desired product.[8]

Synthesis of Dinoseb

The production of Dinoseb is a well-established, two-step industrial process.[9]

  • Alkylation: Phenol is first alkylated with a sec-butyl halide (e.g., sec-butyl chloride) or 1-butene under acidic conditions, introducing the sec-butyl group primarily at the ortho position.[9][10]

  • Nitration: The resulting 2-sec-butylphenol is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce two nitro groups at the 4 and 6 positions.[9][10] The conditions must be carefully controlled to achieve the desired dinitration without degradation.[10]

G cluster_0 Dinoseb Synthesis cluster_1 This compound Synthesis phenol Phenol step1_reagents + 1-Butene (Acid Catalyst) phenol->step1_reagents alkyl_phenol 2-sec-butylphenol step1_reagents->alkyl_phenol Alkylation step2_reagents + HNO₃ / H₂SO₄ alkyl_phenol->step2_reagents dinoseb Dinoseb step2_reagents->dinoseb Nitration start_phenol 2-isopropylphenol or 4-isopropylphenol nitration_reagents + HNO₃ start_phenol->nitration_reagents product This compound + other isomers nitration_reagents->product Nitration G cluster_Mito Mitochondrial Inner Membrane cluster_IMS Intermembrane Space (High [H⁺]) cluster_Matrix Mitochondrial Matrix (Low [H⁺]) H_high H⁺ ATP_Synthase ATP Synthase H_high->ATP_Synthase Flows through Dinoseb_ion Dinoseb⁻ H_high->Dinoseb_ion Protonation H_low H⁺ ETC Electron Transport Chain ETC->H_high Pumps H⁺ ATP_Synthase->H_low Dinoseb_H Dinoseb-H Dinoseb_H->H_low Deprotonation Dinoseb_H->Dinoseb_ion Diffuses across membrane G start Water Sample filter Filter (0.22 µm) start->filter hplc HPLC Separation (C18 Column) filter->hplc esi Electrospray Ionization (Negative Mode) hplc->esi q1 Quadrupole 1 (Q1) Selects Precursor Ion esi->q1 q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) Selects Product Ions q2->q3 detector Detector q3->detector data Data Analysis (Quantification) detector->data

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 2-Isopropyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Isopropyl-4-nitrophenol

This compound, a nitrated derivative of common phenolic compounds, is an analyte of increasing importance in both pharmaceutical development and environmental monitoring. Whether it appears as a process-related impurity, a metabolite in toxicological studies, or a persistent environmental contaminant, the ability to accurately and reliably quantify it is paramount. The choice of analytical technique is not merely a matter of preference; it is a critical decision that impacts data integrity, regulatory compliance, and, ultimately, the safety and efficacy of pharmaceutical products.

This guide provides an in-depth comparison of the principal analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will delve into the core principles of each method, present detailed experimental protocols grounded in established practices, and offer a transparent cross-validation perspective to guide researchers in selecting the most appropriate technique for their specific needs. Our approach is rooted in the principles of scientific integrity, emphasizing not just the "how" but the "why" behind every experimental choice, consistent with regulatory expectations such as the ICH Q2(R1) guideline on analytical procedure validation.[1][2][3]

The Principle of Cross-Validation

Before comparing methods, it is crucial to understand the concept of cross-validation in an analytical context. Cross-validation is the process of critically assessing and comparing data sets generated from two or more distinct analytical methods to ensure their concordance.[4][5] This process is fundamental when transferring a method between laboratories or when a new method is intended to replace an existing one.[6] It serves as the ultimate verification of a method's robustness and reliability, ensuring that the analytical results are independent of the technique employed.

G cluster_0 Analytical Method Lifecycle A Method Development B Method Validation (ICH Q2) A->B Establish Performance C Method Transfer / New Method Introduction B->C Need for alternate/second site method E Routine Use B->E Implement for QC/Research D Cross-Validation C->D Compare Method Performance D->E Confirm Data Comparability

Caption: The role of cross-validation in the analytical method lifecycle.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of modern analytical chemistry, particularly for non-volatile or thermally labile compounds like this compound. Its high resolution, reproducibility, and adaptability make it a primary choice for quantification in complex matrices.

Expertise & Experience: The Rationale Behind the Method

A reversed-phase (RP) HPLC method is the logical starting point. The non-polar C18 stationary phase effectively retains the moderately non-polar this compound. The mobile phase, a mixture of acetonitrile and water, is chosen for its excellent elution strength and UV transparency. Acetonitrile is often preferred over methanol for nitrophenols as it can provide sharper peaks and lower backpressure. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase is a critical step; it suppresses the ionization of the phenolic hydroxyl group, ensuring a single, well-defined analyte peak and preventing peak tailing.[7] UV detection is selected for its simplicity and robustness, leveraging the strong chromophore of the nitrophenol structure.

Experimental Protocol: HPLC-UV

This protocol is based on established methods for structurally similar nitrophenolic compounds.[8][9]

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, filtered and degassed).

    • Phosphoric Acid (H₃PO₄), analytical grade.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 320 nm (based on the acidic form of nitrophenols).[10]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. Serially dilute with the initial mobile phase composition (40:60 Acetonitrile:Water) to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample in the initial mobile phase, sonicate if necessary, and filter through a 0.45 µm syringe filter prior to injection.

  • System Suitability (Trustworthiness):

    • Before analysis, inject a mid-range standard five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be between 0.9 and 1.5.

G A Sample/Standard Preparation (Dissolve & Filter) B HPLC Injection (10 µL) A->B C Isocratic/Gradient Elution (C18 Column, ACN/H2O) B->C D UV Detection at 320 nm C->D E Data Acquisition & Integration D->E F Quantification (vs. Calibration Curve) E->F

Caption: Experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled selectivity and sensitivity, providing both quantitative data and structural confirmation. It is the gold standard for identifying trace levels of volatile and semi-volatile organic compounds.

Expertise & Experience: The Rationale Behind the Method

Phenolic compounds can be challenging for GC analysis due to their polarity, which can cause peak tailing and interaction with active sites in the GC system.[11] While direct analysis of underivatized phenols is possible, derivatization is often employed to improve volatility and chromatographic performance.[12] However, for a compound like this compound, direct injection can be successful on a modern, low-bleed, mid-polarity column (e.g., a 5% phenyl-polysiloxane phase). The mass spectrometer provides definitive identification based on the compound's unique mass spectrum, making it highly reliable for impurity identification. This protocol is adapted from the principles outlined in EPA Method 8041A for phenol analysis.[13][14]

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

  • Reagents and Materials:

    • Helium (carrier gas, 99.999% purity).

    • Methylene Chloride or Ethyl Acetate (GC grade).

    • This compound reference standard.

  • Chromatographic and MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Temperature Program: Initial 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound (C₉H₁₁NO₃, MW=181.19) would likely include the molecular ion (m/z 181) and characteristic fragments.

  • Sample Preparation:

    • Standard Preparation: Prepare a 1 mg/mL stock solution in ethyl acetate. Serially dilute to create calibration standards (e.g., 0.1 µg/mL to 10 µg/mL).

    • Sample Preparation: If the sample is not already in a volatile organic solvent, perform a liquid-liquid extraction (LLE) into ethyl acetate or methylene chloride. Dry the extract with anhydrous sodium sulfate before injection.

  • Trustworthiness:

    • A solvent blank must be run before the sequence to ensure no carryover.[15]

    • The mass spectrum of the analyte in the sample must match the spectrum of the reference standard, and the retention time must be within ±0.05 minutes.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for quantifying compounds with strong chromophores. While it lacks the selectivity of chromatographic methods, it can be highly effective for analyzing relatively pure samples or for process monitoring where the matrix is well-defined.

Expertise & Experience: The Rationale Behind the Method

The utility of UV-Vis for nitrophenols is dictated by solution pH. The phenolic proton is acidic, and its dissociation to the phenolate ion causes a significant bathochromic shift (a shift to a longer wavelength) in the UV spectrum.[10][16] The acidic (protonated) form of 4-nitrophenol absorbs around 320 nm, while the basic (deprotonated) phenolate form absorbs strongly around 400 nm.[10][17] By adding a base (e.g., NaOH) to the sample, we can quantitatively convert the analyte to the phenolate form, which has a higher molar absorptivity and absorbs at a longer wavelength, reducing potential interferences from other UV-absorbing species.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation:

    • UV-Vis spectrophotometer (double beam recommended).

    • Matched 1 cm quartz cuvettes.

  • Reagents and Materials:

    • Sodium Hydroxide (NaOH), 0.1 M solution.

    • Water (deionized or HPLC grade).

    • This compound reference standard.

  • Methodology:

    • Wavelength Determination (λmax): Prepare a solution of the analyte in 0.1 M NaOH. Scan the spectrum from 200 nm to 600 nm to determine the wavelength of maximum absorbance (λmax), expected to be near 400 nm.

    • Standard Preparation: Prepare a 100 µg/mL stock solution of the reference standard in water. Create a series of calibration standards (e.g., 1 to 20 µg/mL) by diluting the stock solution. For each standard, pipette a known volume into a volumetric flask, add a specific volume of 0.1 M NaOH (e.g., 1 mL per 10 mL final volume), and dilute to the mark with water.

    • Sample Preparation: Prepare the sample similarly, ensuring the final solution is sufficiently basic (pH > 10) to ensure complete conversion to the phenolate ion.

    • Measurement: Set the spectrophotometer to λmax. Use a solution of 0.1 M NaOH in water as the blank. Measure the absorbance of each standard and the sample.

    • Quantification: Construct a calibration curve by plotting absorbance vs. concentration. Determine the concentration of the sample using its absorbance and the regression equation from the calibration curve.

  • Trustworthiness:

    • The calibration curve must have a coefficient of determination (R²) of ≥ 0.999.

    • Each measurement should be performed in triplicate to ensure precision.

Cross-Validation: A Comparative Performance Analysis

The choice of an analytical method is a trade-off between various performance characteristics. The following table summarizes the expected performance of each technique for the analysis of this compound, based on data for analogous compounds.[18][19][20]

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Selectivity/Specificity High (Separation-based)Very High (Separation + Mass)Low (Interference-prone)
Sensitivity (LOD/LOQ) Moderate (ng/mL range)Very High (pg/mL range)Low (µg/mL range)
Precision (%RSD) Excellent (< 2%)Excellent (< 5%)Good (< 3% for pure samples)
Accuracy/Recovery Excellent (95-105%)Excellent (90-110%)Good (90-110% in simple matrix)
Linearity (R²) > 0.999> 0.995> 0.999
Analysis Time per Sample 10-15 minutes15-20 minutes< 5 minutes
Cost (Instrument/Run) Medium / LowHigh / MediumLow / Very Low
Required Expertise IntermediateHighLow
Structural Confirmation No (PDA gives clues)Yes (Definitive)No

Conclusion and Recommendations

The cross-validation of these three techniques demonstrates that each holds a valid place in the analytical toolkit for this compound, but their applications are distinct.

  • HPLC-UV is the recommended method for routine quality control and quantitative analysis in most drug development settings. It offers an optimal balance of selectivity, sensitivity, speed, and cost. Its robustness and high precision are ideal for release testing and stability studies.

  • GC-MS should be employed when definitive identification is required, such as in impurity profiling, metabolite identification, or for trace-level analysis in complex environmental matrices. Its superior selectivity and sensitivity justify the higher cost and complexity when specificity is the primary concern.

  • UV-Vis Spectrophotometry is best suited for at-line process monitoring or for the analysis of bulk material where the sample matrix is simple and known not to contain interfering substances. Its speed and low cost are advantageous for high-throughput screening of relatively pure samples.

Ultimately, the methods are complementary. A robust analytical package for this compound might involve using HPLC-UV for routine quantification while having a validated GC-MS method available for confirmatory testing and impurity investigations. This integrated approach, grounded in a thorough understanding of each technique's capabilities and limitations, ensures the highest level of data integrity and scientific rigor.

References

A Comparative Guide to Microbial Bioremediation of 2-Isopropyl-4-nitrophenol: Performance of Key Microbial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Challenge of 2-Isopropyl-4-nitrophenol and the Promise of Bioremediation

This compound (IPNP) is a substituted phenolic compound that can enter the environment through various industrial activities, including its use as a precursor in the synthesis of pesticides and other chemicals. The presence of the nitro group and the alkyl substituent makes IPNP a recalcitrant and potentially toxic environmental pollutant. Conventional physical and chemical remediation methods can be costly and may generate secondary pollutants. Bioremediation, the use of microorganisms to degrade or detoxify contaminants, presents an eco-friendly and sustainable alternative. This guide provides a comparative analysis of the performance of different microbial strains for the bioremediation of this compound, offering insights for researchers, scientists, and drug development professionals engaged in environmental biotechnology.

While direct comparative studies on the bioremediation of this compound by a wide range of microbial strains are limited in current literature, this guide will draw upon established knowledge of the degradation of structurally related compounds, such as other nitrophenols and alkylphenols, to provide a predictive framework for performance assessment. We will focus on microbial genera renowned for their catabolic versatility, including Rhodococcus, Pseudomonas, and Arthrobacter, and explore their potential for IPNP bioremediation.

Comparative Performance of Microbial Strains

The efficacy of a microbial strain in bioremediation is determined by several factors, including its enzymatic machinery, tolerance to the pollutant's toxicity, and optimal growth conditions. Below is a comparative overview of key microbial genera with the potential for this compound degradation.

Key Microbial Players in Nitrophenol Bioremediation
  • Rhodococcus : Members of the genus Rhodococcus are well-known for their extensive catabolic capabilities towards a wide array of xenobiotic compounds, including nitroaromatic and alkyl-substituted phenols.[1][2] Their robust enzymatic systems and high tolerance to toxic compounds make them prime candidates for bioremediation.[3]

  • Pseudomonas : Pseudomonas species are ubiquitous in soil and water and are frequently isolated for their ability to degrade various aromatic pollutants.[4] Several Pseudomonas strains have been shown to effectively degrade p-nitrophenol, often utilizing the hydroquinone pathway.[5][6]

  • Arthrobacter : Arthrobacter species are common soil bacteria known for their nutritional versatility and ability to degrade numerous refractory organic compounds.[1][7] Strains of Arthrobacter have been successfully used in the bioremediation of p-nitrophenol and other substituted phenols.[8][9]

  • Sphingomonas : This genus is noted for its ability to degrade a variety of complex aromatic compounds, including alkylphenols.[10][11] The enzymatic systems of Sphingomonas species that target alkylphenols could potentially be effective against IPNP.[12][13]

Performance Metrics: A Predictive Comparison

Due to the scarcity of direct data for this compound, the following table provides a comparative summary based on the degradation of p-nitrophenol (PNP) and other relevant substituted phenols by different microbial genera. This serves as a model for the expected performance with IPNP.

Microbial GenusKey Degrading Strains (for related compounds)Degradation Efficiency (PNP)Optimal pHOptimal Temperature (°C)Noteworthy Characteristics
Rhodococcus Rhodococcus opacus, Rhodococcus erythropolisHigh6.0 - 8.030 - 37High tolerance to toxic compounds, versatile catabolic pathways.[2][3]
Pseudomonas Pseudomonas putida, Pseudomonas sp.High6.5 - 7.530 - 37Rapid growth, well-characterized degradation pathways for aromatic compounds.[4][5]
Arthrobacter Arthrobacter sp., Arthrobacter protophormiaeHigh7.0 - 9.030Can utilize high concentrations of nitrophenols.[8][9]
Sphingomonas Sphingomonas sp.Moderate to High6.5 - 7.525 - 30Specialized in degrading complex aromatic and alkylphenolic compounds.[10][11]

Metabolic Pathways for Nitrophenol Degradation: Implications for this compound

The biodegradation of nitrophenols by microorganisms typically proceeds through one of two main initial pathways, which are determined by the position of the initial hydroxylation of the aromatic ring. The presence of the isopropyl group on the IPNP molecule may influence enzyme specificity and the subsequent metabolic steps.

The Hydroquinone (HQ) Pathway

Predominantly found in Gram-negative bacteria like Pseudomonas, this pathway involves the initial removal of the nitro group to form hydroquinone. The hydroquinone then undergoes ring cleavage.[6][14]

Caption: The Hydroquinone pathway for p-nitrophenol degradation.

The Benzenetriol (BT) Pathway

Common in Gram-positive bacteria such as Arthrobacter and Rhodococcus, this pathway involves the hydroxylation of the aromatic ring to form 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol before ring cleavage.[15][16]

Caption: The Benzenetriol pathway for p-nitrophenol degradation.

A recent study on the degradation of 2-isopropylphenol by Rhodococcus sp. D-6 identified a novel gene cluster (ipp) responsible for its catabolism.[17] The pathway proceeds via the formation of 2-isopropylhydroquinone, which then undergoes ring cleavage.[17] This suggests that for this compound, a similar pathway involving the formation of an isopropyl-substituted hydroquinone or catechol intermediate is highly probable, particularly in Rhodococcus strains.

Experimental Protocols for Assessing Bioremediation Performance

To objectively compare the performance of different microbial strains for this compound bioremediation, a standardized set of experimental protocols is crucial.

Enrichment and Isolation of IPNP-Degrading Microorganisms

This protocol aims to isolate potent IPNP-degrading microbial strains from contaminated environments.

Enrichment_Isolation_Workflow cluster_0 Enrichment Phase cluster_1 Isolation Phase cluster_2 Screening Phase A Collect soil/water sample from contaminated site B Inoculate into Minimal Salt Medium (MSM) with IPNP as sole carbon source A->B C Incubate and perform serial transfers to fresh medium B->C D Plate enriched culture on MSM-agar with IPNP C->D E Isolate morphologically distinct colonies D->E F Purify isolates by re-streaking E->F G Screen isolates for IPNP degradation in liquid MSM F->G H Select most efficient degraders for further characterization G->H

Caption: Workflow for enrichment and isolation of IPNP-degrading microbes.

Step-by-Step Methodology:

  • Sample Collection: Collect soil or water samples from sites potentially contaminated with nitrophenolic compounds.

  • Enrichment Culture: Inoculate 1-5 g of soil or 1-5 mL of water into a flask containing Minimal Salt Medium (MSM) supplemented with this compound (e.g., 50-100 mg/L) as the sole carbon and nitrogen source.

  • Incubation and Serial Transfer: Incubate the flasks at a suitable temperature (e.g., 30°C) with shaking. After a period of growth (e.g., 7 days), transfer an aliquot of the culture to fresh MSM with IPNP. Repeat this process 3-5 times to enrich for IPNP-degrading microorganisms.

  • Isolation: Spread a dilution of the final enrichment culture onto MSM agar plates containing IPNP.

  • Purification: Isolate distinct colonies and purify them by repeated streaking on fresh MSM-IPNP agar plates.

  • Screening: Screen the purified isolates for their ability to degrade IPNP in liquid MSM by monitoring the disappearance of the compound over time using High-Performance Liquid Chromatography (HPLC).

Characterization of Degradation Performance

This protocol details the assessment of degradation efficiency and kinetics.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the isolated strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with sterile saline or MSM, and resuspend to a standardized optical density (e.g., OD600 of 1.0).

  • Degradation Assay: Inoculate the prepared cells into flasks containing MSM with a known initial concentration of this compound. Include uninoculated controls to account for abiotic degradation.

  • Time-Course Analysis: At regular time intervals, withdraw samples from the flasks.

  • Analytical Measurement: Centrifuge the samples to remove bacterial cells. Analyze the supernatant for the concentration of this compound using HPLC with a UV detector.

  • Data Analysis: Plot the concentration of IPNP versus time to determine the degradation rate and efficiency.

Identification of Metabolic Intermediates

This protocol is for elucidating the degradation pathway.

Step-by-Step Methodology:

  • Sample Preparation: During the degradation assay, collect samples at time points where intermediate metabolites are likely to accumulate.

  • Extraction: Extract the metabolites from the culture supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structures of the intermediates.

  • Pathway Elucidation: Based on the identified intermediates, propose a metabolic pathway for the degradation of this compound.

Conclusion and Future Directions

While the direct bioremediation of this compound is an under-researched area, the extensive knowledge of microbial degradation of other nitrophenols and alkylphenols provides a strong foundation for future investigations. Microbial genera such as Rhodococcus, Pseudomonas, and Arthrobacter represent promising candidates for the bioremediation of IPNP-contaminated environments. The experimental framework provided in this guide offers a systematic approach to isolate, characterize, and compare the performance of novel microbial strains for this purpose.

Future research should focus on the isolation and characterization of microorganisms capable of efficiently degrading this compound. Elucidating the specific enzymatic and genetic basis of IPNP degradation will be crucial for developing robust and effective bioremediation strategies. Furthermore, optimizing bioremediation conditions and exploring the use of microbial consortia could significantly enhance the removal of this recalcitrant pollutant from the environment.

References

A Comparative Guide to the Structural Activity Relationship of Isopropyl-Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Logic of Substituted Phenols

Phenolic compounds are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities, including antimicrobial and antioxidant properties.[1] The introduction of substituents onto the phenolic ring allows for the fine-tuning of these activities. This guide focuses on a specific class: isopropyl-substituted nitrophenols. By systematically analyzing the interplay between the bulky, lipophilic isopropyl group and the strongly electron-withdrawing nitro group at various positions, we can elucidate the structural activity relationships (SAR) that govern their physicochemical properties and biological efficacy.

Understanding SAR is not merely an academic exercise; it is the foundational principle of rational drug design.[2] It allows researchers to convert observational data into predictive models, guiding the synthesis of analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.[2] In this guide, we will explore how the strategic placement of isopropyl and nitro groups modifies the electronic environment, acidity (pKa), and lipophilicity (logP) of the parent phenol molecule, and how these changes translate into tangible differences in biological function.

Core Structural Components and Their Influence

The activity of an isopropyl-substituted nitrophenol is determined by the combined contributions of its three key components: the hydroxyl group, the isopropyl group, and the nitro group.

  • Phenolic Hydroxyl (-OH): This group is the primary site of action for many biological activities. Its ability to donate a hydrogen atom is crucial for antioxidant activity, and its acidity is key to interactions with biological targets.[3]

  • Isopropyl Group (-CH(CH₃)₂): This bulky alkyl group significantly increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes.[1] However, its size can also introduce steric hindrance, potentially blocking the hydroxyl group from interacting with its target.[4]

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group dramatically increases the acidity of the phenolic hydroxyl (lowers the pKa) by stabilizing the resulting phenolate anion.[5] This electronic effect can profoundly influence the molecule's ionization state at physiological pH and its potential for enzymatic interactions.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Buffer Solutions (Range of pH values) C Mix Stock with Buffers in Cuvettes A->C B Prepare Compound Stock Solution B->C D Measure Absorbance at selected λ_max C->D E Plot Absorbance vs. pH D->E F Identify Inflection Point of Sigmoidal Curve E->F G Calculate pKa F->G

References

A Comparative Benchmarking Guide to the Synthesis of 2-Isopropyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of synthetic routes to 2-Isopropyl-4-nitrophenol, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Designed for researchers, chemists, and process development professionals, this document benchmarks the established direct nitration method against alternative strategies, focusing on reaction efficiency, safety, environmental impact, and scalability. We will delve into the mechanistic underpinnings of each route, provide validated experimental protocols, and offer a comparative analysis to guide informed decision-making in your synthetic endeavors.

The Established Route: Direct Nitration of 2-Isopropylphenol

The most conventional and widely documented method for preparing this compound is the direct electrophilic aromatic substitution on 2-isopropylphenol (also known as o-isopropylphenol).

Mechanistic Rationale

The synthesis hinges on a classic electrophilic aromatic substitution (EAS) reaction. The phenol starting material possesses two activating groups on the aromatic ring: the hydroxyl (-OH) group and the isopropyl (-CH(CH₃)₂) group. The hydroxyl group is a powerful ortho-, para-director due to the resonance stabilization provided by its lone pairs. The isopropyl group is a weaker ortho-, para-director, acting through induction.

Given that the ortho position to the hydroxyl group is sterically hindered by the adjacent isopropyl group, and the para position is open, the incoming electrophile—the nitronium ion (NO₂⁺)—is predominantly directed to the C4 position. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic nitronium ion.

Reaction Scheme & Mechanism

G cluster_reactants Reactants cluster_product Product o_isopropylphenol 2-Isopropylphenol intermediate Arenium Ion Intermediate o_isopropylphenol->intermediate Electrophilic Attack by NO₂⁺ mixed_acid HNO₃ / H₂SO₄ product This compound intermediate->product Deprotonation

Caption: Electrophilic nitration of 2-isopropylphenol.

Experimental Protocol: Direct Nitration
  • Materials: 2-Isopropylphenol, Concentrated Nitric Acid (70%), Concentrated Sulfuric Acid (98%), Dichloromethane, Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate, Ice.

  • Procedure:

    • In a flask submerged in an ice-salt bath, slowly add 2-isopropylphenol to a slight excess of concentrated sulfuric acid, maintaining the temperature between 0 and 5 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the phenol solution over 30-60 minutes. The internal temperature must be strictly maintained below 10 °C to minimize side-product formation.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with cold water and saturated sodium bicarbonate solution until the washings are neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Assessment
  • Advantages:

    • High atom economy in the final nitration step.

    • A well-established, straightforward procedure with predictable outcomes.

  • Disadvantages:

    • Safety: The use of concentrated nitric and sulfuric acids is hazardous, requiring careful handling and temperature control.[1] Nitrated phenols can be thermally unstable and may pose an explosion risk.[2]

    • Environmental: The process generates significant acidic waste, which requires neutralization and disposal, adding to the process cost and environmental burden.[1][3]

    • Selectivity: Over-nitration to dinitro products can occur if conditions are not carefully controlled.[4] Oxidation of the phenol can also lead to undesired by-products.

Alternative Route: Two-Step Synthesis via Phenol Alkylation

An alternative strategy involves first synthesizing the 2-isopropylphenol precursor from a cheaper, more readily available starting material (phenol), followed by the nitration step described above.

Step 1: Ortho-Alkylation of Phenol

The key challenge in this step is achieving high ortho-selectivity. The Friedel-Crafts alkylation of phenol with propylene or isopropanol typically yields a mixture of ortho- and para-isomers, with the para-isomer often being the thermodynamic product.[5][6]

To favor the ortho-product, specialized catalysts are often employed. Zeolites, for instance, can provide shape selectivity, where the reaction is constrained within the catalyst's pores, favoring the formation of the sterically less demanding ortho-isomer.[7][8] Another industrial approach uses an aluminum phenolate catalyst, prepared from phenol and aluminum, which directs the alkylation primarily to the ortho position.[9] The reaction proceeds via the formation of an isopropyl carbocation (or a related electrophilic species) from propylene or isopropanol, which then attacks the activated phenol ring.[10][11]

G phenol Phenol + Propylene/Isopropanol alkylation Friedel-Crafts Alkylation phenol->alkylation catalyst Ortho-selective Catalyst (e.g., Zeolite, Al(OPh)₃) catalyst->alkylation separation Isomer Separation (Distillation) alkylation->separation o_product 2-Isopropylphenol separation->o_product Desired p_product 4-Isopropylphenol (By-product) separation->p_product Undesired

Caption: Workflow for the ortho-alkylation of phenol.

  • Materials: Phenol, Isopropanol, SAPO-11 Zeolite Catalyst.

  • Procedure: (Vapor-phase reaction)

    • Pack a fixed-bed reactor with the SAPO-11 zeolite catalyst.

    • Heat the reactor to the optimal reaction temperature (e.g., 280 °C).[7]

    • Feed a mixture of phenol and isopropanol (e.g., molar ratio of 1:0.8) into the reactor at a defined weight hourly space velocity (WHSV, e.g., 3.0 h⁻¹).[7]

    • The product stream exiting the reactor is condensed.

    • The resulting mixture of unreacted starting materials, 2-isopropylphenol, and 4-isopropylphenol is separated by fractional distillation under reduced pressure.

Step 2: Nitration of 2-Isopropylphenol

The purified 2-isopropylphenol from Step 1 is then subjected to the direct nitration protocol as described in Section 1.3.

Assessment
  • Advantages:

    • Utilizes inexpensive and abundant feedstocks (phenol and propylene/isopropanol).

    • Avoids handling a nitrated precursor until the final step.

    • Catalytic methods can be more environmentally friendly than stoichiometric Lewis acids used in traditional Friedel-Crafts reactions.

  • Disadvantages:

    • A two-step process, which can lower overall yield and increase processing time.

    • Achieving high ortho-selectivity can be challenging and catalyst-dependent.

    • The separation of ortho- and para-isopropylphenol isomers requires efficient fractional distillation, which can be energy-intensive.

Greener Nitration Methodologies

Recognizing the environmental and safety drawbacks of mixed-acid nitration, significant research has focused on developing milder and more selective nitrating systems.[12] These can be applied to the nitration of 2-isopropylphenol as a "drop-in" improvement over the established method.

Milder Nitrating Agents & Heterogeneous Catalysis

Instead of a pre-mixed solution of nitric and sulfuric acids, the nitronium ion can be generated in situ under milder, heterogeneous conditions. One such system employs a solid inorganic acid salt, like magnesium bisulfate (Mg(HSO₄)₂), combined with sodium nitrate and wet silica gel in a solvent like dichloromethane.[13]

  • Mechanism: The solid acid salt reacts with sodium nitrate on the surface of the silica gel to gradually generate nitric acid, which then forms the nitronium ion for the reaction. This controlled generation minimizes the concentration of strong acids and reduces oxidative side reactions.[13]

  • Advantages:

    • Safety: Avoids handling large quantities of concentrated corrosive acids.

    • Environmental: The solid catalyst can often be filtered off and potentially recycled, simplifying workup and minimizing acidic waste streams.[13]

    • Conditions: The reaction often proceeds under milder conditions (e.g., room temperature).[13]

Microwave-Assisted Nitration

Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates. For nitration, a system using calcium nitrate and acetic acid under microwave irradiation has been shown to be effective for phenols.[14]

  • Mechanism: Acetic acid protonates the nitrate ion, generating nitric acid in situ. The microwave energy efficiently heats the polar reaction mixture, leading to a rapid formation of the nitronium ion and a significantly shorter reaction time.[14]

  • Advantages:

    • Speed: Reaction times can be reduced from hours to minutes.[14]

    • Efficiency: Often leads to high yields with clean product profiles.

    • Green Chemistry: Reduces the use of highly corrosive sulfuric acid.[14]

Comparative Benchmarking Summary

ParameterRoute 1: Direct NitrationRoute 2: Phenol Alkylation + NitrationGreener Nitration Alternatives
Starting Material 2-IsopropylphenolPhenol, Propylene/Isopropanol2-Isopropylphenol
Key Reagents Conc. HNO₃, Conc. H₂SO₄Ortho-selective catalyst (e.g., Zeolite), then Conc. HNO₃, Conc. H₂SO₄Solid acid catalysts, nitrate salts, or alternative nitrating agents (e.g., Ca(NO₃)₂)
Number of Steps OneTwoOne (as a modification of Route 1)
Typical Yield Good to Excellent (product-dependent)Moderate to Good (overall)Good to Excellent
Safety Concerns High (corrosive acids, exothermic, potentially explosive product)Moderate (flammable reagents, high temps/pressures in alkylation)Low to Moderate (milder reagents, controlled conditions)
Environmental Impact High (acidic waste streams)[1]Moderate (catalyst disposal, energy for separation)Low (recyclable catalysts, less waste)
Key Advantage Simplicity and directness.Use of inexpensive feedstocks.Improved safety and environmental profile.
Key Disadvantage Harsh conditions, safety/environmental issues.Isomer separation, lower overall yield.May require specialized catalysts or equipment.

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the specific requirements of the project, including scale, cost constraints, and available equipment.

  • For laboratory-scale synthesis where expediency is key, the Direct Nitration of 2-Isopropylphenol remains a viable, albeit hazardous, option. Strict adherence to safety protocols is paramount.

  • For large-scale industrial production, the Two-Step Route via Phenol Alkylation is often more economical due to the low cost of starting materials. The primary challenge lies in optimizing the ortho-alkylation step and efficiently separating the resulting isomers.

  • For processes where safety and environmental sustainability are the primary drivers, adopting Greener Nitration Methodologies is highly recommended. These methods, particularly those using heterogeneous catalysts, offer a significant reduction in hazardous waste and safer operating conditions, aligning with the principles of modern green chemistry.[12]

This guide serves as a foundational tool for navigating the synthesis of this compound. It is imperative for researchers to conduct their own risk assessments and optimization studies based on these established principles to ensure a safe, efficient, and environmentally responsible chemical synthesis.

References

A Senior Application Scientist's Guide to the Isomeric Comparison of Nitrophenols in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Nitrophenol Isomers

Nitrophenols (NPs) represent a class of aromatic organic compounds that are significant environmental pollutants due to their widespread use and inherent toxicity.[1][2][3][4] They are primarily anthropogenic, entering the environment through industrial manufacturing of pesticides, dyes, and pharmaceuticals, as well as from vehicle exhaust.[1][2][3][4] The three structural isomers—2-nitrophenol (ortho-), 3-nitrophenol (meta-), and 4-nitrophenol (para-)—share the same molecular formula (C₆H₅NO₃) and weight, yet exhibit distinct physicochemical properties, environmental behaviors, and toxicological profiles.[5][6] This structural similarity presents a considerable analytical challenge, necessitating high-resolution techniques to achieve accurate separation and quantification in complex environmental matrices. This guide provides an in-depth comparison of these isomers, focusing on the analytical strategies required for their effective monitoring.

Physicochemical Disparities: The Foundation of Isomeric Separation

The subtle differences in the substitution pattern of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene ring profoundly influence the properties of each isomer. Understanding these differences is the cornerstone of developing effective analytical separation methods.

The most striking difference lies with 2-nitrophenol. The proximity of the -OH and -NO₂ groups allows for the formation of a strong intramolecular hydrogen bond. This internal bonding effectively shields the hydroxyl proton, reducing its ability to form intermolecular hydrogen bonds with water molecules.[7] Consequently, 2-nitrophenol is less soluble in water and more volatile compared to its meta and para counterparts, which rely on intermolecular hydrogen bonding.[7] These properties dictate not only their environmental partitioning but also their chromatographic behavior.

Property2-Nitrophenol (o-NP)3-Nitrophenol (m-NP)4-Nitrophenol (p-NP)Rationale for Analytical Significance
Molecular Weight 139.11 g/mol 139.11 g/mol 139.11 g/mol Identical mass necessitates chromatographic separation prior to mass spectrometry.
Melting Point 44–45°C[6]97°C113–114°C[8]Affects physical state and standard preparation. The lower melting point of o-NP is due to weaker intermolecular forces.
Boiling Point 216°C[6]194°C (at 70 mmHg)279°C[8]Higher volatility of o-NP influences its suitability for Gas Chromatography (GC) and its environmental transport.
Water Solubility Lower solubility[7]Higher solubilityHigher solubility[8]Governs environmental partitioning and the choice of extraction solvents (e.g., LLE vs. SPE).
Acidity (pKa) ~7.2[9]~8.4[9]~7.15[8][9]Crucial for optimizing sample extraction pH and HPLC mobile phase pH for effective separation.
Key Feature Intramolecular H-bonding[7]Intermolecular H-bondingIntermolecular H-bondingThis single feature is the primary driver for the distinct physical properties and chromatographic retention of o-NP.

Analytical Methodologies for Isomer Resolution

A robust analytical workflow is essential for the accurate determination of nitrophenol isomers in environmental samples. This process involves meticulous sample preparation followed by high-resolution separation and sensitive detection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil) Extraction Extraction (LLE, SPE, Microextraction) Sample->Extraction Isolate Analytes Concentration Concentration & Cleanup Extraction->Concentration Purify & Concentrate Separation Chromatographic Separation (HPLC, GC) Concentration->Separation Inject Sample Detection Detection (UV-DAD, MS/MS) Separation->Detection Resolve & Detect Isomers Identification Isomer Identification (Retention Time, Spectra) Detection->Identification Analyze Data Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

General workflow for nitrophenol isomer analysis.
Sample Preparation: Extracting Analytes from the Matrix

The goal of sample preparation is to isolate the nitrophenol isomers from the sample matrix (e.g., water, soil) and concentrate them to levels suitable for instrumental analysis.[10][11]

  • Liquid-Liquid Extraction (LLE): A conventional method where an organic solvent (e.g., dichloromethane or ethyl acetate) is used to extract nitrophenols from aqueous samples.[12] The choice of solvent and pH is critical. Extraction should be performed at a pH below the pKa of the analytes to ensure they are in their neutral, more organic-soluble form.

  • Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent packed in a cartridge to trap the analytes from the sample.[10] Polymeric reversed-phase cartridges are often used for nitrophenols. The analytes are adsorbed onto the sorbent and then eluted with a small volume of an organic solvent. SPE offers higher recovery, reduced solvent consumption, and cleaner extracts compared to LLE.

  • Microextraction Techniques: Miniaturized methods like electromembrane extraction (EME) and dispersive liquid-liquid microextraction (DLLME) are gaining traction.[10][11] These "green" techniques require minimal solvent volumes and can provide high enrichment factors, making them ideal for trace-level analysis.[11]

Chromatographic Separation: The Key to Isomer Resolution

Due to their identical mass, chromatographic separation is non-negotiable for distinguishing nitrophenol isomers.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for nitrophenol analysis.[12][13]

    • Causality of Method Choices: Reversed-phase columns (like C18 or Phenyl-Hexyl) are standard.[13] The mobile phase is typically a mixture of acidified water and an organic modifier like acetonitrile or methanol.[12][14] Acidifying the mobile phase (e.g., to pH 3.0-5.0) ensures the phenols remain protonated, maximizing their interaction with the nonpolar stationary phase and leading to better retention and peak shape. A Phenyl-Hexyl column can offer alternative selectivity due to potential π-π interactions between the phenyl rings of the stationary phase and the analytes, sometimes providing enhanced resolution compared to a standard C18 column.[13]

  • Gas Chromatography (GC): GC can also be used but often requires a derivatization step.[15][16] Nitrophenols are polar and can exhibit poor peak shape (tailing) on standard GC columns. Derivatization, for example, by silylation to form a trimethylsilyl (TMS) ether, increases their volatility and reduces their polarity, leading to improved chromatographic performance.[17][18]

Comparative Overview of HPLC Methods

ParameterMethod 1: C18 ColumnMethod 2: Phenyl Column
Column Type Chromolith RP-18e (150 mm × 4.6 mm)[13][14]Phenyl-Hexyl (e.g., 150 mm x 4.6 mm)[13]
Mobile Phase Isocratic: 50 mM Acetate Buffer (pH 5.0):Acetonitrile (80:20, v/v)[13]Gradient: Methanol:Water[13]
Separation Principle Primarily based on hydrophobicity.Mixed-mode: Hydrophobicity and π-π interactions.
Typical Elution Order 3-NP, 4-NP, 2-NP (Varies with exact conditions)Can alter elution order, potentially improving resolution between 3-NP and 4-NP.
Advantages Robust, widely available, extensive literature.Enhanced selectivity for aromatic compounds.
Detection: Identification and Quantification
  • UV-Vis / Diode Array Detection (DAD): Nitrophenols absorb UV light, making this a simple and robust detection method.[12] A key advantage of a DAD is its ability to collect the full UV spectrum for each peak. Since the isomers have slightly different absorption maxima, this spectral information can be used to confirm peak identity and purity.[9][19]

  • Mass Spectrometry (MS): Coupling chromatography with MS (e.g., HPLC-MS/MS or GC-MS) provides the highest level of confidence in identification and quantification.[20] While the isomers have the same parent mass, their fragmentation patterns (MS/MS) can sometimes show subtle differences. More importantly, MS provides exceptional sensitivity and selectivity, allowing for detection at very low concentrations even in complex matrices.[21][22]

  • Other Techniques: Methods like Raman spectroscopy and capillary zone electrophoresis (CZE) have also been developed for nitrophenol isomer analysis, offering advantages in specific applications.[16][23][24]

Validated Experimental Protocol: RP-HPLC-DAD for Nitrophenols in Water

This protocol provides a self-validating system for the routine analysis of nitrophenol isomers in water samples.

G start Start: Water Sample (500 mL) step1 1. Acidify to pH < 3 with H₃PO₄ start->step1 step2 2. Condition SPE Cartridge (Polymeric RP, e.g., Lichrolut EN) step1->step2 step3 3. Load Sample onto SPE (Flow rate ~5 mL/min) step2->step3 step4 4. Wash Cartridge (Remove interferences) step3->step4 step5 5. Elute Analytes (e.g., 5 mL Ethyl Acetate) step4->step5 step6 6. Evaporate & Reconstitute (In 1 mL Mobile Phase) step5->step6 step7 7. Analyze via HPLC-DAD (Inject 20 µL) step6->step7 end End: Chromatogram with Separated Isomer Peaks step7->end

Workflow for SPE and HPLC analysis of nitrophenols.

1. Materials and Reagents:

  • Nitrophenol isomer standards (2-NP, 3-NP, 4-NP)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid and sodium acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Lichrolut EN or similar polymeric sorbent)

2. Instrumentation (based on validated methods[13][14]):

  • HPLC system with a pump, autosampler, and Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • SPE manifold.

3. Sample Preparation (SPE):

  • Acidification: Take 500 mL of the water sample and acidify to pH < 3 with phosphoric acid. This step ensures the nitrophenols are in their neutral form for efficient retention on the SPE sorbent.

  • SPE Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH < 3). Do not let the cartridge run dry.

  • Sample Loading: Load the acidified water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10 minutes.

  • Elution: Elute the trapped nitrophenols with 5 mL of ethyl acetate or methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1.0 mL of the mobile phase.

4. HPLC Analysis:

  • Mobile Phase: Prepare an isocratic mobile phase of 50 mM acetate buffer (pH 5.0) and acetonitrile in an 80:20 (v/v) ratio.[13] Filter and degas the mobile phase before use.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • DAD Wavelengths: Monitor at the maximum absorbance for each isomer (e.g., 275 nm for 2-NP, 317 nm for 4-NP) and collect full spectra from 200-400 nm for peak identification.[12]

  • Calibration: Prepare a series of calibration standards from a stock solution of the three isomers. Run the standards through the entire SPE and HPLC procedure to create a calibration curve that accounts for extraction efficiency.

  • Analysis: Inject the prepared sample extract. Identify the isomers based on their retention times compared to the standards. Quantify using the calibration curve.

Conclusion

The isomeric comparison of nitrophenols in environmental samples is a task that hinges on exploiting their subtle physicochemical differences. While all isomers pose an environmental risk, their varied properties, such as the intramolecular hydrogen bonding in 2-nitrophenol, directly influence their fate, toxicity, and analytical separation. High-performance liquid chromatography, particularly when coupled with diode array or mass spectrometric detection, stands as the gold standard for achieving the necessary resolution and sensitivity. By carefully selecting the chromatographic column and optimizing mobile phase conditions, researchers can achieve baseline separation and generate accurate, reliable data crucial for environmental monitoring and risk assessment.

References

A Comparative Guide to the Structural Confirmation of 2-Isopropyl-4-nitrophenol Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a target molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the analytical techniques used to confirm the structure of 2-isopropyl-4-nitrophenol, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the integrity of your synthesis products.

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 2-isopropylphenol. This reaction, however, is not without its complexities. The directing effects of the hydroxyl and isopropyl groups can lead to the formation of isomeric byproducts, primarily 2-isopropyl-6-nitrophenol. Therefore, a robust analytical workflow is paramount to not only confirm the identity of the desired product but also to quantify the purity and identify any isomeric impurities.

Comparative Analysis of Analytical Techniques

Analytical TechniquePrincipleInformation GainedStrengthsWeaknesses
¹H NMR Spectroscopy Measures the magnetic environments of protons.Number of unique protons, their chemical environment (shielding/deshielding), and connectivity through spin-spin coupling.Provides detailed information about the specific arrangement of atoms and can distinguish between isomers.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Spectroscopy Measures the magnetic environments of carbon atoms.Number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).Complements ¹H NMR by providing a clear count of carbon environments.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight of the compound and fragmentation patterns that offer clues about the structure.Highly sensitive, provides accurate molecular weight, and can be coupled with chromatographic techniques for mixture analysis.Isomers often have the same molecular weight, making differentiation by MS alone challenging.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (e.g., -OH, -NO₂, C=C aromatic).Quick and simple method for identifying key functional groups.Provides limited information about the overall molecular skeleton and is not ideal for distinguishing isomers with the same functional groups.

In-Depth Experimental Protocols

Synthesis of this compound

This protocol outlines the direct nitration of 2-isopropylphenol. The choice of a mild nitrating agent and controlled temperature is crucial to minimize the formation of dinitrated and oxidized byproducts.

Materials:

  • 2-Isopropylphenol

  • Nitric acid (70%)

  • Glacial acetic acid

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

  • Ethyl acetate

Procedure:

  • In a 250 mL flask, dissolve 10 g of 2-isopropylphenol in 50 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a cooled mixture of 5 mL of 70% nitric acid and 10 mL of glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate should form.

  • Filter the crude product and wash it with cold water until the washings are neutral.

  • Dissolve the crude product in dichloromethane, wash with a saturated sodium bicarbonate solution, and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Analytical Workflow for Structure Confirmation

The following protocols detail the steps for analyzing the synthesized product to confirm its structure as this compound.

1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals (in CDCl₃):

    • Aromatic protons: Signals in the range of 7.0-8.5 ppm. The proton ortho to the nitro group will be the most deshielded.

    • Isopropyl methine proton (-CH(CH₃)₂): A septet around 3.0-3.5 ppm.

    • Isopropyl methyl protons (-CH(CH₃)₂): A doublet around 1.2-1.4 ppm.

    • Phenolic proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • Expected ¹³C NMR Signals (in CDCl₃):

    • Aromatic carbons: Signals in the range of 110-160 ppm. The carbon bearing the nitro group will be significantly deshielded.

    • Isopropyl methine carbon: A signal around 25-30 ppm.

    • Isopropyl methyl carbons: A signal around 20-25 ppm.

2. Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Analysis: Inject the sample into a GC-MS system. The gas chromatograph will separate the components of the sample before they enter the mass spectrometer.

  • Expected Results:

    • The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (181.19 g/mol ).[1]

    • Fragmentation patterns can provide further structural information. Common fragments may include the loss of the nitro group (-NO₂) or the isopropyl group (-C₃H₇).

3. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the purified product or analyze a thin film of the sample on a salt plate.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

    • N-O stretch (nitro group): Strong, characteristic bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

    • C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the synthesis and analytical confirmation workflow.

Synthesis_Workflow Start 2-Isopropylphenol Nitration Nitration (HNO3, H2SO4, 0-5°C) Start->Nitration Crude_Product Crude Product (Mixture of Isomers) Nitration->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS Mass Spectrometry (GC-MS) MS->Structure_Confirmation IR Infrared Spectroscopy IR->Structure_Confirmation Product Purified Synthesis Product Product->NMR Product->MS Product->IR

Caption: Analytical workflow for structure confirmation.

Conclusion

The structural confirmation of this compound is a critical step in ensuring the quality and reliability of synthetic work. While alternative synthesis routes exist, such as those starting from nitro-substituted cumene, the direct nitration of 2-isopropylphenol remains a common and accessible method.[2] A multi-technique analytical approach, combining the detailed structural insights of NMR with the molecular weight confirmation of mass spectrometry and the functional group identification of IR spectroscopy, provides a self-validating system for unambiguous structure determination. By understanding the principles and expected outcomes of each technique, researchers can confidently verify their synthesis products and proceed with their research and development endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Isopropyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 2-Isopropyl-4-nitrophenol (CAS No. 60515-72-2) demands a rigorous and informed approach to disposal. This compound, a member of the nitrophenol class, presents significant hazards that necessitate meticulous adherence to established protocols.[1][2] Nitrophenols are recognized for their toxicity and persistence in the environment, making improper disposal a serious risk to both personnel and ecosystems.[1]

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste. By understanding the causality behind these procedures, you can ensure a self-validating system of safety and compliance within your laboratory.

Hazard Identification and Immediate Risk Assessment

Before any handling or disposal begins, a thorough understanding of the associated risks is paramount. While specific toxicological data for this compound is limited, the hazards can be inferred from its chemical class and available safety data for structurally related compounds like p-nitrophenol.[3][4][5] The primary hazards are associated with its toxicity upon ingestion, inhalation, or skin contact, and its potential for causing serious skin and eye irritation.[6]

Table 1: Hazard Profile of Nitrophenol Compounds

Hazard Classification Description Primary Exposure Routes Source
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] Ingestion, Skin Contact, Inhalation [3][4][5]
Skin Corrosion/Irritation May cause skin irritation or severe burns upon contact.[6] Skin Contact [6]
Serious Eye Damage/Irritation Can cause serious eye damage. Eye Contact

| Aquatic Toxicity | Nitrophenols are known to be toxic to aquatic life.[3][4] | Environmental Release |[3][4] |

This inherent toxicity is the primary driver for its classification as hazardous waste. Under regulations set by the Environmental Protection Agency (EPA), chemical waste must be evaluated for characteristics such as toxicity, corrosivity, ignitability, and reactivity.[7] this compound waste falls squarely into the toxicity category, mandating its disposal through a licensed hazardous waste contractor.[4]

Essential Safety Protocols: Your First Line of Defense

Direct contact with this compound must be avoided. The following Personal Protective Equipment (PPE) is mandatory for all personnel handling the compound or its waste products. The selection of PPE is not arbitrary; it is chosen to create a barrier against the specific chemical and physical hazards posed by nitrophenols.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Gloves Chemical-resistant nitrile rubber gloves. Provides a robust barrier against skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical safety goggles. Protects against accidental splashes that could cause severe eye damage.
Protective Clothing Standard laboratory coat, fully buttoned. Consider a chemically resistant apron for larger quantities. Prevents contamination of personal clothing and underlying skin.

| Respiratory Protection | All handling and disposal procedures should be conducted in a certified chemical fume hood.[8] | Minimizes the risk of inhaling harmful dust or vapors. |

An emergency eyewash station and safety shower must be readily accessible in any area where this chemical is handled.[8]

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is that it must be managed as regulated hazardous waste.[9] Under no circumstances should this chemical or its solutions be poured down the drain or disposed of in regular trash. [8][10] Nitrophenols are persistent environmental pollutants that can cause long-term adverse effects in aquatic environments.[1][10]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions, complicate the disposal process, and increase costs.

  • Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weighing papers, gloves, and absorbent materials used for cleaning spills.[8] This waste should be placed in a dedicated, clearly labeled container. Avoid generating dust during collection.[4]

  • Liquid Waste: Collect all liquid waste, such as reaction mixtures or solutions containing this compound, in a separate, dedicated, and leak-proof container.[8] Do not mix this waste with other solvent streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization and Labeling

All waste must be accumulated in appropriate containers that are in good condition and compatible with the chemical.

  • Select Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

  • Label Correctly: The container must be clearly labeled with the words "Hazardous Waste."[7]

  • Identify Contents: The label must also include the full chemical name: "this compound" and list all other components in the waste mixture with their approximate concentrations. Accurate labeling is a regulatory requirement and is essential for safe transportation and disposal by the waste contractor.[9]

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[8]

Step 3: Temporary Storage

Accumulated waste must be stored in a designated and controlled area.

  • Location: Store the sealed waste container in a satellite accumulation area or a main hazardous waste storage area that is well-ventilated and away from general laboratory traffic.

  • Incompatibilities: Ensure the storage area is free from incompatible materials, particularly strong oxidizing agents, which can react with nitrophenols.[9]

Step 4: Arranging Final Disposal

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[4]

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department or a designated chemical safety officer.

  • Provide Information: Provide a complete and accurate description of the waste, referencing your container label.[9]

  • Incineration: The likely disposal method for nitrophenolic waste is high-temperature incineration in a licensed facility, which ensures the complete destruction of the hazardous compound.[9]

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_contain Containerization & Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood identify Identify Waste Form fume_hood->identify solid_waste Collect Solid Waste (e.g., contaminated gloves, paper) identify->solid_waste Solid liquid_waste Collect Liquid Waste (e.g., solutions, reaction mixtures) identify->liquid_waste Liquid container Use Designated, Compatible Waste Container solid_waste->container liquid_waste->container labeling Label Container: 'Hazardous Waste' + Full Chemical Name container->labeling storage Store in Secure Satellite Accumulation Area labeling->storage ehs Contact EHS for Waste Pickup storage->ehs disposal Arrange Disposal via Licensed Contractor ehs->disposal end Waste Properly Disposed disposal->end

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Isopropyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Isopropyl-4-nitrophenol. Moving beyond a simple checklist, this document explains the rationale behind each procedural step, ensuring a deep understanding of the safety protocols necessary for handling this hazardous chemical. Our commitment is to empower laboratory professionals with the knowledge to create a self-validating system of safety, building trust through expertise and a dedication to scientific integrity.

Understanding the Risks: The Chemical Profile of this compound

This compound is a solid organic compound that presents multiple health hazards. According to safety data sheets, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Due to its classification as a nitrophenol, it should be handled with the utmost care, recognizing its potential for toxicity through various exposure routes. Similar phenolic compounds are known to be toxic and can be absorbed through the skin, potentially leading to systemic effects.[2] Therefore, a robust personal protective equipment (PPE) plan is the cornerstone of safe handling.

Key Hazard Information
Hazard StatementClassification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

This data is a summary of hazard statements and may not be exhaustive. Always consult the specific Safety Data Sheet (SDS) for the material you are using.

The Core of Protection: Selecting the Appropriate PPE

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. For this compound, the primary concerns are dermal contact, eye contact, and inhalation of the powdered solid.

Hand Protection: Your First Line of Defense

Given that this compound is harmful in contact with skin, selecting the correct gloves is critical. The choice of glove material should be based on chemical compatibility and resistance to permeation and degradation.

  • Recommended Glove Materials: For nitrocompounds, butyl rubber and nitrile gloves are recommended.[3] Butyl rubber gloves offer excellent protection against a wide variety of chemicals, including nitrocompounds.[3][4][5] Nitrile gloves also provide good resistance and are a common choice for laboratory settings.[6][7]

  • Glove Thickness: A thicker glove generally provides greater chemical resistance.[5][8] For handling this compound, a glove thickness of at least 8 mils (0.20 mm) is recommended, particularly when there is a risk of prolonged contact. For incidental contact, a thinner nitrile glove may be acceptable, but it should be changed immediately upon any sign of contamination.[9]

  • Double Gloving: For procedures with a higher risk of splash or contamination, double gloving is a prudent practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

Eye and Face Protection: Shielding from Serious Injury

This compound can cause serious eye damage. Therefore, robust eye and face protection is mandatory.

  • Minimum Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards must be worn.[10]

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[10]

Body Protection: Preventing Skin Contact

To prevent accidental skin contact, appropriate body protection must be worn.

  • Laboratory Coat: A standard laboratory coat should be worn and kept fully buttoned.

  • Chemical-Resistant Apron and Sleeves: For procedures involving larger quantities of this compound or a higher risk of splashes, a chemical-resistant apron and sleeves should be worn over the lab coat.

Respiratory Protection: Guarding Against Inhalation

As a solid, this compound can become airborne as a dust, posing an inhalation hazard.

  • Engineering Controls: The primary method for controlling inhalation exposure is through engineering controls. All handling of this compound powder should be conducted in a certified chemical fume hood.[4][10]

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[11][12][13][14][15] The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134).[16]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure when handling this compound.

Preparation and Donning PPE
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, that is clearly marked with a warning sign.[10]

  • Gather Materials: Before starting, ensure all necessary equipment and reagents are within the designated area to minimize movement in and out of the space.

  • Donning Sequence: Don PPE in the following order to ensure proper layering and protection:

    • Lab coat or gown.

    • Inner gloves.

    • Respiratory protection (if required).

    • Eye and face protection.

    • Outer gloves (cuffs pulled over the sleeves of the lab coat).[17]

G cluster_prep Preparation cluster_donning Donning PPE Designate Work Area Designate Work Area Gather Materials Gather Materials Designate Work Area->Gather Materials Lab Coat Lab Coat Inner Gloves Inner Gloves Lab Coat->Inner Gloves Respirator (if needed) Respirator (if needed) Inner Gloves->Respirator (if needed) Eye/Face Protection Eye/Face Protection Respirator (if needed)->Eye/Face Protection Outer Gloves Outer Gloves Eye/Face Protection->Outer Gloves

Caption: Workflow for preparation and donning of PPE.

Handling and Experimental Procedures
  • Work Within Fume Hood: All manipulations of this compound powder, including weighing and transfers, must be performed within a certified chemical fume hood to capture any airborne particles.[4][10]

  • Minimize Dust Generation: Handle the solid material gently to avoid creating dust. Use a spatula for transfers and weigh the material on weighing paper or in a tared container.

  • Immediate Cleanup: Clean up any minor spills immediately using appropriate procedures (see Spill Response Plan below).

Post-Procedure and Doffing PPE
  • Doffing Sequence: The removal of PPE is a critical step to prevent self-contamination. Follow this sequence:

    • Remove outer gloves. Dispose of them in the designated hazardous waste container.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove eye and face protection.

    • Remove inner gloves.

    • Remove respirator (if worn).

    • Wash hands thoroughly with soap and water.[1][17]

G cluster_post_procedure Post-Procedure cluster_doffing Doffing PPE Decontaminate Work Area Decontaminate Work Area Remove Outer Gloves Remove Outer Gloves Remove Lab Coat Remove Lab Coat Remove Outer Gloves->Remove Lab Coat Remove Eye/Face Protection Remove Eye/Face Protection Remove Lab Coat->Remove Eye/Face Protection Remove Inner Gloves Remove Inner Gloves Remove Eye/Face Protection->Remove Inner Gloves Remove Respirator (if worn) Remove Respirator (if worn) Remove Inner Gloves->Remove Respirator (if worn) Wash Hands Wash Hands Remove Respirator (if worn)->Wash Hands

Caption: Workflow for post-procedure and doffing of PPE.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: This includes contaminated gloves, weighing paper, absorbent pads, and any other solid materials. Place these items in a designated, clearly labeled hazardous waste container.[7][18]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.[19]

Container Management
  • All hazardous waste containers must be kept closed except when adding waste.[19]

  • Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.

Disposal Procedure
  • Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup.

  • Under EPA regulations, nitrophenols may be classified under specific hazardous waste codes (e.g., U170 for p-Nitrophenol).[19] Ensure proper waste characterization for compliant disposal.

Emergency Response: Immediate Actions for Exposure and Spills

In the event of an emergency, prompt and correct action is crucial. All personnel working with this compound must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[17][20]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21][22][23] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an emergency eyewash station, holding the eyelids open.[21][22][23] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[21][24]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[21]

Spill Response
  • Minor Spill (Solid):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[23][25]

    • Carefully scoop the material into a designated hazardous waste container.[22][25]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Place all cleanup materials in the hazardous waste container.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the contaminated area.

    • Provide emergency responders with the Safety Data Sheet for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.